(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Description
The exact mass of the compound this compound is 193.0469833 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUIZOIKVFLIM-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704170 | |
| Record name | (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212075-49-4, 1391449-47-0 | |
| Record name | (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Introduction
This compound is a chiral amine salt that serves as a crucial building block in modern medicinal chemistry and drug development. Its stereospecific structure and reactive amine group make it a valuable intermediate for synthesizing complex pharmaceutical agents. A thorough understanding of its physical properties is paramount for researchers and scientists, as these characteristics directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for a technical audience, offering not only established data but also detailed, field-proven experimental protocols for properties that require empirical determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its precise identity. The key identifiers and fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | Synthonix[1] |
| Alternate Name | (1R)-1-(2,5-difluorophenyl)ethanamine hydrochloride | PubChem[2] |
| CAS Number | 1391449-47-0 | Synthonix[1] |
| Molecular Formula | C₈H₁₀ClF₂N | Synthonix[1], CymitQuimica[3] |
| Molecular Weight | 193.62 g/mol | PubChem[4], CymitQuimica[3] |
| Chemical Structure | Cl⁻ ⋅ Cc1cc(F)ccc1F | Synthonix[1] |
| Purity (Typical) | ≥95% | Synthonix[1], CymitQuimica[3] |
Physicochemical Characterization
Physicochemical properties are critical for predicting a compound's behavior in various experimental and physiological environments. This section details the key properties and provides robust protocols for their determination.
| Property | Value / State | Experimental Protocol |
| Physical Form | Solid / Crystalline Powder | Visual Inspection |
| Melting Point | Data not available in published literature. | See Protocol 2.1 |
| Solubility | Data not available in published literature. | See Protocol 2.2 |
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range often indicates the presence of impurities. For a hydrochloride salt like this, the melting point can also be accompanied by decomposition, which should be noted. The use of a calibrated digital melting point apparatus and a slow heating ramp rate near the melting point are crucial for accuracy.
Protocol 2.1: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Firmly tap the open end of a capillary melting point tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Coarse Measurement: Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly estimate the approximate melting range.
-
Precise Measurement: Prepare a new capillary. Heat the apparatus to approximately 20 °C below the estimated melting point. Set a slow ramp rate of 1-2 °C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid particle melts (T_final). The melting point is reported as the range T_initial – T_final.
-
Validation: Perform the measurement in triplicate and report the average range. Note any observations such as discoloration or gas evolution, which may indicate decomposition.
Caption: Workflow for determining melting point.
Aqueous and Organic Solubility Profiling
Expertise & Rationale: Solubility is a critical parameter in drug development, influencing everything from reaction solvent selection to bioavailability and formulation. The shake-flask method is a gold-standard, thermodynamically-based approach to determine equilibrium solubility. It is essential to perform this at a controlled temperature and allow sufficient time to reach equilibrium. Quantitation via a validated HPLC method provides high accuracy and specificity.
Protocol 2.2: Shake-Flask Solubility Determination
-
System Preparation: Prepare vials containing a range of pharmaceutically relevant solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Sample Addition: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that the solution is saturated.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantitation: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL), which represents the equilibrium solubility.
Caption: Shake-flask method for solubility.
Spectroscopic Characterization
Spectroscopy is indispensable for confirming the chemical structure and identity of a molecule. The following sections describe the expected spectral features and general protocols for acquiring them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the presence of all proton types and their connectivity through spin-spin coupling, while ¹³C NMR will identify all unique carbon environments. Deuterated solvents like D₂O, DMSO-d₆, or CD₃OD are used, and the choice can influence the exchangeability of the N-H protons.
Expected ¹H NMR Spectral Features (in D₂O):
-
Aromatic Protons (3H): Complex multiplets in the aromatic region (~7.0-7.5 ppm), showing coupling to each other and to the fluorine atoms.
-
Methine Proton (1H, -CH-): A quartet (~4.5 ppm) due to coupling with the adjacent methyl protons.
-
Methyl Protons (3H, -CH₃): A doublet (~1.6 ppm) due to coupling with the methine proton.
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Amine Protons (3H, -N⁺H₃): Will exchange with D₂O and thus will not be observed as a distinct peak. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.
Protocol 3.1: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Data Acquisition: Perform standard ¹H and ¹³C{¹H} experiments. Typical parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorbances will include those from the ammonium salt, the aromatic ring, and the carbon-fluorine bonds. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
Expected Characteristic IR Absorption Bands:
-
N-H Stretch (Ammonium): A very broad and strong band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt.
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C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
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N-H Bend (Ammonium): A medium to strong band around 1600-1500 cm⁻¹.
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C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.
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C-F Stretch: Strong, characteristic bands typically found in the 1250-1000 cm⁻¹ region.
Protocol 3.2: Acquiring an ATR-FTIR Spectrum
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Conclusion
References
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PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
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Synthonix. This compound. Available at: [Link]
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PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Available at: [Link]
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NIST. Ethanamine,n,n-diethyl-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]
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SynZeal. Encorafenib Amino Carbamate Impurity. Available at: [Link]
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Home Sunshine Pharma. Encorafenib CAS 1269440-17-6. Available at: [Link]
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Aiyan Reagent. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available at: [Link]
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ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... Available at: [Link]
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(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride chemical structure
An In-Depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: A Key Chiral Building Block in Modern Drug Development
Introduction
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount. The specific three-dimensional arrangement of atoms in a drug molecule is often the critical determinant of its efficacy and safety profile. This compound is a chiral primary amine that has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. Its structure, featuring a difluorinated phenyl ring, provides chemists with a tool to modulate key drug properties such as metabolic stability, membrane permeability, and target binding affinity.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical validation and application, designed for researchers, chemists, and professionals in the field of drug development.
Core Physicochemical and Structural Characteristics
This compound is a salt, typically supplied as a solid with a purity of 95% or greater.[2][3] The hydrochloride form enhances stability and handling characteristics compared to the free base. The key identifiers and properties of the compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | (1R)-1-(2,5-difluorophenyl)ethanamine hydrochloride | [4] |
| CAS Number | 1391449-47-0 | [2] |
| Molecular Formula | C₈H₁₀ClF₂N | [2][5] |
| Molecular Weight | 193.62 g/mol | [3][5] |
| Form | Solid | |
| Purity | ≥95% | [2][3] |
| SMILES | Cl.Cc1cc(F)ccc1F | [2] |
The chemical structure is defined by an ethylamine backbone attached to a 2,5-difluorinated benzene ring, with a chiral center at the carbon atom bonded to the amine group, specified in the (R) configuration.
Caption: Chemical structure of this compound.
Asymmetric Synthesis via Biocatalytic Transamination
Achieving high enantiomeric purity is the most critical challenge in synthesizing chiral amines. While classical resolution methods are viable, modern drug development favors asymmetric synthesis for its efficiency and atom economy. Biocatalysis, specifically using ω-transaminase (ω-TA) enzymes, has become a state-of-the-art method for producing chiral amines with exceptional enantiomeric excess (>99.9% ee).[6][7] This approach is favored for its high selectivity, mild reaction conditions, and alignment with green chemistry principles.
The logical precursor for our target molecule is 2,5-difluoroacetophenone. The synthesis proceeds via a stereoselective reductive amination catalyzed by an (R)-selective ω-transaminase.
Workflow: Asymmetric Synthesis
Caption: Biocatalytic synthesis workflow from ketone to the final hydrochloride salt.
Protocol: Step-by-Step Synthesis
This protocol is based on established methodologies for transaminase-catalyzed synthesis of chiral amines.[6][7]
-
Biocatalyst Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0). Add the (R)-selective ω-transaminase, pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in appropriate concentrations.
-
Substrate Addition: Dissolve the starting material, 2,5-difluoroacetophenone, in a minimal amount of a co-solvent (e.g., DMSO) and add it to the enzyme solution. The reaction equilibrium is driven by the removal of the acetone co-product.[7]
-
Reaction: Maintain the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation for approximately 24 hours. Monitor the conversion of the ketone to the amine using an appropriate analytical method (e.g., HPLC or GC).
-
Workup: Once the reaction is complete, adjust the pH to >11 with NaOH to ensure the product is in its free base form. Extract the aqueous layer multiple times with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude (R)-1-(2,5-difluorophenyl)ethanamine free base can be purified further by silica gel chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield the final this compound.
Analytical Validation and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of the final product. A multi-step validation process ensures that the material meets the stringent standards for use in drug synthesis.
Workflow: Analytical Quality Control
Caption: Standard quality control workflow for validating the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and a broad signal for the ammonium (-NH₃⁺) protons.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₈H₉F₂N) at approximately 157.1 m/z.[4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the chemical purity of the sample, typically reported as a percentage area.
-
Chiral HPLC: This is the most critical analysis for this compound. Using a chiral stationary phase, this method separates the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (ee), which should be >99% for high-quality material.
Applications in Drug Development
This compound serves as a crucial chiral intermediate in the synthesis of advanced pharmaceutical agents. The difluorophenyl moiety is a common feature in modern drugs, introduced to enhance metabolic stability and binding interactions.
A notable application area for this building block is in the synthesis of kinase inhibitors for oncology. For instance, while not a direct precursor, its structural motifs are highly relevant to complex molecules like Encorafenib (CAS 1269440-17-6), a potent BRAF inhibitor used to treat certain types of melanoma.[8][9] The synthesis of such complex, stereospecific drugs relies on the availability of high-purity chiral building blocks like the one discussed here to construct the final molecule with the correct three-dimensional orientation required for biological activity.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, next-generation therapeutics. Its value is derived from its specific stereochemistry and the strategic placement of fluorine atoms. The adoption of efficient, stereoselective synthetic methods like biocatalysis ensures its availability at the high purity required for pharmaceutical development. As drug discovery continues to target more complex and specific biological pathways, the importance of well-characterized, enantiopure intermediates such as this will only continue to grow.
References
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Synthonix. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
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MySkinRecipes. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary, (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]
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ResearchGate. (2014). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Encorafenib R-Isomer. Retrieved from [Link]
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The Cornerstone of Chiral Amine Synthesis: A Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
An In-depth Exploration of a Key Pharmaceutical Intermediate for Researchers, Scientists, and Drug Development Professionals
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride stands as a critical chiral building block in the synthesis of a multitude of pharmacologically active molecules. Its unique structural features, particularly the presence of a chiral center and a difluorinated phenyl ring, make it a sought-after intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in drug discovery.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the chiral amine (R)-1-(2,5-Difluorophenyl)ethanamine. While some suppliers may list different CAS numbers for the hydrochloride salt, the parent compound is authoritatively identified by CAS Number 1212075-49-4 .[1] For the purpose of this guide, we will refer to the parent amine's CAS number for consistency in referencing its synthesis and properties. The hydrochloride salt is typically a white to off-white solid, with solubility in water and polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClF₂N | [2] |
| Molecular Weight | 193.62 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Purity | Typically >95% | [2][3] |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
Structure:
Caption: General workflow for the biocatalytic synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine.
Detailed Protocol:
A typical laboratory-scale synthesis would involve the following steps:
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared containing the prochiral substrate, 2,5-difluoroacetophenone.
-
Enzyme and Co-factor Addition: An appropriate (R)-selective transaminase and the co-factor pyridoxal-5'-phosphate (PLP) are added to the reaction mixture.
-
Amine Donor: A suitable amine donor, such as isopropylamine, is added in excess to drive the reaction equilibrium towards product formation.
-
Reaction Monitoring: The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.
-
Work-up and Isolation: Once the reaction is complete, the enzyme is typically removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Salt Formation: The isolated (R)-1-(2,5-Difluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) is added to precipitate the hydrochloride salt.
-
Purification: The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield the final product.
Analytical Characterization: Ensuring Quality and Purity
The identity, purity, and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (Illustrative):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.6-1.8 ppm | Doublet | 3H | -CH₃ |
| ~4.5-4.7 ppm | Quartet | 1H | -CH(NH₂) |
| ~7.0-7.4 ppm | Multiplet | 3H | Aromatic protons |
| ~8.5-9.5 ppm | Broad singlet | 3H | -NH₃⁺ |
Expected ¹³C NMR Spectral Data (Illustrative):
The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the chiral methine carbon, and the aromatic carbons, with the fluorine-coupled carbons exhibiting characteristic splitting patterns.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. [4]The separation of the enantiomers of 1-(2,5-Difluorophenyl)ethanamine is typically achieved using a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Caption: A systematic approach to developing a chiral HPLC method.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar, is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol such as isopropanol or ethanol is commonly used. The addition of a small amount of an amine modifier, like diethylamine (DEA), is often necessary to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is typically employed.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. A successful separation will show baseline resolution between the two enantiomeric peaks. [5]
Applications in Drug Development: A Key Intermediate for API Synthesis
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). [6]Its incorporation into a drug molecule can significantly influence its pharmacological activity and pharmacokinetic properties. While specific, publicly disclosed synthetic routes for marketed drugs utilizing this exact intermediate are often proprietary, its structural motif is found in compounds targeting a range of therapeutic areas.
One notable area of application is in the development of kinase inhibitors. For instance, compounds with a similar structural backbone have been investigated as inhibitors of Tropomyosin receptor kinase (Trk) kinases, which are implicated in certain types of cancer. [3] Illustrative Synthetic Application:
The following schematic illustrates a hypothetical synthetic route where (R)-1-(2,5-Difluorophenyl)ethanamine could be used to introduce a key chiral element into a more complex molecule.
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(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride molecular weight
An In-depth Technical Guide: (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
This compound is a chiral amine of significant interest to the pharmaceutical and agrochemical industries. As a fluorinated building block, it provides a valuable scaffold for the synthesis of complex molecular targets. The presence of two fluorine atoms on the phenyl ring can substantially modulate the physicochemical and pharmacological properties of a parent molecule, often enhancing metabolic stability, binding affinity, and membrane permeability.
The stereochemistry at the alpha-carbon, designated as (R), is of paramount importance. In drug development, enantiomers of a chiral molecule frequently exhibit different pharmacological activities and toxicity profiles. Consequently, the ability to synthesize and analyze the single, desired (R)-enantiomer with high purity is a critical requirement for regulatory approval and therapeutic efficacy.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, present robust methodologies for its synthesis and chiral resolution, and detail the analytical workflows required to ensure its identity, chemical purity, and enantiomeric purity.
Physicochemical Properties and Structural Data
A precise understanding of a compound's physicochemical properties is the foundation of its application in synthesis and formulation. The key data for this compound are summarized below. The molecular formula for the hydrochloride salt is C8H10ClF2N, with a corresponding molecular weight of approximately 193.62 g/mol .[1][2]
| Property | Value | Source |
| IUPAC Name | (1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride | PubChem |
| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |
| Molecular Weight | 193.62 g/mol | [1][3] |
| CAS Number | 1391449-47-0 | [1][3] |
| Appearance | Typically a solid (powder or crystalline) | General Knowledge |
| Canonical SMILES | CN.Cl | [1][2] |
| InChIKey | NQFUIZOIKVFLIM-JEDNCBNOSA-N | [2] |
| Purity (Typical) | ≥95% | [1][3] |
Synthesis and Chiral Resolution: From Racemate to Enantiopure Salt
The industrial production of a single enantiomer like this compound rarely relies on direct asymmetric synthesis due to cost and complexity. The most common and scalable approach involves the synthesis of a racemic mixture followed by chiral resolution.[4][5]
Synthesis of Racemic 1-(2,5-Difluorophenyl)ethanamine
The precursor to both enantiomers is the racemic amine, which can be efficiently synthesized via reductive amination of the corresponding ketone, 2,5-difluoroacetophenone. This method is widely used due to its high yields and operational simplicity.
Reaction Scheme: 2,5-Difluoroacetophenone + Ammonia/Ammonium Source + Reducing Agent → Racemic 1-(2,5-Difluorophenyl)ethanamine
-
Causality : The ketone is converted into an intermediate imine (or a related species), which is then stereoselectively reduced to the amine. The use of a non-chiral reducing agent like sodium borohydride results in an equal mixture of the (R) and (S) enantiomers.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is the critical step to isolate the desired (R)-enantiomer.[4] This is most effectively achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.[4][6] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[5]
A common and effective resolving agent for amines is L-tartaric acid.[7] The (R)-amine-L-tartrate and (S)-amine-L-tartrate salts will exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially.
-
Salt Formation : Dissolve 1.0 equivalent of racemic 1-(2,5-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve 0.5-1.0 equivalents of L-tartaric acid in the same solvent, heating gently if necessary.
-
Rationale: Using a slight excess or deficit of the resolving agent can sometimes influence the crystallization outcome. This is often determined empirically.
-
-
Combine and Crystallize : Slowly add the L-tartaric acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The solution is then typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and further cooled in an ice bath to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, more ordered crystals of the less soluble diastereomer, leading to higher diastereomeric purity.
-
-
Isolation of Diastereomeric Salt : Filter the crystalline salt using a Büchner funnel and wash the filter cake with a small amount of cold solvent to remove soluble impurities and the more soluble diastereomeric salt.[6]
-
Liberation of the Free Amine : Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 2M sodium hydroxide).[6]
-
Rationale: The base deprotonates the amine and protonates the tartaric acid, breaking the ionic bond of the salt. The free amine partitions into the organic layer, while the tartrate salt remains in the aqueous layer.
-
-
Extraction and Isolation : Separate the organic layer, and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2,5-difluorophenyl)ethanamine free base.
Caption: Workflow for the chiral resolution and salt formation.
Formation of the Hydrochloride Salt
The final step is the conversion of the purified free amine into its hydrochloride salt, which is often preferred for its improved stability and handling properties.
-
Dissolve the enantiomerically enriched free amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to validate the successful synthesis and purification of the target compound. This self-validating system ensures identity, chemical purity, and, most critically, enantiomeric purity.
Structural Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integrations should be consistent with the structure of this compound.
-
Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. For the free base, the molecular ion peak corresponding to its exact mass (157.0703 Da) would be expected.[8]
Chemical Purity Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity of the compound, separating it from any starting materials, by-products, or other impurities.[9]
-
System Preparation : Use a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9]
-
Method : Run a gradient method, starting with a higher percentage of the aqueous buffer and gradually increasing the percentage of the organic solvent. This ensures the elution of compounds with a wide range of polarities.
-
Sample Preparation : Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection and Detection : Inject a small volume (e.g., 10 µL) and monitor the elution profile using a UV detector, typically at a wavelength around 265 nm where the phenyl ring absorbs.[10]
-
Analysis : The chemical purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (e.e.) is the most critical quality control step. This requires a specialized chiral stationary phase (CSP) in the HPLC column that can differentiate between the two enantiomers.
-
System Preparation : Use a chiral column, such as one based on a cellulose or amylose derivative (e.g., Chiralpak series). The mobile phase is typically a non-polar mixture, such as hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Method : Use an isocratic (constant composition) mobile phase. The flow rate and composition must be optimized to achieve baseline separation between the (R) and (S) enantiomer peaks.
-
Sample Preparation : Prepare a solution of the sample in the mobile phase. It is also necessary to analyze a sample of the racemic material to identify the retention times of both enantiomers.
-
Injection and Detection : Inject the sample and monitor with a UV detector.
-
Analysis : The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
Caption: A typical quality control workflow for final product release.
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Synthonix. This compound. [Link]
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]
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PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]
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Wikipedia. Chiral resolution. [Link]
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RSC Publishing. Analytical Methods. [Link]
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Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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LookChem. Cas 5575-43-9,Tetraoctyliniglycol titanate. [Link]
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PubChem. 2-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]
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IJRAR.org. review on various analytical methods for analysis of efonidipine hydrochloride ethanolate in. [Link]
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(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Significance of a Chiral Amine Building Block
This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, a chiral benzylic amine, is a key component in numerous biologically active molecules.[1] The presence and specific stereochemistry of the amine group are often critical for molecular recognition and binding to biological targets, such as enzymes and receptors. Therefore, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure forms of this compound is a primary objective for process chemists and drug development professionals.
This guide provides a comprehensive technical overview of the principal synthetic pathways for producing this compound. We will delve into the core strategies of asymmetric synthesis and classical chiral resolution, explaining the mechanistic rationale behind experimental choices and providing detailed protocols grounded in established chemical principles. The aim is to equip researchers and scientists with a robust understanding of the available methodologies to inform their synthetic design and process optimization efforts.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to (R)-1-(2,5-Difluorophenyl)ethanamine reveals that the primary challenge lies in the stereoselective formation of the C-N bond at the chiral center. The most logical and common disconnection points to a prochiral ketone, 2,5-difluoroacetophenone, as the readily available starting material. This precursor can be transformed into the target amine through several strategic approaches, which form the basis of this guide.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Asymmetric Synthesis Pathways
Asymmetric synthesis aims to directly generate the desired (R)-enantiomer from a prochiral precursor, thereby avoiding the formation of a racemic mixture and the inherent 50% theoretical yield limit of resolution methods.[2]
Strategy A: Transition-Metal Catalyzed Asymmetric Reductive Amination
This strategy is a powerful and direct method for synthesizing chiral amines.[1] It involves the condensation of the starting ketone with an ammonia source to form a prochiral imine in situ, which is then hydrogenated in the presence of a chiral transition-metal catalyst to yield the enantiomerically enriched amine.
Causality and Experimental Choices: The success of this reaction hinges on the chiral ligand complexed to the metal center (typically Rhodium, Iridium, or Ruthenium). The ligand creates a chiral environment around the metal, forcing the hydride transfer from the metal to one face of the imine C=N double bond, thus dictating the stereochemistry of the final product. The choice of metal, ligand, solvent, and hydrogen pressure are critical parameters that must be optimized to achieve high conversion and enantioselectivity.
Experimental Protocol: Asymmetric Reductive Amination
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of JOSIPHOS or BINAP) in a degassed solvent like methanol or dichloroethane. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: To a high-pressure autoclave, add 2,5-difluoroacetophenone (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate or ammonium formate, excess).
-
Catalyst Addition: The pre-formed catalyst solution (0.05 - 1.0 mol%) is transferred to the autoclave via cannula.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 50-80 °C) and pressure (e.g., 20-100 bar).
-
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC to determine the conversion of the ketone.
-
Work-up: Upon completion, the autoclave is cooled and carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove the ammonia source and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be purified by column chromatography or distillation.
-
Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC.
Workflow for Asymmetric Reductive Amination
Caption: Experimental workflow for asymmetric hydrogenation.
Strategy B: Biocatalytic Asymmetric Transamination
Biocatalysis, particularly using ω-transaminase (ω-TA) enzymes, has emerged as a highly efficient and environmentally friendly ("green") method for producing chiral amines.[3][4] These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone with exceptional stereoselectivity.[4]
Causality and Experimental Choices: The high enantioselectivity arises from the precisely shaped active site of the enzyme, which binds the ketone substrate in a specific orientation for the amine transfer. A key consideration is the reaction equilibrium, which often favors the reverse reaction.[3] To drive the reaction towards the desired amine product, the ketone by-product from the amino donor (e.g., pyruvate when using L-alanine) is often removed. This can be achieved by using a secondary enzyme system (e.g., lactate dehydrogenase to convert pyruvate to lactate) or by using an amino donor like isopropylamine, which generates acetone, a volatile by-product that can be removed from the reaction mixture.[3]
Experimental Protocol: Enzymatic Transamination
-
Reaction Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel, dissolve the 2,5-difluoroacetophenone substrate (e.g., 50 mM) in the buffer. A co-solvent such as DMSO may be needed to aid solubility.
-
Reagent Addition: Add the amino donor (e.g., L-alanine or isopropylamine, in excess, e.g., 500 mM), and the pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the ω-transaminase enzyme (commercially available or as a whole-cell lysate) to the solution. If using a system to remove the by-product, add the corresponding enzyme (e.g., lactate dehydrogenase and its cofactor NADH) at this stage.
-
Incubation: The reaction mixture is gently agitated at an optimal temperature (e.g., 30-40 °C) for 12-48 hours.
-
Monitoring: The conversion and enantiomeric excess are monitored by taking samples and analyzing them by chiral HPLC.
-
Work-up: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation if using whole cells or by precipitation). The pH of the supernatant is raised to >10 with NaOH to ensure the product is in its free base form.
-
Extraction: The aqueous solution is extracted multiple times with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried, filtered, and concentrated to yield the crude (R)-amine.
Data Summary: Comparison of Asymmetric Methods
| Parameter | Asymmetric Reductive Amination | Biocatalytic Transamination |
| Catalyst | Transition Metal + Chiral Ligand | ω-Transaminase Enzyme |
| Conditions | High pressure, elevated temperature | Aqueous buffer, ambient temp/pressure |
| Stereoselectivity | Good to Excellent (>95% e.e.) | Typically Excellent (>99% e.e.)[3] |
| Advantages | Broad substrate scope, established | High selectivity, "green" process, mild conditions |
| Disadvantages | Costly ligands, potential metal contamination | Enzyme stability, substrate inhibition, equilibrium issues |
Part 2: Chiral Resolution of Racemic Amine
Chiral resolution is a classical and industrially robust method for separating enantiomers.[2] This approach involves the synthesis of the racemic amine, followed by its separation into individual enantiomers.
Step 1: Synthesis of Racemic 1-(2,5-Difluorophenyl)ethanamine
The racemic amine is typically prepared via a standard reductive amination protocol that does not employ a chiral catalyst. The Leuckart reaction or reduction of an oxime are common methods. A more convenient laboratory-scale method involves direct reductive amination using a hydride reducing agent.[5]
Protocol: Racemic Reductive Amination
-
In a round-bottom flask, dissolve 2,5-difluoroacetophenone (1.0 eq) and a large excess of ammonium acetate in methanol.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding aqueous HCl.
-
Remove the methanol under reduced pressure and add aqueous NaOH to basify the mixture.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude racemic amine.
Step 2: Resolution via Diastereomeric Salt Formation
This technique relies on the principle that when a racemic mixture of an amine is reacted with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[6] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6]
Causality and Experimental Choices: The choice of resolving agent and solvent system is critical and often determined empirically.[6] Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.[7] The ideal solvent system will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.
Protocol: Chiral Resolution
-
Salt Formation: Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(-)-Tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. The desired diastereomeric salt should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to maximize crystal formation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Purity Check: The diastereomeric purity of the salt can be checked. If necessary, it can be improved by recrystallization.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add a strong base (e.g., 2M NaOH) and stir until the solid dissolves completely.
-
Extraction: Separate the layers. The desired (R)-amine is now in the organic layer as a free base. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Workflow for Chiral Resolution
Caption: Workflow for separation by diastereomeric salt crystallization.
Part 3: Final Salt Formation and Characterization
Regardless of the synthetic pathway chosen, the final step involves converting the purified free amine into its more stable and easily handled hydrochloride salt.
Protocol: Hydrochloride Salt Formation
-
Dissolve the purified (R)-1-(2,5-Difluorophenyl)ethanamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Continue stirring in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield the final product, this compound.
Analytical Characterization
To ensure the final product meets the required specifications, a suite of analytical techniques is employed:
-
Structural Verification: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry are used to confirm the chemical structure.
-
Enantiomeric Purity: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.%) of the final product.
-
Chemical Purity: Standard HPLC or GC is used to determine the overall chemical purity and identify any residual impurities.
-
Physical Properties: Melting point and optical rotation are determined as measures of purity and stereochemical identity.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct and viable pathways.
-
Asymmetric reductive amination offers a direct and efficient route, with its success highly dependent on catalyst and ligand selection.
-
Biocatalytic transamination represents a state-of-the-art "green" alternative, capable of delivering exceptionally high enantioselectivity under mild, aqueous conditions.
-
Classical chiral resolution remains a robust and scalable, albeit less atom-economical, method that is widely used in industrial settings.
The optimal choice of synthesis pathway depends on a variety of factors, including the required scale of production, cost of goods, available equipment, and the desired level of enantiomeric purity. As catalyst and enzyme technologies continue to advance, direct asymmetric methods are becoming increasingly favored for their efficiency and sustainability.
References
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Characterization of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide
Introduction
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical development due to its prevalence as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise structural confirmation and purity assessment of this intermediate are critical for ensuring the safety, efficacy, and quality of the final drug product. Spectroscopic analysis provides the definitive data required for unambiguous structure elucidation and quality control.
This technical guide offers an in-depth examination of the core spectroscopic techniques used to characterize this compound. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of the spectroscopic profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For amine hydrochlorides, specific experimental considerations are necessary to obtain high-quality, informative spectra.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.
1.1.1 Causality in Experimental Design
The choice of solvent is critical when analyzing amine hydrochlorides. While deuterated chloroform (CDCl₃) is common, it can lead to poor solubility and peak broadening or even disappearance of the amine proton signals due to chemical exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the preferred solvent.[1][2] Its polar, aprotic nature solubilizes the salt effectively and slows down the proton exchange rate, allowing for the clear observation of the ammonium (-NH₃⁺) protons.[3][4]
1.1.2 Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
1.1.3 Predicted ¹H NMR Data and Interpretation
The following table outlines the predicted chemical shifts and their interpretation. These predictions are based on established chemical shift principles and data from analogous compounds, such as 2,5-difluoroaniline and other phenylethylamines.[5][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.80 | Broad singlet | 3H | -NH₃⁺ | The broadness and downfield shift are characteristic of acidic ammonium protons in DMSO-d₆.[1] |
| ~7.55 | ddd | 1H | Ar-H | Aromatic proton ortho to the ethylamine group, showing coupling to two fluorine atoms and an adjacent proton. |
| ~7.40 | m | 2H | Ar-H | Remaining two aromatic protons, exhibiting complex splitting due to F-H and H-H couplings. |
| ~4.60 | q | 1H | CH-NH₃⁺ | Methine proton, deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. Split into a quartet by the methyl protons. |
| ~1.65 | d | 3H | CH₃ | Methyl protons, appearing as a doublet due to coupling with the adjacent methine proton. |
The convergence of these signals—a downfield methine quartet coupled to an upfield methyl doublet, three distinct aromatic protons with complex splitting, and a broad 3H signal for the ammonium group—provides a definitive fingerprint for the molecule's structure.
1.1.4 ¹H NMR Workflow Diagram
Caption: Workflow for ESI-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of an amine hydrochloride is distinctly different from its free amine counterpart.
Experimental Protocol: KBr Pellet Method
For solid samples, the KBr pellet method is a standard transmission technique. [7]It requires careful sample preparation to avoid moisture contamination, as KBr is hygroscopic.
-
Drying: Gently dry spectroscopy-grade KBr powder in an oven and cool in a desiccator before use.
-
Grinding: In an agate mortar, grind 1-2 mg of the sample into a very fine powder.
-
Mixing: Add ~100-200 mg of the dry KBr powder to the mortar and mix gently but thoroughly with the sample.
-
Pressing: Transfer the mixture to a pellet die. Apply a vacuum to remove trapped air, then apply several tons of pressure using a hydraulic press to form a translucent pellet. [8]5. Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet for correction.
Predicted IR Data and Interpretation
The formation of the ammonium salt (-NH₃⁺) from the primary amine (-NH₂) introduces characteristic and dominant absorption bands. [9]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
|---|---|---|---|
| 3200-2800 | Strong, Broad | N-H Stretch (-NH₃⁺) | This very broad and intense envelope is the hallmark of an ammonium salt and obscures the C-H stretching region. [9] |
| ~2800-2000 | Medium, complex | Overtone/Combination Bands | These multiple, smaller peaks are characteristic of amine salts. [9] |
| ~1610, ~1520 | Medium, Sharp | N-H Bending (-NH₃⁺) | Asymmetric and symmetric N-H bending vibrations of the primary ammonium group. [10] |
| ~1250 | Strong | C-N Stretch | Stretching vibration of the bond between the methine carbon and the nitrogen. |
| ~1150, ~850 | Strong | C-F Stretch | Strong absorptions characteristic of aryl-fluorine bonds. |
The most telling feature is the broad N-H stretching envelope from 3200-2800 cm⁻¹, which replaces the two sharp N-H stretch peaks of a primary amine that would typically appear around 3400-3250 cm⁻¹. [11]This confirms the presence of the hydrochloride salt form.
FTIR (KBr) Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
Chiral Analysis
Confirming the enantiomeric purity of (R)-1-(2,5-Difluorophenyl)ethanamine is crucial. While standard spectroscopy confirms the structure, it does not differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. [12][13]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®) or cyclodextrin-based columns are often effective for separating phenylethylamine enantiomers. [13]2. Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Monitor the elution using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 260 nm).
-
The (R) and (S) enantiomers will elute at different retention times.
-
-
Quantification: The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two enantiomers.
Conclusion
The structural integrity of this compound is unequivocally confirmed by the collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, MS confirms the molecular weight, and FTIR identifies the key functional groups, particularly confirming the ammonium salt form. Together, these self-validating spectroscopic methods provide the robust and reliable data essential for quality assurance in the drug development pipeline.
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Kintek Solution. (n.d.). What Is The KBr Method? A Guide To Ftir Sample Prep For Solid Materials. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]
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ACS Publications. (n.d.). Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Retrieved from [Link]
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Chromatography Forum. (2015). Chiral Separation of phenethylamines. Retrieved from [Link]
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ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Infrared band intensities in ammonium hydroxide and ammonium salts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Retrieved from [Link]
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MDPI. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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A Technical Guide to Sourcing and Quality Verification of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride for Pharmaceutical R&D
Abstract: (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern pharmaceutical synthesis, most notably in the manufacture of dipeptidyl peptidase-4 (DPP-4) inhibitors. The stereochemical integrity and chemical purity of this intermediate are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides drug development professionals with a comprehensive overview of the commercial supplier landscape, essential quality control protocols for in-house verification, and practical considerations for procurement and handling. We present detailed, field-proven methodologies for purity and enantiomeric excess determination, alongside a practical application context to underscore the material's significance.
Introduction to a Key Chiral Intermediate
(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that has gained significant importance as a key starting material in the synthesis of various pharmaceutical agents. Its hydrochloride salt is often the preferred form for commercial supply due to its enhanced stability and handling characteristics as a crystalline solid.
The molecule's primary value lies in its precisely defined three-dimensional structure, which is leveraged to impart stereoselectivity in complex synthetic routes. The most prominent example of its application is in the synthesis of Sitagliptin, the API in the widely prescribed anti-diabetic medication Januvia®. In the synthesis of Sitagliptin and related compounds, this amine is strategically coupled with other fragments to construct the final chiral drug molecule.[1][2][3] The use of the (R)-enantiomer is non-negotiable, as the biological target, the DPP-4 enzyme, is highly sensitive to the stereochemistry of its inhibitors.
Chemical Structure and Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₀ClF₂N[4]
-
CAS Number: 1391449-47-0 (Note: CAS numbers may vary between suppliers and for the free base vs. the salt form; this is a commonly cited CAS for the hydrochloride).[4][6]
-
Appearance: Typically a white to off-white crystalline powder.[7]
Commercial Supplier Landscape
The procurement of high-quality this compound is the foundational step for any successful research or development campaign. A range of chemical suppliers, from large-scale manufacturers to specialized boutique firms, offer this intermediate. The key differentiators among suppliers are typically purity, enantiomeric excess (e.e.), available quantities, and the comprehensiveness of their analytical documentation.
Below is a comparative summary of representative commercial sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Representative Product/SKU | Purity Specification | Notes |
| Biosynth | Ref. 3D-RFC44947 | Min. 95% | Offers the material with a specific focus on its use as a building block.[6] |
| Synthonix, Inc. | SKU D49635 | 95+% | A US-based supplier specializing in synthons for drug discovery.[4] |
| Fluorochem | (Available via distributors like MilliporeSigma) | Typically ≥95% | A well-known manufacturer of fluorinated compounds.[8] |
| CymitQuimica | Ref. 3D-RFC44947 | Min. 95% | A European distributor for various chemical manufacturers, including Biosynth.[6] |
Critical Quality Attributes & Verification Protocols
While a supplier's Certificate of Analysis provides a baseline for quality, independent verification is a cornerstone of good scientific practice and regulatory compliance. The two most critical attributes for this material are its chemical purity and its enantiomeric purity.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from non-volatile impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area percentage of the main peak in the resulting chromatogram provides a quantitative measure of purity.
Methodology:
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent).[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water. (For MS-compatible methods, replace with 0.1% Formic acid).[10]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.
-
Analysis: Inject 5 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks. A high-quality batch should exhibit a purity of >98%.
Protocol: Enantiomeric Purity (e.e.) by Chiral HPLC
Causality: Since the (R) and (S) enantiomers have identical physical properties, they cannot be separated on a standard C18 column. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are exceptionally effective at resolving chiral amines by forming transient, diastereomeric complexes with differing stabilities, leading to different retention times.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALCEL® OD-H or an equivalent polysaccharide-based chiral column (4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mixture of n-Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The addition of a basic modifier like DEA is often crucial for achieving sharp peaks for amine compounds.[12]
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.
-
Analysis: Inject 10 µL. The unwanted (S)-enantiomer will elute as a separate peak from the desired (R)-enantiomer. The enantiomeric excess (e.e.) is calculated as: [(Area R - Area S) / (Area R + Area S)] * 100%. For pharmaceutical applications, an e.e. of ≥99.5% is typically required.
Structural Confirmation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by probing the magnetic environments of atomic nuclei. For this molecule, ¹H NMR confirms the proton framework, while ¹⁹F NMR is essential for verifying the fluorine substitution pattern on the aromatic ring.
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see signals corresponding to the methyl group (a doublet), the methine proton (a quartet), the aromatic protons (complex multiplets), and the amine protons (a broad singlet). The relative integration of these signals should match the structure.
-
¹⁹F NMR (376 MHz, DMSO-d₆): Expect two distinct signals, confirming the presence of two non-equivalent fluorine atoms on the phenyl ring.
Integrated Quality Control Workflow
The following workflow illustrates a robust, self-validating system for qualifying a new batch of this compound.
Caption: Integrated workflow for the quality control and release of incoming chiral amine starting material.
Application Note: Amide Coupling in a Prototypical Synthesis
To illustrate its utility, the amine is typically involved in an amide bond-forming reaction after deprotection (free-basing). This step connects the chiral amine to another key fragment of the target molecule.
Causality: Amide coupling is one of the most reliable and widely used reactions in pharmaceutical synthesis. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) efficiently couple a carboxylic acid with an amine to form a stable amide bond under mild conditions.
Caption: A representative workflow for an amide coupling reaction using the chiral amine.
Procurement and Handling Best Practices
-
Certificate of Analysis (CoA): Always demand a lot-specific CoA. This document should, at a minimum, report purity by HPLC or GC, identity by NMR or IR, and enantiomeric purity by a chiral method.
-
Safety Data Sheet (SDS): Review the SDS prior to handling. Amine hydrochlorides are typically classified as irritants to the skin, eyes, and respiratory system.[8]
-
Handling: Always handle the material in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally less volatile and more stable than the free base.
Conclusion
This compound is more than just a chemical on a supplier's list; it is an enabling technology for the stereospecific synthesis of life-saving medicines. For researchers and drug developers, the path to a successful outcome begins with meticulous sourcing and rigorous, in-house analytical verification. By implementing the workflows and protocols detailed in this guide, scientists can ensure the quality and integrity of this critical building block, thereby safeguarding the integrity of their research and development programs.
References
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-
This compound - [D49635]. (n.d.). Synthonix. Retrieved January 3, 2026, from [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). PubMed Central. Retrieved January 3, 2026, from [Link]
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Ye, F., Zhang, Z., Zhao, W., Ding, J., & Wang, Y. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. Retrieved January 3, 2026, from [Link]
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(R)-1-(2,5-Difluorophenyl)ethanamine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved January 3, 2026, from [Link]
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Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. (2012). Analytical and Bioanalytical Chemistry. Retrieved January 3, 2026, from [Link]
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Separation of Ethanamine, 2-fluoro-, hydrochloride (9CI) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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(R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: A Keystone Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Chiral Fluorinated Amines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Within this pursuit, certain molecular scaffolds have emerged as privileged structures, offering a robust foundation for the development of innovative therapeutics. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is one such scaffold, embodying the powerful synergy of two critical elements in drug design: chirality and fluorine substitution.
Chiral amines are fundamental building blocks in a significant portion of approved and investigational drugs.[1][2] The specific stereochemistry of a molecule is paramount, as it dictates the three-dimensional arrangement of functional groups responsible for precise interactions with biological targets. The (R)-enantiomer of a chiral amine can exhibit vastly different pharmacological and toxicological properties compared to its (S)-counterpart, underscoring the necessity of stereoselective synthesis.[3]
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[4] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The 2,5-difluoro substitution pattern on the phenyl ring of the title scaffold provides a distinct electronic and conformational profile, which can be exploited to fine-tune drug-receptor interactions.[5][6]
This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application as a critical intermediate in the synthesis of targeted therapeutics. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, self-validating experimental protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a scaffold is essential for its effective utilization in drug design and synthesis.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride | [7] |
| CAS Number | 1391449-47-0 | [8] |
| Molecular Formula | C₈H₁₀ClF₂N | [8] |
| Molecular Weight | 193.62 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | [8] |
The structure of this compound combines a chiral ethylamine backbone with a 2,5-difluorinated phenyl ring. This unique combination of features imparts several desirable characteristics for a drug scaffold:
-
Stereodefined Interaction: The (R)-configuration at the benzylic carbon provides a fixed spatial orientation for the amine group and the phenyl ring, enabling stereospecific interactions with chiral biological targets such as enzyme active sites and receptor binding pockets.
-
Enhanced Metabolic Stability: The presence of two fluorine atoms on the aromatic ring can block sites of potential oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates derived from this scaffold.
-
Modulated Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity (pKa) of the primary amine. This can improve oral bioavailability by reducing the extent of protonation in the gastrointestinal tract, leading to better membrane permeability.
-
Increased Binding Affinity: The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with amino acid residues in a protein's binding site, potentially enhancing the binding affinity and potency of the final drug molecule.[5][9]
Asymmetric Synthesis: A Protocol for Enantiomerically Pure this compound
The enantioselective synthesis of chiral amines is a critical challenge in pharmaceutical manufacturing. Asymmetric reductive amination of prochiral ketones is a powerful and widely adopted strategy.[1][2] The following protocol describes a robust and scalable method for the synthesis of this compound, adapted from established methodologies for the synthesis of similar chiral amines.[10][11]
Workflow for Asymmetric Reductive Amination
Caption: Workflow for the asymmetric synthesis of the target scaffold.
Detailed Experimental Protocol
Materials and Reagents:
-
2,5-Difluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(R)-RuCl[(p-cymene)((S,S)-TsDPEN)] (or a similar chiral ruthenium catalyst)
-
Formic acid/triethylamine azeotrope (5:2)
-
Toluene (anhydrous)
-
Isopropanol (IPA)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Imine Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-difluoroacetophenone (1.0 eq), ammonium acetate (3.0 eq), and anhydrous toluene (5 mL per mmol of ketone).
-
Stir the mixture at room temperature for 10 minutes.
-
Add titanium (IV) isopropoxide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
-
Asymmetric Reduction:
-
In a separate flask under a nitrogen atmosphere, prepare a solution of the chiral ruthenium catalyst (0.01 eq) in isopropanol (2 mL per mmol of ketone).
-
Transfer the catalyst solution to the reaction mixture containing the in situ-formed imine.
-
Add the formic acid/triethylamine azeotrope (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at 40-50 °C for 24-48 hours. Monitor the reduction by TLC or GC-MS.
-
-
Work-up and Isolation of the Free Amine:
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water (10 mL).
-
Filter the resulting suspension through a pad of Celite® to remove titanium salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(2,5-Difluorophenyl)ethanamine as an oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (1.1 eq) with vigorous stirring.
-
A white precipitate of the hydrochloride salt will form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Self-Validating System: The purity and enantiomeric excess of the final product should be determined by chiral HPLC analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, with the data cross-referenced against the expected values.
Spectroscopic Characterization: A Self-Validating Data Set
The following section outlines the expected spectroscopic data for this compound. This data serves as a benchmark for confirming the identity and purity of the synthesized material.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
Expected Chemical Shifts (δ):
-
~8.6-8.2 ppm (broad singlet, 3H): -NH₃⁺ protons. The broadness is due to quadrupolar relaxation and exchange with residual water.
-
~7.6-7.3 ppm (multiplet, 3H): Aromatic protons of the 2,5-difluorophenyl ring. The complex splitting pattern arises from H-H and H-F couplings.
-
~4.6-4.4 ppm (quartet, 1H): Methine proton (-CH-NH₃⁺). The quartet is due to coupling with the adjacent methyl protons.
-
~1.6-1.5 ppm (doublet, 3H): Methyl protons (-CH₃). The doublet is due to coupling with the methine proton.
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
-
Expected Chemical Shifts (δ):
-
~160-155 ppm (doublet, J ≈ 245 Hz): C-F carbons of the aromatic ring.
-
~130-115 ppm (multiplet): Aromatic carbons.
-
~48-46 ppm: Methine carbon (-CH-NH₃⁺).
-
~22-20 ppm: Methyl carbon (-CH₃).
-
FTIR Spectroscopy (KBr Pellet)
-
Expected Absorption Bands (cm⁻¹):
Mass Spectrometry (ESI+)
-
Expected m/z:
-
[M+H]⁺ (for the free amine): 158.08. The presence of two fluorine atoms will give a characteristic isotopic pattern.
-
The fragmentation pattern will likely show the loss of the amine group and fragmentation of the aromatic ring. The presence of chlorine in the hydrochloride salt will be evident in the mass spectrum as a characteristic M+2 peak with an intensity of about one-third of the M peak for fragments containing chlorine.[13][14]
-
Application in Drug Discovery: The Case of Larotrectinib
The utility of this compound as a versatile scaffold is exemplified by its role in the synthesis of Larotrectinib (VITRAKVI®) , a first-in-class, highly selective Tropomyosin Receptor Kinase (Trk) inhibitor.[15][16]
The Role of the Scaffold in Larotrectinib's Mechanism of Action
Larotrectinib is approved for the treatment of solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[16][17] These fusions lead to the overexpression of constitutively active Trk fusion proteins, which drive tumor growth and proliferation.[18][19]
The (R)-1-(2,5-Difluorophenyl)ethanamine moiety is incorporated into the pyrrolidine ring of Larotrectinib, which serves as a key structural element that projects the 2,5-difluorophenyl group into a specific region of the Trk kinase domain's ATP-binding pocket.[15][20]
Caption: Role of the scaffold in Larotrectinib's binding to Trk kinase.
The 2,5-difluorophenyl group is crucial for several reasons:
-
Potency and Selectivity: The fluorine atoms engage in specific interactions within the hydrophobic pocket of the Trk kinase domain, contributing to the high potency and selectivity of Larotrectinib for Trk kinases over other kinases.[17]
-
Pharmacokinetic Properties: As previously discussed, the difluoro substitution enhances metabolic stability and modulates the physicochemical properties of the molecule, contributing to its favorable pharmacokinetic profile.
The synthesis of Larotrectinib involves the coupling of a derivative of (R)-1-(2,5-Difluorophenyl)ethanamine with a pyrazolopyrimidine core, highlighting the scaffold's utility as a key building block in the construction of complex, biologically active molecules.[15][21]
Conclusion: A Privileged Scaffold for Future Innovation
This compound represents a convergence of key design principles in modern medicinal chemistry. Its inherent chirality, coupled with the strategic placement of fluorine atoms, provides a powerful platform for the development of potent, selective, and metabolically robust drug candidates. The successful development of Larotrectinib serves as a compelling validation of this scaffold's potential. As the demand for targeted therapies continues to grow, particularly in oncology and neurology where Trk signaling plays a critical role, the importance of this compound as a versatile and valuable building block is set to increase. This technical guide provides the foundational knowledge and practical protocols to empower researchers to leverage this key scaffold in their pursuit of the next generation of innovative medicines.
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An In-depth Technical Guide to Chiral Amines in Asymmetric Synthesis
Introduction: The Central Role of Chirality and the Amine Functional Group
In the landscape of modern drug discovery and development, molecular asymmetry, or chirality, is a fundamental principle that governs biological activity. The human body is an inherently chiral environment, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the different enantiomers of a chiral drug molecule often exhibit profoundly different pharmacological and toxicological profiles. This reality makes the synthesis of single-enantiomer pharmaceuticals not merely an academic challenge, but a critical necessity for safety and efficacy.
Among the vast array of functional groups, the chiral amine stands out for its ubiquity and significance. It is estimated that a chiral amine motif is present in approximately 40-45% of all small-molecule pharmaceuticals and numerous agrochemicals.[1][2] These compounds serve as versatile building blocks, chiral auxiliaries, and organocatalysts, and their basic nitrogen atom is often crucial for binding to biological targets like enzymes and receptors.[3][4] The development of efficient, scalable, and highly stereoselective methods to access enantiomerically pure amines is, therefore, a cornerstone of synthetic organic chemistry and a key enabler for the pharmaceutical industry.
This guide provides an in-depth exploration of the core strategies for asymmetric amine synthesis, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and causalities behind experimental choices, offering field-proven insights into the selection and application of these powerful synthetic tools.
The Strategic Landscape of Chiral Amine Synthesis
The synthesis of an enantiopure amine can be approached from several distinct strategic directions. The choice of method depends on factors such as the nature of the starting materials, the desired scale of the synthesis, economic viability, and environmental considerations. The three principal strategies are: the resolution of a racemic mixture, the asymmetric transformation of a prochiral precursor, and the utilization of the natural chiral pool.
Caption: A decision-making workflow for selecting a chiral amine synthesis strategy.
Resolution of Racemates: From Separation to Dynamic Transformation
Resolution techniques begin with a 50:50 mixture of both enantiomers (a racemate) and separate them. While classical resolution via diastereomeric salt formation is historically significant, modern catalysis focuses on more efficient kinetic methods.
Kinetic Resolution (KR)
Kinetic resolution operates on the principle that two enantiomers will react at different rates with a chiral catalyst or reagent. This results in the faster-reacting enantiomer being converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer.[5] The primary drawback of KR is its theoretical maximum yield of 50% for a single enantiomer, which limits its atom economy.[6]
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) brilliantly overcomes the 50% yield limitation of KR. In a DKR process, the kinetic resolution is coupled with an in situ racemization of the less reactive enantiomer. This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, achieving yields approaching 100%.[6][7]
Field Insight: Chemoenzymatic DKR of Primary Amines
A highly effective and widely adopted DKR strategy combines the high selectivity of enzymes with the broad applicability of metal catalysts. A benchmark example is the DKR of primary amines using a lipase for enantioselective acylation and a ruthenium catalyst for racemization.[6][8]
-
Causality: The lipase (e.g., Candida antarctica Lipase B, CALB) selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other. Simultaneously, a ruthenium complex (like the Shvo catalyst) reversibly dehydrogenates/hydrogenates the amine, effectively racemizing the unreacted S-enantiomer. This allows the S-enantiomer to be continuously converted to the R-enantiomer, which is then trapped by the lipase via acylation.
Table 1: Representative Data for Chemoenzymatic DKR of Primary Amines
| Racemic Amine Substrate | Acylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| 1-Phenylethylamine | Isopropyl acetate | Ru-catalyst + CALB | 98 | >99 |
| 1-(4-Bromophenyl)ethylamine | Ethyl acetate | Ru-catalyst + CALB | 97 | >99 |
| 1-Indanylamine | Isopropyl acetate | Ru-catalyst + CALB | 96 | >99 |
| 1-Tetralylamine | Isopropyl acetate | Ru-catalyst + CALB | 95 | >99 |
Data synthesized from representative results in the literature.[6][8]
Experimental Protocol: General Procedure for DKR of a Primary Amine
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the racemic amine (1.0 equiv), the racemization catalyst (e.g., Shvo's catalyst, 1-2 mol%), and an immobilized lipase (e.g., Novozym 435, ~30 mg/mmol).
-
Solvent & Reagent: Add an anhydrous, non-polar solvent (e.g., toluene) followed by the acylating agent (e.g., isopropyl acetate, 1.2 equiv).
-
Reaction: Heat the mixture to a temperature suitable for both the racemization and enzymatic reaction (e.g., 70-100 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC, observing the disappearance of the starting material and the formation of the single-enantiomer amide product.
-
Workup: Upon completion, cool the reaction mixture and filter to remove the immobilized enzyme. The solvent is removed under reduced pressure.
-
Purification & Analysis: The resulting amide can be purified by column chromatography. The enantiomeric excess is confirmed by chiral HPLC/GC analysis. The pure amide can then be hydrolyzed under acidic or basic conditions to yield the desired enantiopure primary amine.
Asymmetric Synthesis from Prochiral Precursors
Arguably the most elegant and atom-economical approach is the direct conversion of a non-chiral (prochiral) starting material, such as a ketone or imine, into a single enantiomer of a chiral amine. This is achieved using a small amount of a chiral catalyst.
Transition-Metal Catalysis
Transition metal-catalyzed asymmetric reactions, particularly asymmetric hydrogenation and reductive amination, are powerful and industrially validated methods.[1][9] These processes often exhibit broad substrate scope, high turnover numbers, and exceptional enantioselectivities.
Core Concept: Asymmetric Reductive Amination (ARA)
ARA is a one-pot process that converts a ketone or aldehyde into a chiral amine.[10][11] It proceeds via two key steps:
-
Condensation of the carbonyl group with an amine source (like ammonia or a primary amine) to form a prochiral imine or enamine intermediate.
-
Enantioselective reduction of this intermediate, typically with H₂, catalyzed by a chiral transition-metal complex (e.g., Iridium, Rhodium, or Ruthenium).[9]
Caption: A simplified catalytic cycle for Iridium-catalyzed asymmetric imine hydrogenation.
Field Insight: The (S)-Metolachlor Case Study
A landmark industrial application of this technology is the synthesis of the herbicide (S)-metolachlor. The key step involves the asymmetric hydrogenation of an imine using an Iridium catalyst with a chiral ferrocenyl phosphine ligand (Josiphos). This process runs on a multi-ton scale, demonstrating the robustness and efficiency of transition-metal catalysis.[1]
Table 2: Performance of Transition-Metal Catalysts in Asymmetric Reductive Amination
| Ketone Substrate | Amine Source | Catalyst System | H₂ Pressure | Yield (%) | ee (%) |
| Acetophenone | NH₃ | [Ir(cod)Cl]₂ / f-Binaphane | 50 bar | 96 | 95 |
| 4'-Fluoroacetophenone | Benzylamine | [RuCl₂(PPh₃)₃] / Chiral Diamine | 8 atm | 99 | 98 |
| Tetralone | NH₃ | [Rh(cod)₂]BF₄ / (S,S)-f-Binaphane | 50 atm | 95 | 98 |
| Cyclohexyl methyl ketone | Aniline | Ir-complex / Chiral Phosphoramidite | 20 bar | >99 | 96 |
Data compiled from representative examples in review literature.[11][12]
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereo-) under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.[2][13]
Core Concept: Transaminase (ATA) Biocatalysis
Amine transaminases (ATAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor.[2][14]
-
Causality & Challenge: The reaction is reversible, and the equilibrium often does not favor product formation. To drive the reaction to completion, process engineering strategies are crucial. A common and effective strategy is to use an inexpensive amine donor like isopropylamine. The deaminated byproduct is acetone, which can be removed from the reaction mixture by evaporation or enzymatic conversion, thus shifting the equilibrium towards the desired chiral amine product.[15]
Field Insight: The Synthesis of Sitagliptin
A groundbreaking industrial application of biocatalysis is the synthesis of the antidiabetic drug Sitagliptin. Merck and Codexis developed a highly engineered (R)-selective transaminase to replace a rhodium-catalyzed hydrogenation process.[16] Starting from an enzyme with no detectable activity on the bulky prositagliptin ketone, scientists used directed evolution to introduce mutations that reshaped the active site. The final engineered enzyme operates efficiently in a slurry-to-slurry process, significantly improving the overall yield, reducing waste, and eliminating the need for a heavy-metal catalyst.[16]
Table 3: Representative Biocatalytic Transaminations
| Ketone Substrate | Enzyme Source / Type | Amine Donor | Yield (%) | ee (%) |
| Prositagliptin | Engineered (R)-ATA | Isopropylamine | 92 | >99.9 |
| Acetophenone | ATA from Vibrio fluvialis | L-Alanine | 92 | >99 |
| (4-Fluorophenyl)acetone | ATA-113 (Codexis) | o-Xylylenediamine | >99 | >99 |
| Cyclohexyl ethyl ketone | Engineered ATA | Isopropylamine | 95 | >99 |
Data compiled from landmark papers and reviews.[12][16]
Organocatalysis
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations.[17][18] These catalysts are typically metal-free, less sensitive to air and moisture, and often derived from readily available natural sources like amino acids and alkaloids.
Core Concept: Enamine and Brønsted Acid Catalysis
For chiral amine synthesis, two modes of organocatalysis are particularly relevant:
-
Enamine Catalysis: A primary or secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This is a common strategy for the α-functionalization of aldehydes and ketones, which can then be converted to amines.
-
Chiral Brønsted Acid Catalysis: A chiral acid, such as a BINOL-derived phosphoric acid (e.g., TRIP), activates an imine by protonation.[19] This enhances the imine's electrophilicity and creates a chiral ion pair, directing the nucleophilic attack to one face of the imine and thereby controlling the stereochemistry of the resulting amine.[19]
Caption: General mechanism for chiral phosphoric acid-catalyzed asymmetric addition to an imine.
Conclusion and Future Outlook
The synthesis of chiral amines has matured into a sophisticated field offering a diverse and powerful toolkit to the modern chemist. Transition-metal catalysis provides robust, scalable, and highly efficient routes that are proven on the largest industrial scales. Biocatalysis has emerged as a transformative green alternative, demonstrating that enzymatic processes can be economically and environmentally superior, as exemplified by the manufacturing of sitagliptin.[16] Organocatalysis continues to provide novel, metal-free strategies for complex transformations, expanding the boundaries of what is synthetically possible.[18][20]
The future of chiral amine synthesis lies in the integration of these disciplines and the adoption of new enabling technologies. We anticipate continued growth in the development of multi-enzyme cascades that can build complex chiral amines from simple achiral feedstocks in a single pot.[15] The combination of photoredox catalysis with these established methods is opening new avenues for novel bond formations. Furthermore, the application of flow chemistry is enabling safer, more efficient, and more scalable processes for both chemical and biocatalytic reactions.[21] As our understanding of catalysis deepens, the ability to design and synthesize any desired chiral amine with precision, efficiency, and sustainability is rapidly becoming a reality.
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Methodological & Application
The Enigmatic Chiral Building Block: Exploring the Potential of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note, therefore, takes a unique approach. In the absence of direct examples, we will leverage established principles of asymmetric synthesis to project the potential applications of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. By examining the roles of structurally similar amines, we will provide a theoretical framework and generalized protocols that can serve as a starting point for researchers looking to explore the utility of this promising, yet under-documented, chiral building block.
I. Physicochemical Properties and Structural Rationale
This compound is a chiral primary amine with a molecular weight of 193.62 g/mol . The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and steric profile. These fluorine substituents can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could be exploited to enhance diastereomeric differentiation in transition states. The hydrochloride salt form ensures stability and ease of handling.
| Property | Value |
| Molecular Formula | C₈H₁₀ClF₂N |
| Molecular Weight | 193.62 g/mol |
| Chirality | (R)-enantiomer |
| Key Structural Features | Primary amine, Difluorophenyl group |
II. Projected Application 1: Chiral Resolving Agent for Racemic Acids
The primary amine functionality of (R)-1-(2,5-Difluorophenyl)ethanamine makes it a suitable candidate for the resolution of racemic carboxylic acids via diastereomeric salt formation. The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic acid and the enantiopure amine.
Mechanistic Principle
The reaction of a racemic mixture of a carboxylic acid (e.g., (R/S)-acid) with (R)-1-(2,5-Difluorophenyl)ethanamine results in the formation of two diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine]. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably solubility in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively crystallized, allowing for its separation by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
Caption: Workflow for chiral resolution of a racemic acid.
General Protocol for Chiral Resolution
Note: This is a generalized protocol and requires optimization for specific substrates.
-
Salt Formation: In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a chosen solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water). In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, possibly with gentle heating. The free base can be generated in situ by the addition of a stoichiometric amount of a base like sodium hydroxide or by extraction from an aqueous basic solution.
-
Crystallization: Combine the two solutions. The formation of a precipitate may occur immediately or require cooling, seeding with a small crystal, or slow evaporation of the solvent. Allow the mixture to stand for a period to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline solid by filtration and wash it with a small amount of the cold solvent.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or HPLC with a chiral stationary phase.
-
Liberation of the Enantiopure Acid: Suspend the diastereomerically enriched salt in a mixture of water and an organic solvent (e.g., ethyl acetate, dichloromethane). Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: The aqueous layer contains the hydrochloride salt of (R)-1-(2,5-Difluorophenyl)ethanamine and can be basified and extracted to recover the resolving agent for reuse.
III. Projected Application 2: Chiral Auxiliary for Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. (R)-1-(2,5-Difluorophenyl)ethanamine can be converted into a chiral amide, which can then be used to direct diastereoselective alkylation, aldol, or Diels-Alder reactions.
General Protocol for Diastereoselective Alkylation of an Amide
-
Amide Formation: React the carboxylic acid of interest with (R)-1-(2,5-Difluorophenyl)ethanamine using a standard peptide coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride followed by reaction with the amine.
-
Enolate Formation: Dissolve the resulting chiral amide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon and form the chiral enolate.
-
Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed until completion.
-
Workup and Analysis: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry, and concentrate. Determine the diastereomeric ratio of the product using NMR or chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid, alcohol, or other desired functional group.
Caption: Asymmetric synthesis using a chiral auxiliary.
IV. Projected Application 3: Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are essential components of many asymmetric catalysts. The primary amine of (R)-1-(2,5-Difluorophenyl)ethanamine can be derivatized to form various types of chiral ligands, such as phosphine-amine (P,N) ligands, which are effective in a range of transition-metal-catalyzed reactions including asymmetric hydrogenation and hydroformylation.
Conceptual Synthesis of a P,N-Ligand
A potential route to a P,N-ligand would involve the reaction of (R)-1-(2,5-Difluorophenyl)ethanamine with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base to scavenge the HCl byproduct. The resulting aminophosphine ligand could then be used to form a chiral metal complex.
V. Conclusion and Future Outlook
While direct, documented applications of this compound in asymmetric synthesis are currently lacking in the accessible scientific literature, its structure strongly suggests its potential as a valuable tool in this field. The generalized protocols and conceptual frameworks provided here, based on the well-established principles of chiral resolution and chiral auxiliary-directed synthesis, offer a solid foundation for researchers to begin exploring the utility of this compound. Further investigation is warranted to establish specific conditions, substrate scopes, and the stereochemical outcomes of reactions employing this chiral amine. The unique electronic and steric properties conferred by the difluorophenyl moiety may lead to novel and highly effective applications in the synthesis of enantiomerically pure molecules.
References
- Bunlaksananusorn, T. Novel Synthesis of Chiral 1,2-Aminophosphine Ligands and Their Applications in Asymmetric Catalysis. Ludwig-Maximilians-Universität München, 2003.
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Synthonix. This compound. [Link]
-
Smith, A. D. et al. "Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines." Chemistry – A European Journal, vol. 28, no. 11, 2022, e202104108. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine." PubChem, [Link].
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Kamer, P. C. J. et al. "Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis." Dalton Transactions, no. 1, 2003, pp. 104-110. [Link]
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Wikipedia contributors. "Chiral auxiliary." Wikipedia, The Free Encyclopedia, 29 Dec. 2023, [Link].
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Wikipedia contributors. "Chiral resolution." Wikipedia, The Free Encyclopedia, 18 Nov. 2023, [Link].
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Kannappan, V. "Part 6: Resolution of Enantiomers." Chiralpedia, 15 Sept. 2025, [Link].
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Corey, E. J. et al. "Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors." Journal of the American Chemical Society, vol. 123, no. 30, 2001, pp. 7207-19. [Link]
-
Kim, S. K. et al. "Asymmetric Synthesis of Fluoroamines from Chiral Aziridines." Bulletin of the Korean Chemical Society, vol. 34, no. 12, 2013, pp. 3841-3844. [Link]
-
LibreTexts Chemistry. "5.8: Racemic Mixtures and the Resolution of Enantiomers." Chemistry LibreTexts, 28 Jan. 2023, [Link].
Application Notes & Protocols: (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride as a High-Efficacy Chiral Auxiliary
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Role of Chiral Auxiliaries in Modern Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is a paramount objective. Chiral auxiliaries are a powerful and reliable strategy, allowing chemists to temporarily install a chiral scaffold onto a prochiral substrate to direct a subsequent stereoselective transformation.[1] This approach offers predictable and high levels of stereocontrol, often leveraging steric hindrance or chelation to guide the reaction pathway.[2]
This guide details the application of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride , a robust chiral auxiliary designed for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. Its structural features—a sterically demanding difluorophenyl group and a defined stereocenter—provide an exceptional framework for inducing high diastereoselectivity in enolate reactions. The fluorine substituents can enhance the crystallinity of intermediates, often simplifying purification by recrystallization, and can subtly modulate the electronic properties of the aromatic ring.
These notes provide a comprehensive overview, from the initial attachment of the auxiliary to a prochiral substrate, through a diastereoselective alkylation, and finally to the cleavage and recovery of the auxiliary, yielding the desired enantiomerically enriched product.
Principle of Stereochemical Control
The efficacy of (R)-1-(2,5-Difluorophenyl)ethanamine as a chiral auxiliary hinges on its ability to create a rigid, sterically-defined environment upon formation of an amide enolate. When the chiral amide is deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate between the enolate oxygen and the amide nitrogen, creating a rigid six-membered ring-like structure.
In this conformation, the bulky 2,5-difluorophenyl group effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[2]
Caption: Steric model of the enolate intermediate.
Experimental Protocols: Synthesis of Enantioenriched α-Alkyl Carboxylic Acids
The following three-stage protocol provides a reliable workflow for the use of this compound.
Caption: Workflow for asymmetric α-alkylation.
Protocol 1: Attachment of the Chiral Auxiliary (Amide Formation)
Objective: To couple a prochiral carboxylic acid with (R)-1-(2,5-Difluorophenyl)ethanamine to form the corresponding chiral amide. This protocol utilizes conversion to the acid chloride for robust and high-yielding acylation.
Materials:
-
Prochiral carboxylic acid (e.g., Propanoic acid)
-
This compound
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) (catalytic)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add a catalytic drop of DMF.
-
Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo. Caution: Perform this in a well-ventilated fume hood. The crude acid chloride is typically used immediately without further purification.
-
Amide Coupling: In a separate flame-dried flask, suspend this compound (1.05 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and provide the base for the coupling reaction. Stir for 15 minutes.
-
Dissolve the crude acid chloride from step 4 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude amide can be purified by flash column chromatography (silica gel, typical eluents: hexanes/ethyl acetate gradient) or, if crystalline, by recrystallization.
Protocol 2: Diastereoselective α-Alkylation
Objective: To deprotonate the chiral amide at the α-position to form a lithium enolate, followed by alkylation with an electrophile, achieving high diastereoselectivity. This protocol is adapted from the highly successful Myers asymmetric alkylation methodology.[3][4]
Materials:
-
Chiral Amide (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous Lithium Chloride (LiCl)
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) and anhydrous LiCl (5-6 eq) in anhydrous THF (approx. 0.1 M). Note: LiCl is crucial for preventing enolate aggregation and enhancing reactivity and selectivity.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add LDA solution (1.1-1.2 eq) dropwise to the amide solution. The solution typically turns a yellow/orange color, indicating enolate formation. Stir at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-4 hours. The optimal temperature may vary; for less reactive electrophiles, the reaction may be allowed to slowly warm to 0 °C. Monitor the reaction by TLC.
-
Work-up: Quench the reaction at low temperature by the slow addition of saturated aq. NH₄Cl.
-
Allow the mixture to warm to room temperature. Add water and ethyl acetate.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC/GC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated amide to release the enantioenriched carboxylic acid and recover the valuable chiral auxiliary. Acidic hydrolysis is often effective for this type of amide.[6]
Materials:
-
Alkylated Amide (from Protocol 2)
-
Dioxane or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl Acetate
-
Aqueous Sodium Hydroxide (NaOH, e.g., 2 M)
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and concentrated HCl (e.g., a 3:1 v/v mixture).
-
Heat the solution to reflux (typically 90-110 °C) for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the dioxane and excess acid.
-
Add water and diethyl ether to the residue. Transfer to a separatory funnel.
-
Product Isolation: Separate the layers. The desired carboxylic acid will be in the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid. Purify further if necessary (e.g., by Kugelrohr distillation or recrystallization).
-
Auxiliary Recovery: The aqueous layer contains the protonated this compound. To recover it, cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of concentrated NaOH solution.
-
Extract the free amine with three portions of DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover the chiral amine, which can be reused.
Expected Performance Data
While specific data for this auxiliary is proprietary or not widely published, performance can be predicted based on structurally similar auxiliaries like (R)-1-phenylethylamine and pseudoephedrine amides.[3][7] High diastereoselectivities are expected, particularly for reactive primary alkyl halides.
| Electrophile (R-X) | Substrate (R') | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| Benzyl Bromide (BnBr) | -CH₃ (Propionamide) | 85 - 95% | > 95:5 |
| Iodomethane (CH₃I) | -CH₂Ph (Phenylalaninamide) | 80 - 90% | > 97:3 |
| Allyl Bromide | -CH₃ (Propionamide) | 88 - 98% | > 95:5 |
| Isopropyl Iodide | -CH₃ (Propionamide) | 60 - 75% | 85:15 - 90:10 |
Table 1: Predicted performance based on analogous chiral auxiliary systems. Actual results may vary.
Conclusion
This compound serves as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The protocols outlined provide a robust framework for its successful implementation, from coupling to the prochiral substrate, through highly diastereoselective alkylation, to the efficient cleavage and recovery of the auxiliary. The steric bulk and electronic nature of the difluorophenyl group are key to its high performance, making it a valuable tool for researchers in drug discovery and complex molecule synthesis.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Myers Asymmetric Alkylation. (n.d.). SynArchive. Retrieved from [Link]
-
Myers Asymmetric Alkylation. (2007, September 8). Molecules and Materials. Retrieved from [Link]
-
Myers, A. G., Yang, B. H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]
-
Evans aldol ppt. (n.d.). SlideShare. Retrieved from [Link]
-
Evans Aldol Reaction. (2014, April 18). Chem-Station Int. Ed. [Link]
-
Sibi, M. P., & Jasperse, C. P. (2005). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Accounts of Chemical Research, 38(10), 835-844. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Diastereoselectivity in enolate alkylation reactions. (2024, November 1). Chemistry Stack Exchange. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Ordóñez, M., et al. (2011). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Current Protocols in Protein Science, Chapter 14, Unit14.9. [Link]
-
Enolate Alkylations. (n.d.). University of Rochester. Retrieved from [Link]
-
Siwicka, A., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(9), 984-991. [Link]
-
Diastereoselective synthesis using chiral auxiliary. (n.d.). Edgars Suna Group. Retrieved from [Link]
-
Diastereoselective Methylations of Enolates Derived from Pyridyl Amides. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 123-132. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Asymmetric Alkylation of Enolates. (n.d.). Harvard University. Retrieved from [Link]
-
Chiral auxiliary cleavage and elaboration of the rearranged products. (n.d.). ResearchGate. Retrieved from [Link]
-
Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197. [Link]
-
Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. (2014). Advanced Synthesis & Catalysis, 356(10), 2187-2192. [Link]
-
Goh, J. B., et al. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(6), 1036. [Link]
-
Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2025). Journal of the American Chemical Society. [Link]
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Application Notes & Protocols: Harnessing (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride for Diastereoselective Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the potential applications of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride as a chiral controller in diastereoselective reactions. Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs)[1][2]. This document outlines the core principles, mechanistic rationale, and detailed, adaptable protocols for employing this reagent in key asymmetric transformations. We will explore its use in directing nucleophilic additions via chiral imine intermediates and in controlling stereochemistry in enolate alkylation reactions through chiral amide derivatives. The protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to empower researchers to optimize these methods for their specific synthetic targets.
Introduction: The Strategic Value of Fluorinated Chiral Amines
(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a valuable precursor in modern organic synthesis[3]. Its utility stems from two key structural features:
-
The (R)-Stereocenter: The stereogenic center adjacent to the amine provides a robust chiral environment, essential for inducing facial selectivity in reactions at a prochiral center[4].
-
The 2,5-Difluorophenyl Group: The fluorine atoms impart unique electronic properties and steric bulk. The electron-withdrawing nature of fluorine can influence the reactivity of intermediates, while the potential for non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) can further enhance stereochemical control. Fluorinated motifs are highly sought after in medicinal chemistry for their ability to modulate metabolic stability, binding affinity, and bioavailability[5][6].
This guide focuses on two primary strategies for leveraging this reagent to achieve high levels of diastereoselectivity: the formation of chiral imines for diastereoselective additions and the synthesis of chiral amides for diastereoselective enolate functionalization.
Application I: Diastereoselective Nucleophilic Additions to Chiral Imines
One of the most direct applications of a chiral primary amine is its condensation with a prochiral aldehyde or ketone to form a chiral imine or iminium ion. The inherent chirality of the amine backbone effectively shields one face of the C=N double bond, directing the approach of a nucleophile to the less hindered face. This strategy establishes a new stereocenter with a predictable configuration relative to the amine's stereocenter.
Mechanistic Principle & Rationale
The reaction proceeds in two key stages: reversible imine formation followed by irreversible nucleophilic attack. The diastereoselectivity is determined in the second step. The bulky 2,5-difluorophenyl group is hypothesized to orient itself to minimize steric interactions, creating a highly differentiated environment. The choice of solvent and Lewis acid (if used to activate the imine) can further rigidify the transition state, enhancing facial discrimination[5]. Upon completion, the chiral auxiliary can be cleaved, typically via hydrogenolysis, to reveal the desired chiral primary amine product.
Caption: Workflow for diastereoselective nucleophilic addition.
General Protocol: Diastereoselective Grignard Addition to a Chiral Imine
This protocol provides a template for the reaction of an aromatic aldehyde. Note: Optimization of solvent, temperature, and Grignard reagent equivalents is crucial for achieving high diastereoselectivity and yield.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether or THF
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Protocol Steps:
-
Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM. Add saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Use immediately.
-
Imine Formation: Dissolve the free amine (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add anhydrous MgSO₄ (2.0 eq) as a dehydrating agent. Stir the mixture at room temperature under an inert atmosphere (N₂) for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.
-
Nucleophilic Addition: Filter off the MgSO₄ and concentrate the solution in vacuo. Immediately re-dissolve the crude imine in anhydrous diethyl ether or THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add the Grignard reagent (1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring & Quench: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Analysis: The crude product is a mixture of diastereomers. Determine the diastereomeric ratio (d.r.) by ¹H or ¹⁹F NMR spectroscopy by integrating characteristic, well-resolved signals. Purify the diastereomers by flash column chromatography if necessary.
-
Auxiliary Cleavage (Optional): The purified adduct can be subjected to hydrogenolysis (e.g., H₂, Pd/C in methanol) to cleave the chiral auxiliary and yield the final enantiomerically enriched amine.
Data & Optimization
Systematic screening of reaction parameters is essential. The following table illustrates a template for organizing optimization experiments.
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | EtMgBr | THF | -78 | TBD | TBD |
| 2 | EtMgBr | Et₂O | -78 | TBD | TBD |
| 3 | PhMgBr | THF | -78 | TBD | TBD |
| 4 | EtMgBr | Toluene | -78 | TBD | TBD |
| 5 | EtMgBr | THF | -40 | TBD | TBD |
Application II: Diastereoselective Enolate Alkylation via Chiral Amides
A second powerful strategy involves acylating the chiral amine to form a stable amide. This amide then functions as a chiral auxiliary, similar to the well-established Evans' oxazolidinones, to direct the stereoselective alkylation of its enolate[4][7].
Mechanistic Principle & Rationale
The N-acyl derivative of (R)-1-(2,5-Difluorophenyl)ethanamine can be deprotonated at the α-carbon using a strong, non-nucleophilic base (e.g., LDA) to form a lithium enolate. The chiral substituent is expected to force the enolate into a rigid, chelated conformation where one face is sterically blocked. The subsequent addition of an electrophile (e.g., an alkyl halide) occurs selectively on the more accessible face. The high conformational rigidity, dictated by the steric bulk of the difluorophenyl group, is the key to achieving high diastereoselectivity. Hydrolysis of the resulting amide then releases the chiral carboxylic acid derivative and recovers the auxiliary.
Caption: Experimental workflow for diastereoselective alkylation.
General Protocol: Diastereoselective Alkylation of an N-Propionyl Amide
This protocol describes the alkylation of the N-propionyl derivative with benzyl bromide. Note: The choice of base, solvent, temperature, and electrophile will significantly impact the outcome.
Materials:
-
(R)-1-(2,5-Difluorophenyl)ethanamine (free base)
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Methanol/Water
Protocol Steps:
-
Amide Formation: Dissolve the free amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF and cool to 0 °C. Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, extract with ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the N-propionyl amide.
-
Enolate Generation (LDA preparation): In a separate flame-dried flask under N₂, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq), followed by the dropwise addition of n-BuLi (1.05 eq). Stir at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form a solution of Lithium Diisopropylamide (LDA).
-
Alkylation: Cool the LDA solution back to -78 °C. In another flask, dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4-6 hours.
-
Work-up & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Determine the d.r. of the crude product by NMR or HPLC analysis. Purify the major diastereomer by chromatography.
-
Auxiliary Cleavage: To the purified amide (1.0 eq) in a 3:1 mixture of Methanol:Water, add LiOH (5.0 eq). Heat the mixture to reflux for 4-12 hours until the starting material is consumed (TLC). Cool to room temperature, acidify with 1 M HCl, and extract with ethyl acetate to isolate the chiral carboxylic acid product. The aqueous layer can be basified and extracted to recover the chiral amine auxiliary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Diastereoselectivity | Insufficient steric hindrance; flexible transition state. | Lower the reaction temperature (-100 °C). Change solvent to a more or less coordinating one (e.g., Toluene vs. THF). Screen different Lewis acids for imine activation. |
| Incomplete Reaction | Insufficiently reactive nucleophile/electrophile; steric hindrance. | Increase reaction time or temperature. Use a more reactive organometallic reagent (e.g., organolithium vs. Grignard). Check activity of reagents. |
| Low Yield | Side reactions (e.g., enolization of ketone); poor work-up. | Use a less hindered base for enolate formation. Ensure anhydrous conditions. Optimize quenching and extraction procedures. |
| Difficulty Removing Auxiliary | Stable amide bond; catalyst poisoning. | Use more forcing hydrolysis conditions (e.g., stronger acid/base, higher temp). For hydrogenolysis, screen different catalysts (e.g., Pd(OH)₂/C). |
Conclusion
This compound is a promising and versatile chiral reagent for diastereoselective synthesis. Its unique combination of a fixed stereocenter and an electronically distinct aromatic group provides a powerful platform for controlling the formation of new stereocenters. The general protocols and principles outlined in this guide serve as a robust starting point for researchers to develop highly stereoselective transformations, ultimately accelerating the synthesis of complex chiral molecules for pharmaceutical and materials science applications.
References
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PMC - NIH. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Diazo Compounds with Imines. Retrieved from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Retrieved from [Link]
-
Synthesis and evaluation of 7-hydroxyindan-1-one- derived chiral auxiliaries. (n.d.). Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
eScholarship. (n.d.). Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of trifluoromethyl-substituted 1,2-diamines by aza-Michael reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PMC - NIH. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved from [Link]
-
PubMed. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Retrieved from [Link]
-
Catalytic Enantioselective Aza-Diels-Alder Reactions of Imines. (n.d.). Retrieved from [Link]
Sources
- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
- 2. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 6. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern pharmaceutical synthesis. Its stereodefined structure is instrumental in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the application of this intermediate, focusing on its use in the synthesis of novel therapeutic agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Detailed protocols for key synthetic transformations, including amide coupling and reductive amination, are presented, underpinned by mechanistic insights and practical considerations to ensure reproducibility and high stereochemical fidelity.
Introduction: The Significance of Chiral Amines in Drug Discovery
The chirality of a drug molecule is a paramount determinant of its pharmacological activity. Enantiomers of the same compound can exhibit vastly different efficacy, potency, and toxicity profiles. Consequently, the synthesis of single-enantiomer drugs is a cornerstone of contemporary drug development. Chiral amines, in particular, are ubiquitous structural motifs in a wide array of APIs, serving as key components that often interact with biological targets.
This compound belongs to a class of phenethylamine derivatives that are highly valued for their utility in asymmetric synthesis. The presence of the difluorophenyl group can enhance metabolic stability and modulate the pharmacokinetic properties of the final drug molecule. This chiral amine is a key precursor for the synthesis of various pharmaceutical agents, most notably in the class of gliptins, which are used for the treatment of type 2 diabetes.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 193.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Chirality | (R)-enantiomer | |
| Solubility | Soluble in water, methanol, and DMSO. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. For detailed safety information, consult the material safety data sheet (MSDS).
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a chiral synthon for introducing a specific stereocenter into a target molecule. This is typically achieved through two principal reaction types:
-
Amide Bond Formation: The primary amine functionality readily participates in coupling reactions with carboxylic acids to form chiral amides. This is a common strategy in the synthesis of a wide range of APIs.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine. This method is highly effective for constructing carbon-nitrogen bonds.
The following sections provide detailed, field-proven protocols for these key transformations.
Experimental Protocol 1: Amide Coupling for the Synthesis of a Novel DPP-4 Inhibitor Intermediate
This protocol describes a representative procedure for the coupling of this compound with a substituted pyrazole carboxylic acid, a common scaffold in DPP-4 inhibitors.
Rationale and Causality
The choice of coupling reagent is critical for achieving high yields and minimizing racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that rapidly forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction without competing in the coupling reaction. Anhydrous solvents are used to prevent hydrolysis of the activated intermediate.
Reaction Scheme
Caption: Amide coupling reaction scheme.
Step-by-Step Protocol
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral amide intermediate.
| Parameter | Condition/Value |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Chiral Purity (ee%) | >99% (typically retained from starting material) |
Experimental Protocol 2: Diastereoselective Reductive Amination
This protocol details a representative method for the reductive amination of a prochiral ketone with this compound, a key step in the synthesis of certain pharmaceutical intermediates.
Rationale and Causality
Reductive amination is a powerful tool for C-N bond formation. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The choice of a mild and selective reducing agent is crucial to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose as it is less reactive than sodium borohydride and selectively reduces iminium ions in the presence of carbonyls. The stereochemical outcome of the reaction is often influenced by the chiral amine, which can direct the approach of the hydride reagent to one face of the iminium ion, leading to a diastereoselective synthesis.
Reaction Scheme
Caption: Reductive amination reaction scheme.
Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add the prochiral ketone (1.0 eq) and this compound (1.1 eq).
-
Dissolution: Dissolve the reactants in dichloromethane (DCM) (approximately 0.2 M concentration).
-
Base Addition: Add DIPEA (1.2 eq) to the mixture to liberate the free amine. Stir for 10 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired product.
| Parameter | Condition/Value |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Diastereomeric Ratio | Dependent on the substrate; can range from moderate to high. |
Conclusion
This compound is a versatile and valuable chiral intermediate for the synthesis of complex pharmaceutical molecules. The protocols detailed in this application note for amide coupling and reductive amination provide robust and reproducible methods for its incorporation into target structures. A thorough understanding of the reaction mechanisms and careful control of reaction parameters are key to achieving high yields and maintaining stereochemical integrity. These methodologies serve as a solid foundation for researchers and scientists engaged in the development of novel, enantiomerically pure therapeutic agents.
References
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. [Link]
-
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. National Institutes of Health. [Link]
-
Ye, F., et al. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PubMed Central. [Link]
- Sitagliptin synthesis.
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]
-
Synthesis of the type 2 anti-diabetic drug sitagliptin phosphate. ResearchGate. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-trifluoromethylbenzaldehyde. PrepChem.com. [Link]
- Process to make glp1 ra and intermediates therefor.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Application Notes & Protocols: Investigating the Potential of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Kinetic Resolution
Introduction: The Imperative for Enantiopure Compounds
Chiral amines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2][3] The stereochemistry of these molecules is often critical to their biological activity, necessitating the development of robust methods to produce single-enantiomer compounds. Kinetic resolution is a powerful and widely adopted strategy for separating enantiomers from a racemic mixture. This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of an enantioenriched product.[4]
(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral amine valued as a synthetic intermediate.[5] While extensive literature details its role as a building block, its application as a chiral catalyst for the kinetic resolution of other racemic compounds is an area ripe for investigation. This guide provides a comprehensive theoretical framework and a set of detailed, adaptable protocols for researchers aiming to explore the potential of (R)-1-(2,5-Difluorophenyl)ethanamine as a nucleophilic catalyst in the kinetic resolution of racemic alcohols via enantioselective acylation. The principles and methodologies outlined herein are based on well-established precedents in asymmetric catalysis.[6]
Part 1: Theoretical Framework & Proposed Mechanism
The central hypothesis is that (R)-1-(2,5-Difluorophenyl)ethanamine can function as a chiral nucleophilic catalyst, analogous to other well-known chiral amine catalysts. The most common application for such a catalyst is in the enantioselective acylation of a racemic substrate, such as a secondary alcohol, using an achiral acylating agent like an acid anhydride.
Causality of the Catalytic Cycle:
-
Catalyst Activation: The chiral amine catalyst, (R)-Amine, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive, chiral N-acylammonium intermediate. This intermediate is significantly more electrophilic than the starting anhydride.
-
Enantioselective Acylation: The racemic alcohol, (R/S)-Alcohol, then acts as a nucleophile, attacking the activated acyl group of the chiral intermediate. Due to steric and electronic interactions within the diastereomeric transition states, one enantiomer of the alcohol (e.g., the R-enantiomer) will react significantly faster than the other.
-
Product Formation & Catalyst Regeneration: Following the acyl transfer, the acylated product, (R)-Ester, is formed, and the chiral amine catalyst is regenerated, allowing it to re-enter the catalytic cycle. The slower-reacting enantiomer, (S)-Alcohol, is left behind in the reaction mixture.
By stopping the reaction at approximately 50% conversion, one can theoretically isolate the unreacted (S)-Alcohol and the newly formed (R)-Ester, both in high enantiomeric excess.
Part 2: Experimental Design & Protocols
This section provides a series of self-validating protocols designed to test the efficacy of (R)-1-(2,5-Difluorophenyl)ethanamine as a resolution catalyst.
Protocol 1: Preparation of the Free Amine Catalyst
The commercially available starting material is the hydrochloride salt, which is not catalytically active. The free amine must be generated prior to use.
Materials:
-
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride[7]
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in deionized water in a separatory funnel.
-
Slowly add 2M NaOH solution while gently swirling until the aqueous layer is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with three portions of dichloromethane.
-
Combine the organic extracts and wash with a saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free amine catalyst. Confirm its identity and purity via ¹H NMR and/or GC-MS if necessary. Use immediately or store under an inert atmosphere.
Protocol 2: Generalized Kinetic Resolution of a Racemic Secondary Alcohol
This protocol should be considered a starting point and requires optimization for specific substrates. Racemic 1-phenylethanol is a common model substrate.
Materials & Equipment:
-
Flame-dried Schlenk flask or round-bottom flask with a septum
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Anhydrous solvent (e.g., Toluene, DCM, or THF)
-
Racemic secondary alcohol (e.g., rac-1-phenylethanol) (1.0 equiv.)
-
(R)-1-(2,5-Difluorophenyl)ethanamine (free amine from Protocol 1) (5-10 mol%)
-
Acylating agent (e.g., Acetic Anhydride) (0.5-0.6 equiv.)
-
Non-nucleophilic base (e.g., Triethylamine or Proton-Sponge®, if required) (1.0 equiv.)
-
Reaction monitoring equipment (TLC, Chiral GC or HPLC)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amine catalyst (e.g., 0.05-0.10 equiv.).
-
Add anhydrous solvent (e.g., 0.2 M concentration relative to the alcohol).
-
Add the racemic alcohol (1.0 equiv.) to the solution. If using a base, add it at this stage.
-
Cool the reaction mixture to the desired temperature (start with 0 °C to room temperature).
-
Slowly add the acylating agent (0.5-0.6 equiv.) to the stirred reaction mixture over 10-15 minutes. Rationale: Using a substoichiometric amount of the acylating agent is crucial for kinetic resolution, ensuring that only about half of the starting material can react.
-
Stir the reaction at the set temperature and monitor its progress by TLC or by taking aliquots for analysis by achiral GC or HPLC to determine conversion.
-
Upon reaching approximately 50% conversion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 3: Analytical Validation and Purification
The success of the resolution is determined by the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
Procedure:
-
Purification: Separate the unreacted alcohol from the ester product using column chromatography on silica gel. The ester is typically less polar than the alcohol.
-
Enantiomeric Excess (ee) Determination:
-
Individually dissolve the purified alcohol and ester fractions in a suitable solvent.
-
Analyze each fraction using a chiral HPLC or chiral GC column designed for separating the respective enantiomers.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 .
-
-
Data Recording: Record the conversion (%), the ee of the recovered alcohol, and the ee of the ester product.
Part 3: Data Interpretation & Optimization
A successful kinetic resolution will yield an unreacted starting material and a product with high, and opposite, enantiomeric excesses.
Calculating Selectivity: The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). It can be calculated from the conversion (c) and the enantiomeric excess of the remaining starting material (ee_sm):
-
s = ln[1 - c(1 + ee_sm)] / ln[1 - c(1 - ee_sm)]
A higher 's' value indicates better separation. An s > 20 is generally considered synthetically useful.
Representative Data Table (Hypothetical): The following table illustrates how experimental data should be structured for analysis and comparison during optimization studies.
| Entry | Temp (°C) | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Selectivity (s) |
| 1 | 25 | 12 | 51 | 96 | 92 | 25.1 |
| 2 | 0 | 24 | 49 | 98 | 97 | 48.5 |
| 3 | 40 | 6 | 55 | 85 | 70 | 12.3 |
Optimization Pathways:
-
Temperature: Lowering the temperature often increases selectivity (s) by accentuating the small energy differences between the diastereomeric transition states, though it will decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the transition states and thus the selectivity.
-
Acylating Agent: Sterically bulky or electronically different acylating agents can enhance enantioselectivity.
-
Catalyst Loading: Varying the catalyst loading can affect the reaction rate and, in some cases, the selectivity.
Overall Experimental Workflow
Conclusion
This document provides a foundational guide for researchers to systematically investigate the use of (R)-1-(2,5-Difluorophenyl)ethanamine as a novel chiral catalyst in the kinetic resolution of racemic alcohols. While specific precedent for this exact application is not established, the provided protocols are grounded in the fundamental principles of asymmetric catalysis and offer a robust starting point for exploration. Successful implementation could unlock a new, valuable tool for the synthesis of enantiopure compounds, further expanding the utility of fluorinated chiral amines in drug discovery and development. Careful optimization and rigorous analytical validation, as described herein, will be paramount to achieving this goal.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Kinetic Resolution of Amines.
- Request PDF. (2025). Enantioselective Acylation of Chiral Amines Catalyzed by Serine Hydrolases.
-
ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Retrieved from [Link]
-
ACS Publications. (n.d.). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. Retrieved from [Link]
-
PMC - NIH. (n.d.). Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. Retrieved from [Link]
- Chemical Reviews. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
- CORE. (n.d.). Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. Retrieved from a study on kinetic resolution of anhydrides.
-
Chemical Society Reviews. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Royal Society of Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
Kyoto University Research Information Repository. (1985). Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. MDPI. Retrieved from [Link]
- ResearchGate. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
- ResearchGate. (n.d.). Dynamic kinetic resolution of a racemic -blocker.
-
PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from a research paper on fluoroamine synthesis.
-
PubMed. (2001). Asymmetric synthesis of chiral organofluorine compounds. Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Retrieved from [Link]
-
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Application Notes and Protocols for the Synthesis of Chiral Ligands from (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Abstract
Chiral ligands are foundational to modern asymmetric catalysis, a field of critical importance in the pharmaceutical, agrochemical, and fine chemical industries. The targeted synthesis of enantiomerically pure compounds often relies on catalysts featuring a chiral ligand to control the stereochemical outcome of a reaction. This guide provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands, using the readily available and versatile building block, (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. We will explore the synthesis of chiral Schiff base, aminophosphine, and N,N'-dioxide ligands, elucidating the rationale behind the synthetic strategies and providing step-by-step instructions for their preparation and characterization.
Introduction: The Strategic Importance of (R)-1-(2,5-Difluorophenyl)ethanamine in Ligand Synthesis
(R)-1-(2,5-Difluorophenyl)ethanamine is a valuable chiral precursor for ligand synthesis due to several key features. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse ligand scaffolds. The stereochemically defined benzylic position provides a robust chiral environment in close proximity to the coordinating atoms of the final ligand. Furthermore, the presence of two fluorine atoms on the phenyl ring can significantly influence the electronic properties of the resulting ligand, which can, in turn, modulate the catalytic activity and selectivity of its metal complexes. Fluorinated organic molecules are of increasing interest in drug development, and ligands derived from this precursor may offer unique advantages in the synthesis of fluorinated chiral molecules.[1]
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the synthesis of high-value chiral ligands from this versatile starting material.
Synthetic Pathways Overview
The primary amine of (R)-1-(2,5-Difluorophenyl)ethanamine serves as the key reactive site for the construction of various ligand types. The general synthetic strategies covered in this guide are depicted below. It is important to note that the starting material is the hydrochloride salt, which necessitates a basic workup or the use of a base in the reaction mixture to liberate the free amine before subsequent reactions.
Figure 1: General synthetic routes from this compound.
Synthesis of Chiral Schiff Base (Salen-type) Ligands
Chiral Schiff base ligands, particularly Salen-type ligands, are renowned for their ability to form stable complexes with a variety of metals and catalyze a wide range of asymmetric transformations.[2][3] The synthesis involves the condensation of the chiral primary amine with a suitable salicylaldehyde derivative.
Rationale and Mechanistic Insight
The formation of the imine bond in a Schiff base is a reversible condensation reaction between an amine and a carbonyl compound.[4] The reaction is typically acid-catalyzed and driven to completion by the removal of water. The chirality of the final ligand is derived directly from the (R)-1-(2,5-Difluorophenyl)ethanamine precursor. The electronic nature of the salicylaldehyde can be tuned to modulate the properties of the resulting ligand and its metal complexes.
Experimental Protocol: Synthesis of a Chiral Salen-type Ligand
This protocol describes the synthesis of a C1-symmetric Schiff base ligand from (R)-1-(2,5-Difluorophenyl)ethanamine and 2-hydroxy-1-naphthaldehyde.
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Amine Generation: Dissolve this compound (1.0 eq) in a minimal amount of water. Add 1 M aqueous NaOH solution dropwise while stirring until the pH is >10. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
Schiff Base Condensation: Dissolve the obtained (R)-1-(2,5-Difluorophenyl)ethanamine (1.0 eq) in anhydrous ethanol. To this solution, add a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in anhydrous ethanol.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Ethanol | 4 | >90 |
| 2 | 3,5-Di-tert-butylsalicylaldehyde | Ethanol | 6 | >85 |
| 3 | 2-Hydroxy-1-naphthaldehyde | Ethanol | 5 | >90 |
Note: Yields are representative and may vary based on experimental conditions.
Synthesis of Chiral Aminophosphine Ligands
Chiral aminophosphine ligands are a class of P,N-ligands that have demonstrated significant utility in asymmetric catalysis, particularly in reactions such as palladium-catalyzed allylic alkylation and rhodium-catalyzed hydroformylation.[5] The synthesis typically involves the reaction of the chiral amine with a chlorophosphine in the presence of a base.
Causality in Experimental Design
The reaction between the amine and the chlorophosphine is a nucleophilic substitution at the phosphorus center. A tertiary amine base, such as triethylamine, is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of the phosphine source (e.g., chlorodiphenylphosphine) determines the steric and electronic properties of the phosphorus donor atom in the final ligand.
Experimental Protocol: Synthesis of a P,N-Ligand
This protocol details the synthesis of (R)-N-(1-(2,5-difluorophenyl)ethyl)-P,P-diphenylphosphinous amide.
Materials:
-
(R)-1-(2,5-Difluorophenyl)ethanamine (from hydrochloride salt as described in 3.2)
-
Chlorodiphenylphosphine
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-1-(2,5-Difluorophenyl)ethanamine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.1 eq) to the solution. Then, add chlorodiphenylphosphine (1.0 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: A white precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration under an inert atmosphere. Wash the solid with a small amount of anhydrous THF.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., THF/hexane) or by column chromatography on silica gel under an inert atmosphere.
Data Summary Table:
| Entry | Phosphine Source | Base | Solvent | Yield (%) |
| 1 | Chlorodiphenylphosphine | Et₃N | THF | 80-90 |
| 2 | Chlorodicyclohexylphosphine | Et₃N | Toluene | 75-85 |
Note: These reactions are sensitive to air and moisture. Proper inert atmosphere techniques are essential for high yields.
Synthesis of Chiral N,N'-Dioxide Ligands
Chiral N,N'-dioxide ligands have emerged as a powerful class of ligands in asymmetric catalysis, capable of coordinating to a wide range of metal ions and promoting reactions with high enantioselectivity.[6][7][8] The synthesis often involves the acylation of a chiral amine followed by oxidation of the nitrogen atoms.
Rationale and Workflow
The synthesis of a C2-symmetric N,N'-dioxide ligand from a chiral amine typically involves a multi-step sequence. First, the chiral amine is acylated with a dicarboxylic acid chloride or a similar reagent to form a diamide. This diamide is then subjected to an oxidation reaction, often using a peroxy acid like m-CPBA, to convert the tertiary amine functionalities into N-oxides.
Figure 2: Workflow for the synthesis of a chiral N,N'-dioxide ligand.
Experimental Protocol: Synthesis of a Chiral N,N'-Dioxide Ligand
This protocol provides a general method for the synthesis of a C2-symmetric N,N'-dioxide ligand.
Materials:
-
(R)-1-(2,5-Difluorophenyl)ethanamine
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Diamide Formation:
-
Dissolve (R)-1-(2,5-Difluorophenyl)ethanamine (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM and cool to 0 °C.
-
Add a solution of oxalyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude diamide, which can be purified by crystallization or column chromatography.
-
-
N-Oxidation:
-
Dissolve the purified diamide (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (2.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on alumina to afford the chiral N,N'-dioxide ligand.
-
Data Summary Table:
| Entry | Acylating Agent | Oxidizing Agent | Yield (Overall, %) |
| 1 | Oxalyl chloride | m-CPBA | 60-70 |
| 2 | Adipoyl chloride | m-CPBA | 55-65 |
Note: The oxidation step should be carefully monitored as over-oxidation can lead to side products.
Applications in Asymmetric Catalysis
The chiral ligands synthesized from (R)-1-(2,5-Difluorophenyl)ethanamine are valuable tools in asymmetric catalysis.
-
Schiff Base Ligands: Complexes of these ligands with metals such as Mn(III), Co(II), and Cu(II) are effective catalysts for asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions.
-
Aminophosphine Ligands: These P,N-ligands are particularly effective in palladium-catalyzed asymmetric allylic alkylation, providing access to chiral products with high enantioselectivity.[5]
-
N,N'-Dioxide Ligands: Metal complexes of these ligands, especially with rare-earth metals like Sc(III) and Yb(III), have shown remarkable performance in a variety of carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations and Michael additions.[6][7]
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of a diverse range of chiral ligands. The protocols outlined in this guide provide a solid foundation for the preparation of chiral Schiff base, aminophosphine, and N,N'-dioxide ligands. The unique electronic properties conferred by the difluorophenyl moiety make these ligands promising candidates for achieving high levels of stereocontrol in a wide array of asymmetric transformations, thereby empowering researchers and professionals in the field of drug discovery and development.
References
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Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(1), 1-12. [Link]
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Feng, X., Liu, X., & Lin, L. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers. [Link]
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Bunlaksananusorn, T. (2003). Novel Synthesis of Chiral 1,2-Aminophosphine Ligands and Their Applications in Asymmetric Catalysis. Ludwig-Maximilians-Universität München. [Link]
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Request PDF. (2025). Chiral N,N′-dioxide ligands: Synthesis, coordination chemistry and asymmetric catalysis. ResearchGate. [Link]
-
Imamoto, T. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 74(15), 5143-5152. [Link]
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Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information. Organic Chemistry Frontiers. [Link]
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van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, A. H. M., de Vries, J. G., & Feringa, B. L. (2000). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (22), 4075-4080. [Link]
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RSC Publishing. (n.d.). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base. Oriental Journal of Chemistry. [Link]
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Fetouh, H. A., et al. (2023). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. RSC Advances, 13(42), 29596-29614. [Link]
-
Sakhare, M. A., et al. (2023). Synthesis, Characterization and Biological evaluation of Schiff base derived from Dehydroacetic acid and 4-aminoantipyrine and its Transition metal complexes. Heterocyclic Letters, 13(1), 45-52. [Link]
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PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Chiral Amines in Asymmetric Synthesis. National Library of Medicine. [Link]
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The Strategic Role of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Modern Medicinal Chemistry: Applications and Synthetic Protocols
Introduction: The Imperative of Chirality and Fluorination in Drug Design
In the landscape of contemporary drug discovery, the precise three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a paramount determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The (R)- and (S)-enantiomers of a drug can interact distinctly with chiral biological targets such as enzymes and receptors, leading to one enantiomer being therapeutically active while the other may be inactive or even detrimental.[1][2] Consequently, the use of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical synthesis.[3]
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (Figure 1) is a chiral amine that embodies two critical features in medicinal chemistry: a stereochemically defined center and fluorine substitution. The presence of fluorine atoms on the phenyl ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[4] This application note provides a comprehensive overview of the utility of this compound as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on its application in the development of kinase inhibitors. Detailed experimental protocols for the conversion of this versatile building block into a medicinally relevant scaffold are also presented.
Figure 1: Chemical Structure of this compound
| Property | Value |
| CAS Number | 1391449-47-0 |
| Molecular Formula | C₈H₁₀ClF₂N |
| Molecular Weight | 193.62 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white crystalline solid |
Application in the Synthesis of TRK Inhibitors: The Case of Larotrectinib
A prime example of the significance of the (R)-2-(2,5-difluorophenyl) moiety, which can be accessed from (R)-1-(2,5-Difluorophenyl)ethanamine, is in the synthesis of Larotrectinib. Larotrectinib (marketed as Vitrakvi®) is a highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[5] These kinases are key regulators of neuronal development and function. In some cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers.[6] Larotrectinib is a "tumor-agnostic" therapy, meaning it is approved for the treatment of solid tumors with an NTRK gene fusion, regardless of the tumor's location in the body.[2][5]
The (R)-2-(2,5-difluorophenyl)pyrrolidine core of Larotrectinib is a crucial pharmacophore that anchors the inhibitor within the ATP-binding pocket of the TRK kinase domain. The specific stereochemistry and the electronic properties of the difluorophenyl ring are critical for maintaining high potency and selectivity.[7]
Synthetic Strategy: From Ethanamine to a Key Pyrrolidine Intermediate
While several synthetic routes to the (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate of Larotrectinib have been reported, often starting from 2,5-difluorobenzaldehyde, a plausible and efficient pathway can be envisioned starting from the more advanced intermediate, this compound. This approach involves a two-step sequence: N-alkylation followed by intramolecular cyclization. This strategy offers the advantage of introducing the chiral center early in the synthesis, ensuring the stereochemical integrity of the final product.
The following diagram illustrates the proposed synthetic workflow for the conversion of this compound to the key (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate.
Caption: Proposed synthetic workflow from the ethanamine to the pyrrolidine intermediate.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate from this compound.
Protocol 1: N-Alkylation of (R)-1-(2,5-Difluorophenyl)ethanamine
This protocol describes the N-alkylation of the primary amine with a suitable bifunctional electrophile to introduce the necessary carbon chain for subsequent cyclization.
Materials:
-
This compound
-
1-bromo-2-(2-bromoethoxy)ethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(2-(2-bromoethoxy)ethyl)-(R)-1-(2,5-difluorophenyl)ethanamine.
Expected Yield and Characterization:
| Product | Expected Yield | Key Characterization Data |
| N-(2-(2-bromoethoxy)ethyl)-(R)-1-(2,5-difluorophenyl)ethanamine | 60-70% | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Protocol 2: Intramolecular Cyclization to form (R)-2-(2,5-difluorophenyl)pyrrolidine
This protocol details the base-mediated intramolecular cyclization of the N-alkylated intermediate to form the desired pyrrolidine ring.
Materials:
-
N-(2-(2-bromoethoxy)ethyl)-(R)-1-(2,5-difluorophenyl)ethanamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-(2-(2-bromoethoxy)ethyl)-(R)-1-(2,5-difluorophenyl)ethanamine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain (R)-2-(2,5-difluorophenyl)pyrrolidine.
Expected Yield and Purity:
| Product | Expected Yield | Chiral Purity (ee) |
| (R)-2-(2,5-difluorophenyl)pyrrolidine | 75-85% | >98% |
The following diagram illustrates the key steps in the synthesis of the Larotrectinib core structure starting from the newly synthesized pyrrolidine intermediate.
Caption: Synthesis of Larotrectinib from the key pyrrolidine intermediate.
Conclusion: A Versatile Building Block for Targeted Therapies
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its stereochemically defined center and the presence of a difluorophenyl moiety make it an ideal starting material for the synthesis of complex and highly specific therapeutic agents. As demonstrated by its potential application in the synthesis of the TRK inhibitor Larotrectinib, this compound provides a reliable and efficient entry point for the construction of key pharmacophores. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors, ultimately contributing to the advancement of targeted cancer therapies and other areas of medicinal research.
References
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-
ResearchGate. Examples of chiral amines in the pharmaceutical industry. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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-
PubMed. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. Available from: [Link]
-
ResearchGate. Switch type I to type II TRK inhibitors for combating clinical resistance induced by xDFG mutation for cancer therapy | Request PDF. Available from: [Link]
-
PubMed Central. TRK inhibitors in TRK fusion-positive cancers. Available from: [Link]
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-
New Drug Approvals. Larotrectinib. Available from: [Link]
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-
The Development of TRK Inhibitors. Onco.com. Available from: [Link]
-
PubMed. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
PubMed Central. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]
-
ResearchGate. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development | Request PDF. Available from: [Link]
-
PubMed Central. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H)-one. Available from: [Link]
-
ResearchGate. One-step mild N-alkylation of chiral sulfinamides | Request PDF. Available from: [Link]
-
PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]
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Chiral HPLC Analysis of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: A Detailed Protocol and Method Development Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the enantiomeric purity analysis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride using High-Performance Liquid Chromatography (HPLC). Chiral primary amines are fundamental building blocks in modern pharmaceuticals, where the stereochemistry of a molecule can dictate its efficacy and safety profile.[1][2] This application note details a robust method using a polysaccharide-based chiral stationary phase, explains the critical rationale behind method development choices, and provides a step-by-step protocol for researchers.
Introduction and Scientific Context
(R)-1-(2,5-Difluorophenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical synthesis. Its enantiomers can exhibit vastly different pharmacological and toxicological properties, making the precise quantification of enantiomeric purity a regulatory and scientific necessity.[2] Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for this purpose.[3][4]
This guide is structured to not only provide a working protocol but also to impart a deeper understanding of the method's principles, empowering scientists to adapt and troubleshoot chiral separations effectively.
Analyte Information:
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | Synthonix[5] |
| CAS Number | 1391449-47-0 | Synthonix[5] |
| Molecular Formula | C₈H₁₀ClF₂N | Synthonix[5] |
| Molecular Weight | 193.62 g/mol | Guidechem[6] |
| Structure (Free Base) | | PubChem[7] |
The Principle of Chiral Recognition in HPLC
Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns (like C18). Chiral separations are achieved by introducing a chiral environment, most commonly through a CSP.
The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[8] These complexes have different energy states and stability, leading to differential retention times and, consequently, separation. Key interactions include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
For primary amines like our analyte, polysaccharide-based CSPs (derivatives of cellulose or amylose) are exceptionally effective due to their complex three-dimensional structures, which create "chiral pockets" that facilitate these interactions.[1][8]
Strategic Method Development
Developing a successful chiral separation method is a systematic process.[9] The choices of column and mobile phase are paramount and are based on the analyte's structure and chemical properties.
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Application Note: Enantiomeric Excess Determination of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride by ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the determination of enantiomeric excess (ee) of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a crucial chiral building block in pharmaceutical synthesis. Two robust ¹H NMR spectroscopic methods are detailed: the use of a chiral solvating agent (CSA), (R)-1,1'-Bi-2-naphthol (BINOL), and a chiral derivatizing agent (CDA), (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). The theoretical underpinnings of chiral recognition in NMR are discussed, followed by detailed, step-by-step protocols for sample preparation, spectral acquisition, and data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for stereochemical quality control.
Introduction: The Imperative of Stereochemical Purity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the pharmaceutical industry, one enantiomer of a drug can be therapeutically active while the other may be inactive or even toxic. Consequently, the accurate determination of enantiomeric excess (ee) is a critical aspect of drug development and quality control. (R)-1-(2,5-Difluorophenyl)ethanamine is a key chiral intermediate whose stereochemical purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative, and relatively rapid method for determining enantiomeric excess.[1][2] Unlike chiral chromatography, which relies on physical separation, NMR methods for ee determination are based on the conversion of an enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR.[3][4] This conversion can be achieved through two primary strategies: the formation of non-covalent diastereomeric complexes with a chiral solvating agent (CSA) or the formation of covalent diastereomeric derivatives with a chiral derivatizing agent (CDA).[5][6][7]
This application note will explore both approaches for the ee determination of this compound.
Principles of Chiral Recognition by NMR
Enantiomers are chemically and physically identical in an achiral environment, and thus, their NMR spectra are indistinguishable.[8][9] To differentiate enantiomers by NMR, a chiral environment must be introduced to create diastereomeric species. These diastereomers have distinct physical properties and, therefore, different NMR spectra.[3][4]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[5][6] The differential interactions within these complexes, such as hydrogen bonding, π-π stacking, and steric hindrance, lead to distinct chemical shift non-equivalence (Δδ) for the corresponding protons in the two enantiomers.[10][11] For primary amines, acidic CSAs like (R)-BINOL are particularly effective due to the formation of diastereomeric salts through acid-base interactions.[6][12]
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react with the analyte to form stable, covalent diastereomeric derivatives.[3][13] The resulting diastereomers can then be analyzed by NMR. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride are widely used CDAs for chiral amines and alcohols.[3][14][15][16][17] The reaction of an amine with Mosher's acid chloride forms a stable amide. The magnetic anisotropy of the phenyl group in the Mosher's acid moiety influences the chemical shifts of nearby protons in the original amine, leading to observable differences between the two diastereomers.[14][17]
Experimental Protocols
The following protocols provide detailed procedures for the ee determination of this compound using both a CSA and a CDA.
Materials and Instrumentation
| Material/Instrument | Specifications |
| (R)-1-(2,5-Difluorophenyl)ethanamine HCl | Purity ≥ 95%[18][19] |
| (R)-1,1'-Bi-2-naphthol ((R)-BINOL) | Enantiomeric Purity ≥ 99%[20] |
| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Purity ≥ 99% |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D, with 0.03% (v/v) TMS |
| Triethylamine (TEA) | Anhydrous, ≥ 99.5% |
| NMR Spectrometer | 400 MHz or higher, equipped with a proton probe |
| NMR Tubes | 5 mm diameter |
Protocol 1: Chiral Solvating Agent (CSA) Method with (R)-BINOL
This method is rapid and non-destructive to the sample. The interaction between the acidic hydroxyl groups of BINOL and the basic amine forms diastereomeric ammonium-phenoxide salts in solution.
Workflow for CSA Method:
Figure 2: Workflow for ee determination using the CDA method.
Step-by-Step Procedure:
-
Derivatization:
-
In a small vial, dissolve approximately 5.0 mg of this compound in 0.6 mL of CDCl₃.
-
Add 2.2 molar equivalents of anhydrous triethylamine to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
-
Add 1.1 molar equivalents of (R)-Mosher's acid chloride to the solution. A slight excess of the CDA is used to ensure complete conversion of the amine. [16] * Cap the vial and allow the reaction to proceed at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC if necessary.
-
-
NMR Sample Preparation and Acquisition:
-
The reaction mixture can be directly transferred to an NMR tube.
-
Acquire a ¹H NMR spectrum as described in Protocol 1.
-
-
Data Processing and Analysis:
-
Process the spectrum as previously described.
-
Identify well-resolved signals corresponding to the two diastereomeric Mosher's amides. Protons close to the stereocenter, such as the methine or methyl protons of the original amine, are typically well-resolved.
-
Integrate the signals for the (R,R) and (S,R) diastereomers.
-
Calculate the enantiomeric excess using the formula provided in Protocol 1.
-
Data Interpretation and Expected Results
Upon interaction with the chiral auxiliary, the ¹H NMR spectrum will exhibit two sets of signals for the analyte, corresponding to the two diastereomers. The relative integration of these signals directly reflects the enantiomeric ratio of the original sample.
Table 1: Expected ¹H NMR Data for ee Determination
| Method | Chiral Auxiliary | Analyte Proton | Expected Splitting | Comments |
| CSA | (R)-BINOL | Methine (-CH) | Two distinct quartets | Small Δδ, requires good resolution. |
| CDA | (R)-Mosher's Amide | Methyl (-CH₃) | Two distinct doublets | Larger Δδ, often easier to quantify. |
For an enantiomerically pure sample of (R)-1-(2,5-Difluorophenyl)ethanamine, only one set of signals corresponding to the major diastereomer should be observed. The presence of a second set of signals indicates the presence of the (S)-enantiomer.
Method Validation and Trustworthiness
To ensure the accuracy of the ee determination, the following points should be considered:
-
Purity of Chiral Auxiliary: The enantiomeric purity of the CSA or CDA must be high (≥99%) as any impurity will directly affect the accuracy of the measured ee.
-
Reaction Completion (for CDA): The derivatization reaction must proceed to completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate ee value. [16]* Signal Resolution: Baseline separation of the diastereomeric signals is crucial for accurate integration. Spectrometer field strength and proper shimming are important factors.
-
Linearity: For quantitative applications, it is advisable to prepare a calibration curve with samples of known enantiomeric composition to demonstrate the linearity of the method. [12]
Conclusion
Both the chiral solvating agent and chiral derivatizing agent methods provide reliable and accurate means for determining the enantiomeric excess of this compound by ¹H NMR spectroscopy. The CSA method with (R)-BINOL is faster and non-destructive, making it suitable for rapid screening. The CDA method with Mosher's acid chloride often provides larger spectral separation, which can lead to more precise quantification, albeit with the requirement of a chemical reaction step. The choice of method will depend on the specific requirements of the analysis, including sample throughput, desired accuracy, and the availability of reagents.
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Bull, A. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79–84. [Link]
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Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388–395. [Link]
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Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388–395. [Link]
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Li, C., et al. (2018). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 57(21), 13566–13573. [Link]
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Singh, V. K., et al. (2013). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry, 78(15), 7549–7557. [Link]
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Silva, T. A., et al. (2020). Chalcogen-Containing Diols: A Novel Chiral Derivatizing Agent for Se and Te NMR Chiral Recognition of Primary Amines. Molecules, 25(21), 5183. [Link]
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035–26042. [Link]
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Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(7), e2000081. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042. [Link]
-
Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]
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Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]
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Suryaprakash, N., et al. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Magnetic Resonance in Chemistry, 50(S1), S50–S55. [Link]
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Montalvo-González, E., & Said-Fernández, S. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(11), 1836. [Link]
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Pelloni, S., & Lazzeretti, P. (2018). Chiral discrimination in nuclear magnetic resonance spectroscopy. Rendiconti Lincei, 29(1), 1–13. [Link]
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Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
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Rothchild, R. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457–471. [Link]
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Suryaprakash, N. (2011). NMR determination of enantiomeric excess. eMagRes. [Link]
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Wikipedia. (n.d.). 1,1′-Bi-2-naphthol. Retrieved from [Link]
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Udagawa, T., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5067–5073. [Link]
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Wenzel, T. J. (2018). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality in Drug Research. [Link]
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Bluefield Esports. (n.d.). Chirality and nmr. Retrieved from [Link]
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Buckingham, A. D. (2004). Chirality in NMR spectroscopy. Chemical Physics Letters, 398(1-3), 1–5. [Link]
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The Retort. (2012). Mosher's Acid. Retrieved from [Link]
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Li, Y., et al. (2020). The new optically active BINOL-amino alcohol was used as chiral... Journal of Molecular Liquids, 319, 114173. [Link]
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Chen, Y., et al. (2001). Update 1 of: BINOL: A Versatile Chiral Reagent. Chemical Reviews, 101(7), 2019–2032. [Link]
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Jaźwiński, J. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Physical Principles of Chirality in NMR. Royal Society of Chemistry. [Link]
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Synthonix. (n.d.). This compound. Retrieved from [Link]
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Suryaprakash, N., et al. (2023). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry, 95(45), 16491–16497. [Link]
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Wenzel, T. J. (2018). Determination of Enantiomeric Excess via 31P-NMR. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10-12), 656–664. [Link]
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University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
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Bull, A. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride Diastereomeric Salts
Welcome to the technical support center for the diastereomeric salt resolution of (R)-1-(2,5-Difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical chiral separation. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust, scalable crystallization processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful diastereomeric salt crystallization.
Q1: What is the principle behind diastereomeric salt resolution?
A1: Diastereomeric salt resolution is a classical and powerful technique for separating enantiomers, which are mirror-image isomers with identical physical properties.[1][2] The process involves reacting a racemic mixture (e.g., a 50:50 mix of R- and S-amines) with an enantiomerically pure chiral resolving agent (e.g., L-tartaric acid).[3][4][5] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[1][5] By exploiting this solubility difference, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved in the mother liquor.[4] The crystallized salt can then be isolated, and the chiral resolving agent removed to yield the desired pure enantiomer.
Q2: How do I select the right chiral resolving agent for my amine?
A2: The choice of resolving agent is critical and often empirical. For a basic amine like (R)-1-(2,5-Difluorophenyl)ethanamine, acidic resolving agents are used.[6] Key considerations include:
-
Acidity (pKa): The acid should be strong enough to form a stable salt with the amine.
-
Structural Rigidity: Agents with rigid structures, like tartaric acid derivatives or camphorsulfonic acid, often form well-defined, stable crystal lattices.[4][6]
-
Availability and Cost: For large-scale applications, the resolving agent must be readily available in high enantiomeric purity and be cost-effective.[6]
-
Empirical Screening: It is common practice to screen a variety of resolving agents to find one that provides a large solubility difference between the two diastereomeric salts.[4][7]
For amines, derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid are excellent starting points.[2][4]
Q3: What is the role of the solvent system and how do I choose one?
A3: The solvent system is arguably the most critical parameter in achieving a successful resolution.[8][9][10] An ideal solvent must:
-
Dissolve both the racemic amine and the resolving agent.
-
Exhibit a significant difference in solubility for the two resulting diastereomeric salts at the crystallization temperature.[10]
-
Promote the formation of stable, well-defined crystals rather than oils or amorphous solids.
Solvent selection is typically an experimental screening process.[7][10] A good starting point is to use polar protic solvents like alcohols (methanol, ethanol, isopropanol) or water, or mixtures thereof. The difluorophenyl group on your target molecule introduces some hydrophobicity, so mixtures of solvents, such as an alcohol with a less polar co-solvent like ethyl acetate or toluene, may also be effective.[8] The goal is to find a system where one salt is sparingly soluble and crystallizes, while the other remains in solution.[10]
Q4: How does stoichiometry (resolving agent to amine ratio) affect the resolution?
A4: The molar ratio of the resolving agent to the racemic substrate can significantly influence both the yield and the enantiomeric excess (e.e.) of the product. While a 1:1 molar ratio of a monobasic amine to a monobasic acid is a common starting point, this is not always optimal, especially with diacids like tartaric acid. Ratios can be complex, and varying the ratio (e.g., from 0.5 to 1.5 equivalents of resolving agent) can sometimes dramatically improve the separation by influencing the specific salt forms that crystallize.[11]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during crystallization experiments.
Problem: My product is "oiling out" instead of crystallizing.
-
Question: I've mixed my amine and resolving agent, but upon cooling, I get a viscous liquid or gum instead of solid crystals. What is happening and how can I fix it?
-
Answer & Solutions: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[8][12] This typically happens under conditions of very high supersaturation or when the melting point of the salt is below the crystallization temperature.[8][12]
-
Reduce Supersaturation: The most common cause is cooling the solution too quickly or having too high a concentration. Slow down the cooling rate significantly to give the molecules time to orient into a crystal lattice. You can also try using a more dilute solution.[12]
-
Change the Solvent System: The solvent has a profound impact. Try a less polar solvent, which might favor crystallization. Alternatively, slowly add an "anti-solvent" (a solvent in which the salt is poorly soluble) to a solution of the salt in a "good" solvent to gently induce crystallization.[8][10][12]
-
Introduce a Nucleation Site: Oiling out can occur if the energy barrier for nucleation is too high. Try scratching the inside of the flask with a glass rod below the liquid surface or, ideally, add seed crystals.[8] Seeding is a highly effective technique to bypass this issue.[13][14]
-
Caption: General workflow for diastereomeric salt crystallization.
References
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- APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
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- Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
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- Gao, Z., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes.
- MIT DSpace. (n.d.).
- Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
- White Rose Research Online. (n.d.).
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Technical Support Center: Purification of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Welcome to the technical support guide for the purification of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of this chiral amine.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding the purification of chiral amines, focusing on the most prevalent industrial and laboratory method: diastereomeric salt crystallization.
Q1: What is the primary challenge in purifying (R)-1-(2,5-Difluorophenyl)ethanamine?
The primary challenge lies in separating the desired (R)-enantiomer from its mirror image, the (S)-enantiomer. Enantiomers have identical physical properties (e.g., boiling point, solubility, chromatographic retention on achiral media), making their separation impossible by standard techniques like distillation or conventional chromatography.[1] The process of separating these enantiomers is known as chiral resolution.[2][3]
Q2: How does diastereomeric salt crystallization enable the separation of enantiomers?
This is the most common and industrially scalable method for resolving chiral amines.[1][] The process involves reacting the racemic amine (a 50:50 mixture of R and S enantiomers) with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction creates two distinct diastereomeric salts:
-
(R)-amine • (Chiral Acid)
-
(S)-amine • (Chiral Acid)
Unlike enantiomers, diastereomers have different physical properties, including solubility in specific solvents.[5] This crucial difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble one behind.[6]
Q3: What are suitable chiral resolving agents for an amine like 1-(2,5-Difluorophenyl)ethanamine?
The choice of resolving agent is critical and often requires empirical screening. For basic amines, chiral acids are the resolving agents of choice. Commonly used and effective agents include:
-
Tartaric Acid (specifically L-(+)-tartaric acid or D-(-)-tartaric acid)
-
(-)-Mandelic Acid or (+)-Mandelic Acid
-
(+)-Camphor-10-sulfonic acid
-
Dibenzoyl-D-tartaric acid
The selection depends on the specific amine and the solubility characteristics of the resulting diastereomeric salts in various solvent systems.[2][5]
Q4: Why is solvent selection so critical in this process?
The solvent system is arguably the most important variable. An ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts. If both salts are too soluble, no crystallization will occur. If both are poorly soluble, they will co-precipitate, leading to poor resolution. Often, a mixture of solvents (e.g., an alcohol like methanol or ethanol mixed with water or an anti-solvent like acetone or isopropanol) is required to fine-tune the solubility and achieve selective crystallization.
Section 2: Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the chiral resolution of (R)-1-(2,5-Difluorophenyl)ethanamine and its subsequent conversion to the hydrochloride salt.
Overall Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Protocol 1: Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 1-(2,5-Difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). A typical starting concentration is 0.5-1.0 M.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, warming gently if necessary. The use of 0.5 equivalents is common as it can theoretically yield a maximum of 50% of the desired diastereomer.
-
Slowly add the resolving agent solution to the amine solution with constant stirring at room temperature or slightly elevated temperature (40-50°C).
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer.[5]
-
If no crystals form, try adding a seed crystal of the desired product, gently scratching the inside of the flask with a glass rod, or slowly adding an anti-solvent (a solvent in which the salts are less soluble, like acetone or diethyl ether).
-
Once crystallization begins, allow the mixture to stir at room temperature for several hours (aging) to ensure the equilibrium favors the solid state of the less soluble salt.
-
For maximum yield, the flask can be further cooled in an ice bath or refrigerator (0-5°C) for several hours before filtration.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the solid product. At this stage, check the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the amine. If the purity is insufficient, a recrystallization of this diastereomeric salt from a fresh solvent system is necessary.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This deprotonates the amine salt, liberating the free amine into the organic layer.[7]
-
Separate the organic layer and extract the aqueous layer 1-2 more times with the organic solvent to ensure full recovery.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified (R)-1-(2,5-Difluorophenyl)ethanamine as a free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas) with stirring.
-
The hydrochloride salt will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Section 3: Troubleshooting Guide
This guide is formatted to address specific issues you may encounter during the purification process.
Crystallization & Resolution Issues
Q: I've mixed my amine and resolving agent, but no crystals are forming. What should I do?
A: This is a common issue related to supersaturation.
-
Initial Steps: First, try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal if available.
-
Increase Concentration: Your solution may be too dilute. Carefully remove some solvent under reduced pressure to increase the concentration.
-
Add an Anti-Solvent: Slowly add a solvent in which your diastereomeric salt is less soluble (e.g., acetone, hexane, or diethyl ether) until the solution becomes turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Solvent System Change: If the above fails, the chosen solvent system may be inappropriate. You may need to screen other solvents or solvent mixtures.
Q: My resolution process yielded an oil or gum instead of a crystalline solid. How can I fix this?
A: Oiling out often happens when the solution is too concentrated, cooled too quickly, or contains impurities.
-
Dilute and Re-heat: Add more of the primary solvent to the mixture and gently heat until the oil fully dissolves. Then, allow the solution to cool much more slowly. An insulated bath or leaving the flask in a warm water bath that cools overnight can provide the necessary slow cooling rate.
-
Solvent Change: The melting point of your diastereomeric salt may be below the temperature of the experiment in that specific solvent. Try switching to a different solvent system where the salt has a higher melting point or lower solubility.
Q: My enantiomeric excess (e.e.) is low after the first crystallization. How can I improve it?
A: Low e.e. indicates that the undesired diastereomer has co-precipitated with your target.
-
Recrystallization: The most effective solution is to perform one or more recrystallizations of the isolated diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and cool slowly. Each recrystallization step should enrich the desired diastereomer, thereby increasing the final e.e.
-
Optimize the Solvent: The initial solvent choice may not provide sufficient solubility differentiation. Experiment with different solvent/anti-solvent ratios or entirely new systems.
-
Check Resolving Agent Purity: Ensure your chiral resolving agent is of high enantiomeric purity. An impure resolving agent will inherently limit the maximum achievable e.e. of your product.
Q: The yield of my desired diastereomeric salt is very low. What are the likely causes?
A: Low yield can stem from several factors.
-
High Solubility: The desired salt may be too soluble in the chosen solvent, with a significant portion remaining in the mother liquor. Try cooling the mixture to a lower temperature (e.g., -10°C) before filtration or concentrating the mother liquor to attempt a second crop of crystals.[5]
-
Incorrect Stoichiometry: Ensure you have used the correct molar equivalents of the resolving agent. Using too little may result in incomplete precipitation.
-
Inefficient Liberation/Extraction: During the workup to liberate the free amine, ensure the pH is sufficiently basic (pH > 11) and perform multiple extractions to recover all the product from the aqueous layer.[5]
Final Product & Purity Issues
Q: My final hydrochloride salt appears to be contaminated with the chiral resolving agent. How can I remove it?
A: This indicates inefficient removal of the chiral acid during the workup.
-
Thorough Basification and Washing: When liberating the free amine from its diastereomeric salt, ensure the aqueous layer is strongly basic. After separating the organic layer containing the free amine, wash it with a dilute basic solution (e.g., 5% NaHCO₃ or 1M NaOH) followed by a water wash. This will remove any residual acidic resolving agent.[5]
-
Purify the Free Base: Before converting to the HCl salt, ensure the free amine is pure. If necessary, you can perform a quick filtration through a small plug of silica gel, eluting with a suitable solvent system to remove non-basic impurities.
Section 4: Data & Characterization
Predictive Guide for Chiral Resolving Agent Performance
While specific data for 1-(2,5-Difluorophenyl)ethanamine is proprietary, performance can be predicted from structurally similar phenylalkylamines. The following table provides a guide based on analogous compounds.
| Chiral Resolving Agent | Typical Substrate | Typical Solvent System | Reported Yield (%) | Reported Enantiomeric Excess (ee%) | Reference |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 | [8] |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle) | [8] |
| (+)-Camphor-10-sulfonic acid | Chiral Amines | Alcohols (e.g., Ethanol) | Varies | Often high | [2] |
Note: This data is for structurally similar amines and should be used as a starting point for screening and optimization.[8]
Q: How do I determine the enantiomeric excess (e.e.) of my final product?
A: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
-
Methodology: A solution of the amine (either as the free base or the HCl salt) is injected onto a chiral stationary phase (CSP) column. The two enantiomers will interact differently with the chiral environment of the column, leading to different retention times.
-
Analysis: The relative area of the two peaks in the chromatogram corresponds to the ratio of the enantiomers. The e.e. is calculated as:
-
e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100
-
-
Troubleshooting Chiral HPLC: If you encounter issues like poor separation or peak tailing, you may need to screen different chiral columns, optimize the mobile phase (e.g., by varying the alcohol content in normal phase or adding acidic/basic modifiers), or adjust the column temperature.[9]
Troubleshooting Logic for Poor Crystallization
Caption: Decision tree for common crystallization problems.
References
-
Wikipedia. Chiral resolution. [Link]
-
chemeurope.com. Chiral resolution. [Link]
-
Kandhaswamy, A. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]
-
Synthonix. This compound. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Professor Organometallic. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Chiral_resolution [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Welcome to the technical support guide for the purification of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This document provides a detailed recrystallization protocol and an extensive troubleshooting guide designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights and practical steps to achieve high purity of this chiral amine salt, a critical component in many synthetic pathways.
I. Understanding the Molecule and the Process
Recrystallization is a purification technique based on differential solubility.[7] The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow it to cool.[8] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[7][9] The choice of solvent is paramount for a successful recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature.[8][10]
II. Recommended Recrystallization Protocol
This protocol is a robust starting point for the purification of this compound. It is crucial to perform a small-scale test first to determine the optimal solvent-to-solute ratio for your specific batch, as impurity profiles can vary.
Step-by-Step Methodology
-
Solvent Selection: Based on the polar nature of the hydrochloride salt, suitable single solvents include isopropanol (IPA), ethanol, or methanol. A mixed solvent system, such as IPA/water or ethanol/heptane, can also be effective. For this protocol, we will use isopropanol.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more isopropanol portion-wise until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[8]
-
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration step. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities that would otherwise contaminate the final product.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, you may further enhance crystal formation by placing it in an ice bath for about 30 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[9]
-
Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to expedite the process. Ensure the compound is completely dry to remove any residual solvent.[8]
-
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Isopropanol (IPA) | Good balance of polarity for dissolving the salt when hot and allowing precipitation when cold. |
| Alternative Solvents | Ethanol, Methanol, IPA/Water | Alcohols are generally good solvents for amine hydrochlorides. A co-solvent can fine-tune solubility. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Promotes the growth of larger, purer crystals and maximizes yield.[8] |
| Washing Solvent | Cold Isopropanol | Removes adhering mother liquor without significantly dissolving the desired crystals. |
III. Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[11][12] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too quickly.[12][13]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.[12] Then, allow the solution to cool much more slowly.
-
Preventative Measures:
-
Use a larger volume of solvent.
-
Try a different solvent or a mixed solvent system. For instance, if you are using isopropanol, adding a small amount of a non-polar co-solvent (an "antisolvent") like heptane or toluene once the solid has dissolved can sometimes induce crystallization.[9]
-
Ensure your starting material is not excessively impure, as high levels of impurities can depress the melting point and promote oiling out.[13]
-
Q2: No crystals are forming even after the solution has cooled to room temperature.
A2: This indicates that the solution is not supersaturated at that temperature.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][12]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[7][12] This provides a template for further crystal growth.
-
Concentrate the Solution: Reheat the solution and boil off some of the solvent to increase the concentration, then cool again.[12]
-
Use a Colder Bath: If an ice bath is not sufficient, a dry ice/acetone bath can be used for further cooling, but be mindful that rapid cooling can lead to smaller, less pure crystals.
-
Q3: The recovery of my purified compound is very low. Why?
A3: Low recovery can be due to several factors:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. Always aim for the minimum amount of hot solvent needed for complete dissolution.[8]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-warmed.
-
Washing with too much cold solvent: While washing is necessary, an excessive amount can dissolve some of your product. Use a minimal amount of ice-cold solvent.
-
The compound has significant solubility in the cold solvent: If this is the case, you may need to explore a different solvent system where the solubility at low temperatures is lower.
Q4: How do I know if my compound is pure after recrystallization?
A4: Purity can be assessed by several analytical methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any residual impurities.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
IV. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(4), 259.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
National Institutes of Health. (2024, October 22). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
J-STAGE. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt. Retrieved from
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
-
ResearchGate. (2024, January 23). Expression and purification of fluorinated proteins from mammalian suspension culture. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
Sources
- 1. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. m.youtube.com [m.youtube.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. praxilabs.com [praxilabs.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Stability of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Solution
Document ID: TSS-DFPEH-260103 Version: 1.0 Last Updated: January 3, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. As a critical intermediate and potential active pharmaceutical ingredient (API), understanding its stability in solution is paramount for developing robust formulations, ensuring analytical method accuracy, and meeting regulatory requirements.
While specific, peer-reviewed stability data for this exact molecule is not extensively published, this guide synthesizes field-proven insights and established principles of pharmaceutical stability testing to provide a comprehensive framework for your internal studies. We will address common questions, provide detailed troubleshooting protocols, and explain the scientific rationale behind our recommendations, empowering you to confidently assess the stability of this compound in your specific applications.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that could cause the degradation of this compound in solution?
A1: Like many aromatic amines, the primary factors influencing stability are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1] The amine functional group is susceptible to oxidation, while the overall molecule can undergo hydrolysis under acidic or basic conditions. The difluorophenyl ring may be susceptible to photolytic degradation. It is crucial to evaluate these factors systematically.[1]
Q2: I dissolved the compound in an aqueous buffer and noticed a change in the solution's color over time. What could be the cause?
Q3: How long can I expect a stock solution of this compound to be stable?
A3: The stability of a stock solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light. Without specific experimental data, a definitive shelf-life cannot be provided. A common practice is to prepare stock solutions fresh daily. For longer-term storage, we strongly recommend conducting a formal stability study under your specific conditions (e.g., -20°C in amber vials) and periodically analyzing the solution for purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical path to a solution.
Issue 1: Inconsistent Results in Analytical Assays (e.g., HPLC)
-
Symptom: You observe poor peak shape, shifting retention times, or a gradual decrease in the main peak area for your compound, even with freshly prepared standards.
-
Potential Cause: The compound may be degrading in the analytical mobile phase or upon interaction with the HPLC system itself. The amine group can interact with residual silanols on standard silica-based C18 columns, leading to tailing.
-
Troubleshooting Steps:
-
Assess Mobile Phase pH: Ensure the mobile phase pH is compatible with the compound. For a primary amine hydrochloride, a slightly acidic pH (e.g., 3-5) is often a good starting point to ensure the amine is protonated and solubility is maintained.
-
Use a Suitable Column: Consider using a column with end-capping or a "base-deactivated" stationary phase designed for basic compounds.
-
Mobile Phase Modifier: Adding a competitive base, like a small amount of triethylamine (TEA), to the mobile phase can sometimes improve peak shape for amines.
-
Check Solution Stability: Perform a solution stability study in your mobile phase. Keep a standard solution on the autosampler and inject it at regular intervals (e.g., every 1-2 hours) over 24 hours to see if the peak area decreases or if new impurity peaks appear.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: During a stability study, you observe new, unidentified peaks eluting near your main compound.
-
Potential Cause: These are likely degradation products. The goal is to determine the conditions causing their formation.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the source of degradation.
Caption: Troubleshooting workflow for identifying unknown peaks.
Experimental Protocols: Forced Degradation Studies
To definitively determine the stability of this compound, a forced degradation or "stress testing" study is required.[3][4][5] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[6] The goal is to achieve 5-20% degradation of the active ingredient.[5][7]
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water. This will be your Stock Solution.
Stress Conditions
For each condition, a control sample should be prepared by diluting the Stock Solution in the same manner but keeping it protected from the stress condition (e.g., at 4°C in the dark).
-
Acid Hydrolysis:
-
Mix equal volumes of the Stock Solution and 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60°C.
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the Stock Solution and 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specific time points.
-
Immediately neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Stock Solution and 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at specific time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solution of the compound (in the intended formulation solvent) in an oven at a high temperature (e.g., 70°C).
-
Withdraw aliquots at specific time points, cool to room temperature, and dilute for analysis.
-
-
Photostability:
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analyze the samples after the exposure period.
Analytical Method: Stability-Indicating HPLC-UV
A robust analytical method is essential to separate the parent compound from all potential degradation products.[10][11][12]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (Base-deactivated) | Provides good retention for aromatic compounds. Base-deactivation minimizes peak tailing for the amine. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic pH to keep the amine protonated and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 minutes | A gradient is necessary to ensure elution of both the polar parent compound and potentially less polar degradants.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | The difluorophenyl ring should have a strong UV absorbance. Scan with a PDA detector to identify the optimal wavelength. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector response. |
Data Presentation
Results should be summarized in a clear format.
| Stress Condition | Time (hours) | Parent Peak Area | Parent % Remaining | Area of Major Degradant 1 | % Area of Degradant 1 |
| Control (4°C) | 24 | 1,500,000 | 100.0 | N/D | N/D |
| 0.1 M HCl, 60°C | 8 | 1,350,000 | 90.0 | 145,000 | 9.7 |
| 0.1 M NaOH, 60°C | 4 | 1,275,000 | 85.0 | 210,000 | 14.0 |
| 3% H₂O₂, RT | 24 | 1,425,000 | 95.0 | 70,000 | 4.7 |
| 70°C Heat | 24 | 1,480,000 | 98.7 | N/D | N/D |
| Photostability | (ICH Q1B) | 1,125,000 | 75.0 | 350,000 | 23.3 |
| N/D = Not Detected |
Visualizing the Stability Assessment Workflow
The entire process, from initial query to final stability assessment, can be visualized as follows:
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijpsr.com [ijpsr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Diastereomeric Salt Formation with (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the chiral resolution of amines using diastereomeric salt formation, with a specific focus on experiments involving (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers, a critical process in modern chemistry and pharmacology.[1][]
The principle of this classical resolution technique is straightforward: a racemic mixture of a base, such as 1-(2,5-Difluorophenyl)ethanamine, is reacted with an enantiomerically pure acid (a chiral resolving agent).[1] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent.[1][3] This solubility difference is the key to their separation via fractional crystallization.[1]
This guide is structured in a question-and-answer format to directly address common and complex issues encountered during this process.
Frequently Asked Questions (FAQs) & Troubleshooting
My diastereomeric salt is not crystallizing. What should I do?
This is a very common issue and can stem from several factors.
-
Supersaturation Not Reached : The solution might be too dilute.
-
Solution : Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[4] Be cautious not to evaporate too much, which could lead to "oiling out."
-
-
Incorrect Solvent System : The selected solvent may be too effective at solvating both diastereomeric salts, thus preventing either from precipitating.
-
Solution : A systematic solvent screen is the most effective approach to identify a solvent system that maximizes the solubility difference between the two diastereomers.[4] A good starting point is to test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons).[4]
-
-
Inhibition by Impurities : Trace impurities can sometimes hinder the nucleation process.
-
Solution : Consider an additional purification step for your starting racemic amine or the chiral resolving agent.
-
-
High Energy Barrier for Nucleation : The solution may be in a metastable zone where spontaneous nucleation is slow.
-
Solution : Induce nucleation by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt if available.[4]
-
My product is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the salt's melting point is below the crystallization temperature or if the solution is overly concentrated.
-
Add More Solvent : This will decrease the concentration and may prevent the salt from oiling out.[4]
-
Lower the Crystallization Temperature : A lower temperature might be below the melting point of the salt, favoring crystallization.
-
Change the Solvent System : A different solvent, often a less polar one, might promote crystallization over oiling out.[4]
The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized salt is low. How can I improve it?
Low diastereomeric or enantiomeric excess indicates poor separation of the two diastereomers.[4]
-
Optimize the Solvent System : The choice of solvent is paramount for achieving high selectivity. A systematic solvent screen is the most effective method to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[4]
-
Control the Cooling Rate : A slow, controlled cooling profile is often essential for achieving good selectivity and yield. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Recrystallization : The optical purity of the less-soluble diastereomeric salt can often be enhanced through repeated crystallizations.[5]
-
Check Stoichiometry : The molar ratio of the resolving agent to the racemate can influence the resolution performance.[6] It's crucial to ensure accurate stoichiometry.
How do I choose the right chiral resolving agent for my amine?
For resolving a racemic base like 1-(2,5-Difluorophenyl)ethanamine, chiral acids are used.[7] Common choices include:
-
(+)-Tartaric acid
-
(-)-Malic acid
-
(-)-Mandelic acid
-
(+)-Camphor-10-sulfonic acid[7]
The effectiveness of a resolving agent can vary significantly depending on the specific amine and the crystallization conditions.[1] Therefore, it is often necessary to screen several resolving agents to find the most suitable one.
What is the importance of the hydrochloride salt form of (R)-1-(2,5-Difluorophenyl)ethanamine?
The starting material is specified as the hydrochloride salt. This means the amine is already protonated. To form the diastereomeric salt with a chiral acid, the free amine is typically required. Therefore, a preliminary step of neutralizing the hydrochloride salt with a suitable base (e.g., sodium hydroxide) to liberate the free amine is necessary before reacting it with the chiral resolving agent.
How can I analyze the enantiomeric excess of my final product?
Several analytical techniques can be used to determine the enantiomeric excess of the resolved amine.
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most common and accurate methods. It requires a chiral stationary phase that can separate the two enantiomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Gas Chromatography (GC) : Similar to HPLC, GC with a chiral column can be used to separate and quantify the enantiomers.[8]
Experimental Protocols & Workflows
General Protocol for Diastereomeric Salt Resolution
This is a generalized procedure and will likely require optimization for your specific experiment.
Materials:
-
Racemic 1-(2,5-Difluorophenyl)ethanamine hydrochloride
-
Selected chiral resolving acid (e.g., (+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base for neutralization (e.g., 2M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Liberation of the Free Amine : Dissolve the racemic 1-(2,5-Difluorophenyl)ethanamine hydrochloride in water and add a stoichiometric amount of a base like 2M NaOH to neutralize the HCl. Extract the liberated free amine into an organic solvent. Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the free amine.
-
Salt Formation : Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve a stoichiometric equivalent of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization : Allow the mixture to stir, possibly with gentle heating, to ensure complete salt formation. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation : Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enriched Amine : Suspend the collected diastereomeric salt in water and add a base to liberate the amine. Extract the amine with an organic solvent, dry, and concentrate.
-
Analysis : Determine the enantiomeric excess of the recovered amine using a suitable analytical method like chiral HPLC.
Workflow for Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for crystallization issues.
Logical Flow of Diastereomeric Salt Resolution
Caption: Logical flow of a typical diastereomeric salt resolution.
Data Summary
| Parameter | Common Issue | Recommended Action |
| Crystallization | No crystals form | Increase concentration, perform a solvent screen, induce nucleation.[4] |
| Product Form | "Oiling out" | Add more solvent, lower temperature, change solvent system.[4] |
| Purity | Low d.e. or e.e. | Optimize solvent, control cooling rate, recrystallize.[4] |
| Yield | Low yield | Optimize solvent and temperature for differential solubility.[10] |
| Analysis | Inaccurate e.e. | Use validated chiral HPLC, NMR, or GC methods.[8] |
References
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (n.d.).
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13).
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
- Pirkle, W. H., & Simmons, K. A. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13).
- Troubleshooting low yields in diastereomeric salt formation - Benchchem. (n.d.).
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH. (n.d.).
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.).
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH. (2022, September 8).
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30).
- Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. (2025, May 8).
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.).
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 23).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (2022, December 19).
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (n.d.).
- Chiral Resolution and Separation Services - BOC Sciences. (n.d.).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing). (n.d.).
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
- Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. (2023, February 28).
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
- Diastereomeric recrystallization - Wikipedia. (n.d.).
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17).
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
- (R)-1-(2,5-Difluorophenyl)ethanamine - PubChem. (n.d.).
- Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Publishing. (n.d.).
- (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride | Pharmaffiliates. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Side reactions in the synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Technical Support Center: (R)-1-(2,5-Difluorophenyl)ethanamine HCl Synthesis
Welcome to the technical support center for the synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this critical synthesis. We will explore the common challenges and side reactions encountered during asymmetric reductive amination and provide scientifically grounded solutions to enhance yield, purity, and enantioselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format. We focus on the most prevalent synthetic route: the one-pot asymmetric reductive amination of 2,5-difluoroacetophenone.
Question 1: My final product has low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a critical issue that directly impacts the viability of the final active pharmaceutical ingredient (API). The root cause typically lies in either an inefficient asymmetric induction step or racemization occurring during the reaction or workup.
Potential Causes & Corrective Actions:
-
Ineffective Chiral Catalyst/Ligand: The performance of the transition-metal catalyst (e.g., Iridium or Rhodium-based) and its chiral ligand is paramount.[1]
-
Causality: The catalyst-ligand complex creates a chiral environment that directs the hydride attack preferentially to one face of the imine intermediate. If this complex is not formed correctly, is deactivated, or is simply not potent enough, this stereochemical control is lost.
-
Solution:
-
Verify Catalyst Loading & Purity: Ensure the catalyst and ligand are of high purity and used at the correct loading (typically 0.1-2 mol%).
-
In-Situ vs. Pre-formed Catalyst: Consider using a pre-formed, well-characterized catalyst. If preparing it in situ, ensure anaerobic conditions and adequate mixing time for complex formation before introducing the substrate.[1]
-
Screen Alternative Ligands: Not all chiral phosphine ligands are universally effective. If one ligand provides poor selectivity, screen others from established families like BINAP, Josiphos, or P-Phos.
-
-
-
Background "Achiral" Reduction: The reducing agent may directly reduce the imine without the mediation of the chiral catalyst, leading to a racemic mixture.
-
Causality: This often occurs if the rate of the uncatalyzed reduction is competitive with the catalyzed asymmetric reduction.
-
Solution: Adjust reaction conditions to favor the catalytic pathway. Lowering the temperature can often enhance the energy difference between the catalyzed and uncatalyzed transition states, improving selectivity.
-
-
Racemization During Workup or Salt Formation: The free amine product can be susceptible to racemization, especially under harsh pH or high-temperature conditions.
-
Causality: The benzylic proton alpha to the amine group is weakly acidic and can be abstracted under certain conditions, leading to a planar achiral intermediate that can be re-protonated from either face.
-
Solution:
-
Maintain a low temperature during workup and extraction.
-
Avoid prolonged exposure to strongly acidic or basic conditions.
-
During hydrochloride salt formation, use a stoichiometric amount of HCl in a non-protic solvent (e.g., HCl in isopropanol or diethyl ether) and crystallize the product promptly.
-
-
Question 2: My crude reaction mixture shows a significant amount of 1-(2,5-difluorophenyl)ethanol. Why is this happening and how can I prevent it?
Answer: The formation of the corresponding alcohol is a classic side reaction in reductive amination. It occurs when the reducing agent directly reduces the starting ketone (2,5-difluoroacetophenone) before it can form the imine intermediate with the ammonia source.
Core Cause: The rate of ketone reduction is competitive with the rate of imine formation.
// Invisible edge to align Ketone nodes {rank=same; Ketone; Ketone_ref;} Ketone -> Ketone_ref [style=invis]; } enddot Caption: Competing pathways in reductive amination.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Standard borohydrides are often too reactive.
-
Problem: Sodium borohydride (NaBH₄) can readily reduce unactivated ketones.
-
Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents are less reactive towards ketones but efficiently reduce the protonated iminium ion that forms under mildly acidic conditions.[3]
-
-
Control of Reaction pH: The equilibrium between ketone/amine and the imine is pH-dependent.
-
Causality: Imine formation is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate.[3] If the conditions are too neutral or basic, imine formation is slow, giving the reducing agent more time to attack the ketone.
-
Solution: Include a mild acid catalyst, such as acetic acid, when using reagents like NaBH(OAc)₃. If using an ammonia source like ammonium acetate, it can serve as both the amine source and a pH buffer.
-
-
One-Pot vs. Two-Step Procedure:
-
One-Pot: In a one-pot (direct) reductive amination, all components are mixed together. Here, selectivity is paramount.
-
Two-Step: Consider a two-step (indirect) approach. First, form the imine from the ketone and amine, often with azeotropic removal of water using a Dean-Stark apparatus. Once imine formation is complete (monitored by TLC or GC), cool the reaction and add the reducing agent. This physically separates the ketone from the reducing agent, preventing the side reaction.
-
| Reducing Agent | Selectivity (Imine vs. Ketone) | Optimal pH | Pros | Cons |
| H₂/Chiral Catalyst | High (for imine reduction) | Neutral/Acidic | Provides high enantioselectivity.[1] | Requires pressure equipment; catalyst can be sensitive. |
| NaBH(OAc)₃ | High | Mildly Acidic (3-5) | Mild; does not require pH monitoring; tolerates many functional groups.[2] | Stoichiometric; generates acetate waste. |
| NaBH₃CN | Moderate to High | Mildly Acidic (4-6) | Effective for one-pot reactions.[3] | Highly toxic (releases HCN gas at low pH). |
| NaBH₄ | Low | Neutral/Basic | Inexpensive and powerful. | Prone to reducing the starting ketone.[3] |
Question 3: I am observing a higher molecular weight impurity that corresponds to a secondary amine. What is this and how do I avoid it?
Answer: This impurity is likely the result of over-alkylation, where the desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate.
Mechanism of Formation:
-
Product Formation: 2,5-Difluoroacetophenone + NH₃ → (R)-1-(2,5-Difluorophenyl)ethanamine
-
Over-alkylation: (R)-1-(2,5-Difluorophenyl)ethanamine + Imine Intermediate → Secondary Amine
Mitigation Strategies:
-
Excess Ammonia Source: The most effective way to suppress this side reaction is to use a large excess of the ammonia source (e.g., 5-20 equivalents of ammonium acetate or a high concentration of ammonia in a solvent).
-
Causality: Le Châtelier's principle dictates that a high concentration of the primary nucleophile (ammonia) will outcompete the product amine for reaction with the limited amount of ketone/imine, minimizing the formation of the secondary amine.
-
-
Slow Addition of Ketone: Instead of adding all reagents at once, consider a semi-batch process where the 2,5-difluoroacetophenone is added slowly over several hours to a solution containing the ammonia source and catalyst.
-
Causality: This maintains a low instantaneous concentration of the ketone and the resulting imine, while keeping the concentration of the ammonia source high, thus favoring the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the best source of ammonia for this reaction? Ammonium acetate is an excellent choice as it serves as both the ammonia source and a buffer to maintain a weakly acidic pH favorable for imine formation. Alternatively, a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol) can be used, often with the addition of an acid co-catalyst like acetic acid or titanium(IV) isopropoxide to facilitate dehydration.
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick method to monitor the consumption of the starting ketone. A more quantitative approach is to use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A chiral HPLC method is essential for monitoring the formation of the desired (R)-enantiomer and detecting any racemic product.[4]
Q3: My reaction stalls and does not go to completion. What should I check?
-
Catalyst Deactivation: Ensure your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Transition metal catalysts can be poisoned by oxygen or water.
-
Insufficient Reducing Agent: If using a hydride reagent, ensure you have used a sufficient molar excess (typically 1.5-2.0 equivalents) to account for any reactive functional groups or trace water.
-
Temperature: While lower temperatures can favor selectivity, the reaction rate may be too slow. A careful optimization of temperature is needed to balance reaction time with selectivity.
Experimental Protocol: Optimized Asymmetric Reductive Amination
This protocol is a self-validating starting point. Researchers should perform small-scale trials to optimize conditions for their specific equipment and reagent lots.
Objective: To synthesize (R)-1-(2,5-Difluorophenyl)ethanamine with high yield and >99% ee.
Materials:
-
2,5-Difluoroacetophenone (1.0 eq)
-
Ammonium Acetate (10 eq)
-
[Rh(cod)₂]BF₄ (0.5 mol%)
-
(R)-BINAP (0.55 mol%)
-
Anhydrous, Degassed Methanol
-
Hydrogen Gas (H₂)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, add [Rh(cod)₂]BF₄ and (R)-BINAP. Add degassed methanol and stir at room temperature for 30 minutes to form the active chiral catalyst complex.
-
Reaction Setup: To the catalyst solution, add ammonium acetate and 2,5-difluoroacetophenone.
-
Hydrogenation: Seal the flask and transfer it to a high-pressure autoclave. Purge the system three times with Argon, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 10 bar H₂) and heat to the optimized temperature (e.g., 40 °C). Maintain vigorous stirring.
-
Monitoring (In-Process Control): After a set time (e.g., 12 hours), carefully depressurize the reactor, take an aliquot of the reaction mixture, and analyze by chiral HPLC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, cool to room temperature and carefully vent the hydrogen. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.
-
Salt Formation: Dissolve the crude amine in cold (0 °C) isopropanol. Add a stoichiometric amount of HCl in isopropanol dropwise. The hydrochloride salt should precipitate.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
References
-
T. Irrgang & R. Kempe (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Song, J. J., et al. (2015). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. National Institutes of Health. [Link]
- Zhang, X., et al. (2004). Asymmetric reductive amination of ketones.
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]
-
Aleixandre, M., et al. (2019). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Mehdi, A., et al. (2003). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant.... Journal of Chromatography B. [Link]
Sources
- 1. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC method development for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Technical Support Center: Chiral HPLC Method Development
Introduction for the Scientist
Welcome to the technical support guide for the enantioselective separation of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This molecule, a primary amine with a difluorophenyl group, presents specific challenges and opportunities in chiral High-Performance Liquid Chromatography (HPLC). The presence of the basic amine functional group necessitates careful control of secondary interactions with the stationary phase, while the aromatic ring offers potential for π-π interactions, a key mechanism in chiral recognition on many stationary phases.
This guide is structured to function as a direct line to an application scientist. It begins with frequently asked questions (FAQs) to establish a strong foundational method, followed by in-depth troubleshooting guides to address common experimental hurdles. We will conclude with essential protocols and guidance on method validation in line with regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) - Establishing Your Method
This section addresses the most common initial questions when approaching this chiral separation for the first time.
Q1: Where should I begin with column selection for this compound?
Answer: The most effective starting point for a primary amine like 1-(2,5-Difluorophenyl)ethanamine is to screen a set of polysaccharide-based chiral stationary phases (CSPs). These CSPs, typically derivatives of cellulose or amylose, are renowned for their broad enantiorecognition capabilities.[1][2]
The chiral recognition mechanism on these phases is complex, involving the formation of transient diastereomeric complexes between the analyte and the chiral selector. The separation is driven by a combination of interactions, including hydrogen bonding (with the amine), π-π interactions (with the difluorophenyl ring), and steric hindrance as the analyte fits into the chiral grooves or "pockets" of the polysaccharide structure.[3]
For your initial screening, we recommend the following columns, which have proven effective for a wide range of chiral amines:
| Column Name (Selector) | Manufacturer | Rationale for Selection |
| CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Daicel | A versatile and widely used CSP known for its strong π-π interaction capabilities and broad applicability.[4][5] |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Phenomenex | Often provides complementary selectivity to the amylose-based phases. It is a guaranteed equivalent to CHIRALCEL® OD-H®.[3][6] |
| CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | Daicel | The immobilized nature allows for the use of a wider range of solvents (e.g., THF, DCM), which can be invaluable if solubility or selectivity is an issue.[7] |
Q2: What are the recommended starting mobile phase conditions?
Answer: Given that the analyte is a basic amine, Normal Phase (NP) chromatography is often the most successful mode. The key to good chromatography for bases is the inclusion of a basic additive to the mobile phase. This additive deactivates acidic silanol sites on the silica surface, preventing strong, non-enantioselective interactions that lead to severe peak tailing.[8][9]
Protocol: Initial Screening Conditions
-
Columns: CHIRALPAK® AD-H, Lux® Cellulose-1 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm (based on the difluorophenyl chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard of 1-(2,5-Difluorophenyl)ethanamine HCl at 1.0 mg/mL in the mobile phase. Ensure the HCl salt is neutralized by the DEA in the mobile phase upon injection.
The causality here is critical: DEA acts as a competitive base, binding to residual silanols on the CSP support material.[8] Without it, your basic analyte will interact strongly with these sites, resulting in poor peak shape and potentially no resolution. Screening with both IPA and EtOH is recommended as the choice of alcohol modifier can dramatically alter the selectivity (α) of the separation.[2]
Caption: Initial chiral method development workflow.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development and routine analysis.
Q3: I see no separation or very poor resolution (Rs < 1.5). What are my next steps?
Answer: This is the most common challenge in chiral method development. A systematic approach is required to diagnose the issue.
Step 1: Confirm System & Column Suitability First, ensure your system is performing correctly. Inject a well-behaved achiral compound to check for peak shape and efficiency. Then, confirm the chosen CSP is appropriate. If you've only tried one column, the immediate next step is to try a CSP with a different selector (e.g., if you used an amylose-based column, switch to a cellulose-based one).[10]
Step 2: Optimize the Mobile Phase The mobile phase composition is the most powerful tool for improving resolution.
-
Modify the Alcohol Percentage: Systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) from 2% to 20%. Lower alcohol content generally increases retention and can improve resolution, but this is not universal. Create a small experimental design (e.g., test 5%, 10%, 15% IPA).
-
Change the Basic Additive: While DEA is a standard choice, different basic analytes respond better to different additives. The structure and pKa of the additive can influence the chiral recognition. Try substituting 0.1% DEA with 0.1% Triethylamine (TEA), Butylamine, or Ethanolamine.[9]
Step 3: Investigate the Effect of Temperature Temperature affects the thermodynamics of the analyte-CSP interaction.[11]
-
Decrease Temperature: Lowering the column temperature (e.g., to 15 °C or 10 °C) often increases the stability of the transient diastereomeric complexes, leading to higher selectivity and better resolution.[12][13]
-
Increase Temperature: While less common, some separations show improved resolution at higher temperatures. This can be due to changes in the conformation of the polysaccharide selector.[14] It is worth testing a higher temperature (e.g., 40 °C) if lowering it does not help.
Caption: Decision tree for troubleshooting poor resolution.
Q4: My peaks are tailing badly, even with DEA in the mobile phase. How can I fix this?
Answer: Peak tailing for a basic compound is almost always due to undesirable secondary interactions.
-
Increase Additive Concentration: Cautiously increase the DEA concentration from 0.1% up to 0.3%. Sometimes, a higher concentration is needed to fully passivate the column. Do not exceed 0.5% as it can alter the primary chiral separation mechanism.[9][15]
-
Switch to a Stronger/Different Base: An amine with a different structure or higher pKa might be more effective at displacing your analyte from active sites. Butylamine or ethylenediamine can be effective alternatives.[9]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent that is too strong or lacks the basic additive can cause peak shape issues upon injection.[16]
-
Column Contamination: If the column has been used extensively, strongly retained basic compounds may have contaminated it. Refer to the manufacturer's instructions for column washing and regeneration.[17] For coated columns like CHIRALPAK AD-H, flushing with 100% Ethanol is a common regeneration step.[15][18]
Q5: Why am I seeing split peaks?
Answer: Peak splitting can be frustrating because it has multiple potential causes.[19][20]
| Potential Cause | Diagnostic Test & Solution |
| Injection Solvent Mismatch | The sample solvent is significantly stronger (more polar in NP) than the mobile phase. Solution: Prepare your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can dissolve the sample.[16][20] |
| Column Degradation (Void/Channel) | A void at the column inlet can cause the sample band to split. Solution: This is often indicated by a sudden drop in backpressure and peak splitting for all compounds. Reverse flush the column (if permitted by the manufacturer) at a low flow rate. If this fails, the column may need to be replaced.[19] |
| Partially Clogged Frit | A blocked inlet frit can cause non-uniform flow. Solution: Similar to a void, this often affects all peaks. Try reverse flushing. If the blockage is severe, the frit or the entire column must be replaced.[19] |
| Contamination | Contamination on the column can create alternative interaction sites. Solution: Follow the column cleaning and regeneration procedures recommended by the manufacturer.[17] |
Part 3: Method Validation & Robustness
Once an acceptable separation is achieved (Resolution > 2.0, reasonable analysis time), the method must be validated to ensure it is suitable for its intended purpose, especially in a regulated drug development environment.
Q6: How do I validate this chiral method according to regulatory standards?
Answer: Method validation demonstrates that the analytical procedure is reliable and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[21] For a chiral purity method, you are quantifying the undesired enantiomer as an impurity.
Protocol: Key Validation Parameters (ICH Q2(R1))
-
Specificity: Demonstrate that you can resolve the (R)-enantiomer from its (S)-enantiomer and any other potential impurities or degradants. This is done by injecting the individual (R)-enantiomer, the (S)-enantiomer, the racemate, and a placebo (if in a formulation).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer (the impurity) that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of ~10.
-
Linearity: Establish a linear relationship between the peak area of the (S)-enantiomer and its concentration. This should be performed over a range, for example, from the LOQ to 150% of the specification limit for the enantiomeric impurity.
-
Precision:
-
Repeatability: Perform multiple injections (n=6) of a sample spiked with the (S)-enantiomer at the specification level and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.[22]
-
-
Accuracy: Perform recovery studies by spiking a known amount of the (S)-enantiomer into the pure (R)-enantiomer sample at different levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percent recovery.
-
Robustness: Intentionally make small, deliberate variations to the method parameters to assess its reliability.[23] This is a critical step to ensure the method is transferable.
Q7: What parameters should I test for robustness?
Answer: Robustness testing shows the method's capacity to remain unaffected by small variations in its parameters.[23] For this chiral method, the following are critical to evaluate:
| Parameter | Typical Variation | Acceptance Criteria (Example) |
| Column Temperature | ± 2 °C | Resolution between enantiomers remains > 1.8. |
| Mobile Phase Composition | ± 2% absolute of the alcohol modifier (e.g., 10% IPA becomes 8% and 12%) | Resolution remains > 1.8; retention time of (R)-enantiomer shifts by < 10%. |
| Flow Rate | ± 0.1 mL/min | Resolution remains > 1.8. |
| Basic Additive Conc. | ± 10% relative (e.g., 0.1% DEA becomes 0.09% and 0.11%) | Peak asymmetry of (R)-enantiomer remains between 0.9 and 1.5. |
| Wavelength | ± 2 nm | No significant change in the area percent of the impurity. |
Performing a Design of Experiments (DoE) can efficiently evaluate these parameters and their interactions.[24] The goal is to prove that minor, everyday fluctuations will not compromise the validity of the analytical results.
References
- P. M. B. G. de C. Costa, et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- T. Suzuki, T. Ota, T. Takagi. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- ProQuest. (n.d.). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. ProQuest.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- (n.d.).
- Phenomenex. (n.d.). Tip on chiral screening and method development. Phenomenex.
- I. Ali, et al. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some.
- Alfa Chemistry. (n.d.). Chiral Mobile Phase Additives. Alfa Chemistry.
- Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies.
- Agilent. (2023).
- ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
- Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Phenomenex.
- Google Patents. (n.d.). Chiral mobile phase additives for improved liquid-chromatography separations.
- HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. HPLC-MART.
- Phenomenex. (n.d.). The Chiral Notebook. Phenomenex.
- Chromservis. (n.d.). CHIRAL COLUMNS. Chromservis.
- PubMed. (n.d.).
- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- ResearchGate. (2013). When using HPLC, how do you deal with split peaks?.
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- I. Ilisz, et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß.
- (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- S. Ahuja. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Daicel. (n.d.). Daicel CHIRALPAK AD-H Preparative Column, 5 um, ID 50 mm x L 250 mm. Daicel.
- ResearchGate. (n.d.). ROBUSTNESS OF CHIRAL LC METHOD.
- ResearchGate. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
- Daicel. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
- Y. Wang, et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- PubMed. (n.d.).
- PubMed. (2015).
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Phenomenex. (n.d.).
- HPLC. (n.d.). instruction manual for chiralpak® ad-h. HPLC.
- HPLC-MART. (n.d.). CHIRALPAK AD-H - Daicel - Normal-Phase. HPLC-MART.
- Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel.
- L. Peng, et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
Sources
- 1. Tip on chiral screening and method development | Phenomenex [discover.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 4. Daicel CHIRALPAK AD-H Preparative Column, 5 um, ID 50 mm x L 250 mm - 19355 Daicel CHIRALPAK AD-H Preparative Column [19355] - - It's Free! : UVISON.com [uvison.com]
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- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Scaling the Synthesis of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This valuable chiral amine is a critical building block in the development of various pharmaceutical agents. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and answer frequently asked questions encountered during the scale-up process.
Overview of the Core Synthetic Strategy: Asymmetric Reductive Amination (ARA)
The most direct and atom-economical approach for synthesizing chiral primary amines like (R)-1-(2,5-Difluorophenyl)ethanamine is through the transition metal-catalyzed asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 2',5'-difluoroacetophenone.[1][2][3] This one-pot reaction combines a ketone and an ammonia source in the presence of a chiral catalyst and a reducing agent (typically H₂) to directly yield the desired enantiopure amine.
The overall transformation is outlined below:
Caption: Troubleshooting decision tree for ARA performance issues.
Category 2: Product Isolation and Purification
Question: I'm struggling to isolate the free amine after the reaction. The workup is forming a persistent emulsion. What should I do?
Answer: Emulsions are common during the basic aqueous workup of amine products, especially at a larger scale.
-
Solution:
-
Filter off the Catalyst First: Before quenching, cool the reaction and filter it through a pad of Celite to remove the heterogeneous catalyst. This removes particulates that can stabilize emulsions.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase. Sometimes going to a slightly higher pH can break the emulsion.
-
Brine Wash: After the initial extractions, washing the combined organic layers with a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If using ethyl acetate, consider switching to a less water-soluble solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction.
-
Question: When forming the hydrochloride salt, I get an oil or a poorly filterable solid instead of a clean, crystalline precipitate. How can I improve the crystallization?
Answer: The physical form of the hydrochloride salt is highly dependent on the solvent system, concentration, and rate of addition.
-
Solution:
-
Solvent System: The free amine should be dissolved in a solvent in which the amine is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate, or MTBE.
-
HCl Source: Use a solution of HCl in a suitable solvent (e.g., HCl in IPA or HCl in dioxane) rather than aqueous HCl, which would introduce water and potentially hinder crystallization. [4] 3. Controlled Addition: Add the HCl solution slowly to the stirred solution of the free amine, possibly at a reduced temperature (0-5 °C), to promote the formation of well-defined crystals.
-
Anti-Solvent: If the salt is still too soluble, you can add an "anti-solvent" (a solvent in which the salt is very insoluble, like heptane) after the HCl addition to force precipitation.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed crystal" can initiate crystallization and lead to a better solid form.
-
Scale-Up FAQs
Q: What are the primary safety concerns when scaling up a high-pressure hydrogenation reaction? A: The primary concerns are the flammability of hydrogen gas and the solvent, and the potential for runaway reactions. All scale-up operations must be conducted in a specialized high-pressure reactor (autoclave) within a facility designed for such work. Key safety measures include:
-
Ensuring proper grounding of all equipment to prevent static discharge.
-
Using intrinsically safe electrical equipment.
-
Implementing pressure relief systems on the reactor.
-
Performing a thorough safety review (e.g., HAZOP analysis) before the first scale-up run.
Q: How does catalyst loading typically change from bench to plant scale? A: Catalyst loading, often expressed as a substrate-to-catalyst ratio (S/C), is a critical economic and process parameter. While lab-scale experiments might use an S/C of 1,000, industrial processes aim for much higher ratios, often in the range of 10,000 to 50,000, to minimize cost. [2]Achieving this requires highly optimized reaction conditions and very pure starting materials to maximize catalyst turnover number (TON).
Q: What is the most effective method for post-reaction catalyst removal at scale? A: At scale, simple laboratory filtration can be slow and inefficient. The most common method is filtration through a filter press or a cartridge filter system containing a filter aid like Celite or diatomaceous earth. This allows for the efficient removal of the solid catalyst from the product stream before downstream processing.
Analytical Methods for Quality Control
Ensuring the quality of your this compound requires robust analytical methods at each stage.
| Parameter | Method | Typical Conditions / Notes |
| Reaction Progress | HPLC / GC | Monitor the disappearance of 2',5'-difluoroacetophenone. A simple reverse-phase C18 column (for HPLC) or a standard non-polar column (for GC) is usually sufficient. |
| Chemical Purity | ¹H NMR, ¹³C NMR | Confirms the structure and identifies any organic impurities. The final HCl salt should be dissolved in a suitable deuterated solvent like D₂O or DMSO-d₆. |
| Enantiomeric Excess (ee) | Chiral HPLC or Chiral SFC | This is the most critical analysis for this product. Separation of the enantiomers is required. [5][6] |
Example Chiral HPLC Conditions:
| Column | Mobile Phase | Flow Rate | Detection |
| Chiralpak AD-H | CO₂ / Methanol (for SFC) | 3 mL/min | UV at 265 nm |
| Chiralcel OD-H | Heptane / Isopropanol + 0.1% Diethylamine | 1.0 mL/min | UV at 265 nm |
Note: Method development and optimization are required for specific instruments and conditions.
References
- BenchChem. (n.d.). Technical Support Center: Asymmetric Reductive Amination.
-
Carreño, M. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 26(11), 3333. Available at: [Link]
-
Wenda, R., et al. (2011). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines. Engineering in Life Sciences, 11(4), 349-357. Available at: [Link]
-
Contente, M. L., & Paradisi, F. (2020). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 10(7), 733. Available at: [Link]
-
Patil, M. D., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5565-5595. Available at: [Link]
-
Li, W., et al. (2018). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Synlett, 29(10), 1251-1259. Available at: [Link]
-
Grogan, G., & Vergne-Vaxelaire, C. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Angewandte Chemie International Edition, 58(40), 14094-14104. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2016). Gram‐scale synthesis of chiral amine 6 ac and its application to prepare chiral benzo‐bisoxazine 15. Available at: [Link]
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1426-1433. Available at: [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available at: [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
Welch, C. J., et al. (2009). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Chirality, 21(S1), 169-176. Available at: [Link]
-
Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Catalytic Asymmetric Synthesis (pp. 1-38). Springer. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Lim, N., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 354-362. Available at: [Link]
-
ResearchGate. (n.d.). Strategies in asymmetric reductive amination. Available at: [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
Frontiers Media. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. Organic & Biomolecular Chemistry, 10(43), 8629-8632. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride.
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1205. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Chiral Purity Validation of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a key chiral building block, is no exception. Its utility in the synthesis of complex active pharmaceutical ingredients (APIs) necessitates a robust, reliable, and rigorously validated method for confirming its enantiomeric purity. The presence of its unwanted (S)-enantiomer can lead to unforeseen pharmacological effects or introduce impurities that complicate regulatory approval.
This guide provides an in-depth comparison of the primary analytical techniques for validating the chiral purity of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide actionable protocols grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Landscape: A Comparative Overview
The separation of enantiomers, by its nature, requires a chiral environment. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. The most prevalent methods for a primary amine like our target compound are chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
dot graph TD { subgraph "Chiral Purity Validation Workflow" A["Sample Preparation: (R)-1-(2,5-Difluorophenyl)ethanamine HCl"] --> B{Primary Method Selection}; B --> C["Chiral HPLC"]; B --> D["Chiral SFC"]; B --> E["Chiral GC"]; C --> F{Method Development & Validation}; D --> F; E --> F; F --> G["Routine Analysis & QC"]; G --> H{Data Review & Reporting}; H --> I["Orthogonal Method Confirmation (e.g., NMR)"]; I --> J["Final Purity Assignment"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style J fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: "General workflow for chiral purity validation."
Head-to-Head Comparison: HPLC vs. SFC vs. GC
The choice between these chromatographic techniques often depends on laboratory capabilities, desired analysis speed, and the specific physicochemical properties of the analyte. For a polar, non-volatile compound like an amine hydrochloride, HPLC and SFC are generally the preferred starting points.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Separation using a supercritical fluid (typically CO2) as the primary mobile phase with an organic co-solvent. | Separation of volatile compounds in the gas phase based on interaction with a chiral stationary phase. |
| Applicability | Broadly applicable. Excellent for the hydrochloride salt form. | Excellent for chiral separations, often faster than HPLC.[5][6] Particularly good for preparative scale. | Requires derivatization to increase volatility and reduce polarity of the amine.[7][8] |
| Typical CSP | Polysaccharide-based (e.g., Daicel Chiralpak series), Pirkle-type, macrocyclic antibiotics. | Same as HPLC, with polysaccharide phases being most common. | Cyclodextrin derivatives are the most common CSPs for chiral GC.[9] |
| Speed | Moderate (Typical run times: 10-30 min). | Fast (Typical run times: 2-10 min).[10] | Fast (Typical run times: 5-20 min). |
| Resolution | Generally high, baseline separation is often achievable. | Often provides higher efficiency and resolution than HPLC. | Can be very high, but dependent on successful derivatization. |
| "Green" Factor | High consumption of organic solvents. | Significantly lower organic solvent consumption; CO2 is recycled from industrial processes. | Low solvent consumption, but derivatization reagents can be hazardous. |
| Key Consideration | Mobile phase additives (e.g., diethylamine) are often required to improve peak shape for basic amines.[11][12] | Additives are also used, but the low viscosity of SFC mobile phases leads to lower backpressure. | The derivatization step adds complexity and a potential source of error. |
In-Depth Analysis of Primary Methods
Chiral High-Performance Liquid Chromatography (HPLC)
The Rationale: HPLC is the workhorse of the pharmaceutical industry for its robustness and versatility. For (R)-1-(2,5-Difluorophenyl)ethanamine, polysaccharide-based chiral stationary phases (CSPs) like those coated with derivatives of cellulose or amylose are highly effective. The mechanism of separation on these phases is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The difluorophenyl moiety and the primary amine provide the necessary interaction points for chiral recognition.
Experimental Protocol: A Validated Approach
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by GMP and ICH guidelines.[1][4]
-
Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Causality: The apolar hexane is the weak solvent, while isopropanol acts as the polar modifier to elute the analyte. Diethylamine is a crucial basic additive that competes with the analyte for active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.[12]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of approximately 1.0 mg/mL.
System Suitability Test (SST):
-
Reference Solution: Prepare a solution containing approximately 0.99 mg/mL of the (R)-enantiomer and 0.01 mg/mL of the (S)-enantiomer (or a racemic mixture).
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the (R) and (S) peaks must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the (R)-enantiomer peak should be ≤ 1.5.
-
Repeatability (%RSD): Inject the reference solution five times; the relative standard deviation of the peak area for the (R)-enantiomer should be ≤ 2.0%.
-
Chiral Supercritical Fluid Chromatography (SFC)
The Rationale: SFC is gaining prominence as a "greener" and often faster alternative to normal-phase HPLC.[6][10] Using compressed CO2 as the main mobile phase component dramatically reduces organic solvent waste. The low viscosity of supercritical fluids allows for higher flow rates without excessive backpressure, leading to rapid analyses. The separation principles and stationary phases are largely the same as in HPLC.
Experimental Protocol:
-
Column: Chiralpak IC-3, 3 µm, 4.6 x 100 mm (or equivalent cellulose-based CSP).
-
Mobile Phase: Supercritical CO2 / Methanol with 0.2% Isopropylamine (85:15, v/v).
-
Causality: Methanol serves as the polar co-solvent. Isopropylamine is the basic modifier used to ensure good peak shape, analogous to diethylamine in HPLC.
-
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in Methanol at 1.0 mg/mL.
Orthogonal Method for Confirmation: NMR Spectroscopy
While chromatography is excellent for quantification, a truly robust validation package benefits from an orthogonal method—one that relies on a different scientific principle. Chiral Nuclear Magnetic Resonance (NMR) spectroscopy serves this purpose perfectly.
The Rationale: In a standard NMR experiment, enantiomers are indistinguishable. However, by adding a Chiral Solvating Agent (CSA), a transient diastereomeric complex is formed.[13][14][15] These diastereomeric complexes have different magnetic environments, causing specific proton signals of the two enantiomers to resonate at slightly different chemical shifts (a phenomenon known as non-equivalence). The enantiomeric excess (%ee) can then be determined by integrating these separated signals.[16]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of (R)-1-(2,5-Difluorophenyl)ethanamine (as the free base) in 0.6 mL of deuterated chloroform (CDCl3).
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum.
-
Add CSA: Add 1.1 equivalents of (R)-(-)-Mandelic acid (or another suitable CSA) to the NMR tube.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The quartet signal corresponding to the proton at the chiral center (the -CH(NH2)- proton) should now be split into two distinct signals representing the (R,R) and (S,R) diastereomeric complexes.
-
Quantification: Integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.
dot graph TD { subgraph "Method Selection Decision Tree" A{Start: Need Chiral Purity} --> B{Is sample volatile or can be easily derivatized?}; B -- Yes --> C{Consider Chiral GC}; B -- No --> D{Is speed and low solvent use a priority?}; C --> E["High resolution, but derivatization adds complexity"]; D -- Yes --> F{Consider Chiral SFC}; D -- No --> G{Default to Chiral HPLC}; F --> H["Fast, green, high efficiency"]; G --> I["Robust, widely available, versatile"]; H --> J{Need orthogonal confirmation?}; I --> J; E --> J; J -- Yes --> K["Use NMR with Chiral Solvating Agent"]; J -- No --> L[End]; K --> L; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style K fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style J fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF } caption: "Decision tree for selecting an analytical method."
Comparison with Alternative Chiral Building Blocks
The analytical challenges presented by (R)-1-(2,5-Difluorophenyl)ethanamine are representative of a broader class of chiral primary amines used as building blocks in drug synthesis.[17][18]
| Compound | Key Structural Feature | Analytical Consideration |
| (R)-1-(2,5-Difluorophenyl)ethanamine | Electron-withdrawing fluorine atoms. | The fluorine atoms can influence the pKa of the amine and its interaction with the CSP. UV detection is straightforward. |
| (R)-1-Phenylethanamine | Unsubstituted phenyl ring. | Serves as a baseline. Generally easier to separate than highly functionalized analogs. |
| (R)-1-(4-Methoxyphenyl)ethanamine | Electron-donating methoxy group. | The methoxy group can increase hydrogen bonding interactions with the CSP, potentially improving resolution but also increasing retention time. |
| (R)-1-(1-Naphthyl)ethylamine | Bulky, polycyclic aromatic system. | The large naphthyl group provides strong π-π stacking interactions with many CSPs, often leading to excellent enantioselectivity.[10] |
The choice of analytical method for these alternatives follows the same logic. HPLC and SFC remain the primary tools, with method parameters (e.g., mobile phase composition, choice of CSP) being fine-tuned to accommodate the different polarity and interaction profiles of each molecule.
Conclusion and Recommendations
For the routine, high-throughput quality control of this compound, Chiral SFC is the recommended primary technique . Its significant advantages in speed and reduced environmental impact make it the superior choice in a modern laboratory setting. The presented SFC protocol provides a robust starting point for method development and validation.
Chiral HPLC remains an excellent and highly reliable alternative , especially in laboratories where SFC instrumentation is not yet standard. The detailed HPLC protocol is a proven method for achieving accurate and reproducible results.
Regardless of the primary chromatographic method chosen, the use of NMR with a chiral solvating agent is strongly recommended as an orthogonal confirmation for method validation, reference standard characterization, and out-of-specification investigations. This multi-faceted approach ensures the highest level of confidence in the chiral purity of this critical pharmaceutical building block, safeguarding the quality and integrity of the final drug product.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]
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NIH. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
- CoLab.
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ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
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ResearchGate. NMR determination of enantiomeric excess. ResearchGate. [Link]
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NIH. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]
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Wiley Analytical Science. New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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PubMed. Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection... PubMed. [Link]
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FAGG. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]
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LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Synthonix. This compound. Synthonix. [Link]
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RSC Publishing. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]
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ResearchGate. Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]
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LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. PubChem. [Link]
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AJC. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Royal Society of Chemistry. [Link]
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Wiley Online Library. Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Wiley Online Library. [Link]
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NIH. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. National Institutes of Health. [Link]
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Pharmaffiliates. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Pharmaffiliates. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
Introduction: Defining a Key Chiral Building Block
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral primary amine that serves as a critical intermediate in the synthesis of various pharmaceutically active compounds. The specific stereochemistry and the presence of fluorine atoms can significantly influence a molecule's pharmacological properties, including potency, metabolic stability, and membrane permeability.[1][2] Therefore, unambiguous confirmation of its structure, purity, and stereochemical integrity is a non-negotiable prerequisite in any drug discovery and development pipeline.
This guide provides an in-depth comparison of the essential spectroscopic techniques required for the comprehensive characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a framework for robust analytical validation. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to ensure the quality and identity of this vital chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic connectivity and chemical environment of the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Expertise & Causality: Why a Multi-Nuclear Approach?
-
¹H NMR provides a map of the proton framework. The chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the number of protons and their neighboring atoms.
-
¹³C NMR details the carbon skeleton. The presence of fluorine atoms introduces carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are powerful diagnostic tools for confirming the substitution pattern on the aromatic ring.
-
¹⁹F NMR directly observes the fluorine atoms, offering a highly sensitive and unambiguous method to confirm their presence and chemical environment.
Expected Spectral Data
The following table summarizes the anticipated NMR data. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The solvent of choice is typically DMSO-d₆, which solubilizes the hydrochloride salt and avoids the exchange of the amine protons, allowing for their observation.
| Technique | Assignment | Expected Chemical Shift (δ) | Expected Multiplicity | Key Couplings (J) |
| ¹H NMR | -CH₃ (Methyl) | ~1.5 - 1.7 ppm | Doublet (d) | ³JHH ≈ 7 Hz |
| -CH- (Methine) | ~4.5 - 4.7 ppm | Quartet of Multiplets (q, m) | ³JHH ≈ 7 Hz, JHF couplings | |
| Ar-H (Aromatic) | ~7.2 - 7.6 ppm | Multiplets (m) | JHH and JHF couplings | |
| -NH₃⁺ (Ammonium) | ~8.5 - 9.0 ppm | Broad Singlet (br s) | N/A | |
| ¹³C NMR | -CH₃ | ~20 ppm | Singlet | N/A |
| -CH- | ~50 ppm | Singlet | N/A | |
| Ar-C | ~115 - 120 ppm | Doublet | ¹JCF ≈ 240-250 Hz | |
| Ar-CH | ~130 - 140 ppm | Doublet of Doublets | JCF and JCCF couplings | |
| ¹⁹F NMR | F at C-2 | Varies | Multiplet | JFF and JFH couplings |
| F at C-5 | Varies | Multiplet | JFF and JFH couplings |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is usually a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak of DMSO at 2.50 ppm for ¹H NMR).
Workflow for NMR-Based Structural Confirmation
Caption: Correlation of functional groups to their IR spectral regions.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a pre-weighed salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which is ideal for polar and ionic compounds.
Expertise & Causality: ESI for Unambiguous Molecular Ion Detection
ESI analysis is performed on a solution of the sample. The hydrochloride salt dissociates, and the protonated free base, [C₈H₉F₂N + H]⁺, is readily formed and detected. The high-resolution mass measurement of this ion allows for the calculation of the elemental composition, providing strong evidence for the molecular formula.
| Parameter | Value | Source |
| Molecular Formula (Free Base) | C₈H₉F₂N | PubChem [3] |
| Molecular Weight (Free Base) | 157.16 g/mol | PubChem [3] |
| Expected Ion (ESI+) | [M+H]⁺ | - |
| Expected Exact Mass | 158.0775 | Calculated for [C₈H₁₀F₂N]⁺ |
Fragmentation (MS/MS) analysis of the m/z 158 parent ion can further confirm the structure by identifying characteristic neutral losses or daughter ions, such as the loss of an amine group or cleavage at the benzylic position.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like methanol or acetonitrile/water.
-
Infusion: The sample can be directly infused into the mass spectrometer or injected via an HPLC system. Using a liquid chromatography (LC) front-end allows for on-line desalting and separation from minor impurities.
-
Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Mass Analysis: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da) using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical value. The mass accuracy should ideally be below 5 ppm.
Caption: Workflow for molecular weight confirmation by LC-MS.
Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Assay
For a chiral molecule like (R)-1-(2,5-Difluorophenyl)ethanamine, confirming the identity and quantifying the purity of the desired enantiomer is paramount. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose. [4][5]
Expertise & Causality: The Power of Chiral Stationary Phases
CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and highly effective for resolving a broad range of chiral compounds, including primary amines. [4][6] The choice of mobile phase is critical. A normal-phase system (e.g., hexane/isopropanol) is often a good starting point. Crucially, for basic amines, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often required to suppress unwanted interactions with the silica support of the CSP, ensuring sharp, symmetrical peaks. [4][7]
Comparison: Direct vs. Indirect Chiral Analysis
| Method | Principle | Advantages | Disadvantages |
| Direct (CSP-HPLC) | Enantiomers are separated directly on a chiral column. | Simple, rapid, avoids derivatization, no risk of racemization during sample prep. | Requires specialized, more expensive chiral columns. |
| Indirect (Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. [7] | Uses standard, less expensive HPLC columns. | Requires an extra reaction step, potential for kinetic resolution leading to inaccurate results, derivatizing agent must be pure. |
For quality control and routine analysis, the direct method using CSPs is overwhelmingly preferred for its accuracy and simplicity.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a polysaccharide-based CSP, such as a CHIRALPAK® or LUX® column.
-
Mobile Phase Screening:
-
Start with a normal-phase eluent like 90:10 (v/v) Hexane:Isopropanol.
-
Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase as a basic modifier.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Use UV detection at a suitable wavelength (e.g., 265 nm, based on the difluorophenyl chromophore).
-
Inject the sample and monitor the chromatogram for the separation of the (R) and potential (S) enantiomers.
-
-
Optimization: If separation is not achieved, systematically vary the alcohol content (isopropanol) in the mobile phase or screen different polysaccharide-based CSPs.
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.
Conclusion: An Integrated Analytical Approach
No single technique is sufficient for the complete characterization of a pharmaceutical intermediate like this compound. A successful and compliant analysis relies on the integration of data from multiple, orthogonal techniques.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR | Unambiguous molecular structure and connectivity. | Highest level of structural detail. | Lower sensitivity, requires more sample. |
| IR | Functional group identification (confirms salt form). | Fast, simple, non-destructive. | Provides limited structural information. |
| MS | Molecular weight and elemental formula. | Highest sensitivity, confirms molecular formula. | Isomers are often indistinguishable without fragmentation. |
| Chiral HPLC | Enantiomeric identity and purity. | Gold standard for quantifying stereoisomers. | Provides no structural information. |
By combining the structural blueprint from NMR, the functional group fingerprint from IR, the molecular weight confirmation from MS, and the enantiomeric purity assay from chiral HPLC, a complete and robust analytical profile is established. This multi-faceted approach ensures that the material meets the stringent identity, purity, and quality standards required for its use in pharmaceutical research and development.
References
- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3291. Retrieved from [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-192. Retrieved from [Link]
-
Nakahara, T., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Biomedical Chromatography, 26(11), 1351-1357. Retrieved from [Link]
-
Shabir, G. A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
ResearchGate. (2024). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved from [Link]
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Elibrary.ru. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved from [Link]
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Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Retrieved from [Link]
-
ResearchGate. (2012). Fluorine in psychedelic phenethylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link].
-
Synthonix. (n.d.). This compound. Retrieved from [Link].
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A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Purity in Fluorinated Pharmaceutical Intermediates
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely adopted strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] Phenethylamine scaffolds, in particular, are foundational structures in numerous pharmacologically active agents.[3] When these two concepts merge, as in (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, we are presented with a chiral building block of significant potential. However, its utility is entirely dependent on its quality, with enantiomeric purity being the paramount attribute. The biological activities of two enantiomers can differ dramatically, with one providing the therapeutic effect while the other might be inactive, or worse, contribute to toxicity.[4]
This guide provides an in-depth, comparative analysis of the essential methodologies used to generate a Certificate of Analysis (CoA) for this compound. We will move beyond a simple checklist of tests to explain the causality behind experimental choices, compare analytical techniques, and provide actionable protocols. Our objective is to empower you, the end-user, to critically evaluate the quality of this key starting material and ensure the integrity of your research and development programs.
Deconstructing the Certificate of Analysis: A Workflow for Quality Assurance
A Certificate of Analysis is more than a document; it is the culmination of a rigorous, multi-step analytical validation process. Each parameter reported is a piece of a puzzle that, when assembled, confirms the material's identity, strength, and purity. The logical flow from sample reception to final certification is a self-validating system designed to ensure comprehensive characterization.
Caption: A typical analytical workflow for the quality control and certification of a chiral intermediate.
Part 1: Absolute Identity Confirmation
Before assessing purity, we must unequivocally confirm that the material is, in fact, this compound. This is achieved by probing the molecular structure using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in organic chemistry. For this specific molecule, a suite of three experiments provides a comprehensive structural fingerprint.
-
¹H NMR (Proton NMR): Confirms the presence and connectivity of all hydrogen atoms. We expect to see signals for the methyl group (CH₃), the methine proton (CH), the amine protons (NH₂ - which may be broad or exchange with D₂O), and the aromatic protons on the difluorophenyl ring.
-
¹³C NMR (Carbon NMR): Identifies all unique carbon environments within the molecule.
-
¹⁹F NMR (Fluorine NMR): This is particularly crucial for fluorinated compounds. It provides highly specific signals for the two fluorine atoms, and their chemical shifts and coupling patterns confirm the 2,5-substitution pattern on the aromatic ring.[5]
Protocol: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry 5 mm NMR tube.
-
Solvation: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆, is often a good choice for hydrochloride salts to ensure solubility and visualize the NH protons).
-
Mixing: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz.
-
Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integration values with the known structure of this compound.
Mass Spectrometry (MS)
MS provides the molecular weight of the free base form of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Protocol: MS Sample Analysis (ESI-TOF)
-
Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process is soft, typically yielding the protonated molecular ion [M+H]⁺.
-
Analysis: The expected mass for the free base (C₈H₉F₂N, MW = 157.16) is an [M+H]⁺ peak at m/z 158.0775.[6] Comparing the measured accurate mass to the theoretical mass should yield a mass error of < 5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid technique used to identify the functional groups present in the molecule by observing the absorption of infrared radiation. For this compound, key expected stretches include N-H bonds from the amine, C-H bonds (aromatic and aliphatic), C=C bonds from the aromatic ring, and the characteristic C-F bonds.[3]
Part 2: The Decisive Metric - A Comparative Guide to Enantiomeric Purity Determination
The most critical parameter for a chiral intermediate is its enantiomeric purity, often expressed as enantiomeric excess (% ee). This value quantifies the degree to which the desired (R)-enantiomer is present in excess of the undesired (S)-enantiomer. The gold standard for this determination is chiral High-Performance Liquid Chromatography (HPLC).[4]
Primary Method: Chiral HPLC
Chiral HPLC operates by using a stationary phase that is itself chiral. This creates a transient diastereomeric interaction between the enantiomers in the sample and the chiral stationary phase (CSP). One enantiomer will interact more strongly than the other, resulting in a longer retention time and thus, separation.[7] Polysaccharide-based CSPs are often highly effective for the separation of chiral amines.[8]
Caption: Principle of enantiomeric separation by chiral HPLC.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[8]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1, v/v/v). The diethylamine is a crucial additive that improves peak shape for basic analytes like amines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL.
-
Analysis & Calculation:
-
Identify the peaks corresponding to the (S) and (R) enantiomers (requires injection of a racemic or (S)-enantiomer standard for peak identification).
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100
-
Alternative & Orthogonal Methods
While chiral HPLC is the definitive method, other techniques can provide valuable, often faster, assessments of enantiomeric purity.
| Method Comparison: Enantiomeric Purity Analysis | | :--- | :--- | :--- | | Parameter | Chiral HPLC (Direct) | NMR with Chiral Solvating Agent (CSA) | | Principle | Differential interaction with a Chiral Stationary Phase leading to chromatographic separation.[7] | Formation of transient diastereomeric complexes in solution, which exhibit different NMR chemical shifts.[10] | | Key Advantage | High resolution and accuracy; considered the gold standard for quantitative analysis.[4] | Very fast analysis time (<15 min), requires only an NMR spectrometer, no specialized columns needed.[11] | | Key Disadvantage | Requires method development, specialized and expensive chiral columns, and longer run times.[11] | Generally less accurate for precise quantification at very high % ee (>99.5%), potential for signal overlap. | | Typical Use Case | Final quality control, release testing, regulatory filings. | High-throughput screening, reaction monitoring, rapid confirmation of chirality. |
Protocol: NMR with a Chiral Solvating Agent (CSA)
-
Preparation: In an NMR tube, dissolve ~5 mg of the amine sample in 0.6 mL of Chloroform-d (CDCl₃).
-
Add CSA: Add 1.0 to 1.2 molar equivalents of a suitable CSA, such as (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL).[10]
-
Mixing: Shake the tube for 30-60 seconds to allow for complex formation.
-
Acquisition: Record a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Analysis: The formation of diastereomeric complexes ((R)-amine-(R)-CSA and (S)-amine-(R)-CSA) will cause protons or fluorine atoms near the chiral center to have different chemical shifts. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric ratio can be determined.[10]
Part 3: Comparison with Structural Alternatives
The specific placement of the fluorine atoms on the phenyl ring significantly impacts the molecule's properties.[1] Understanding the analytical profile of this compound in the context of its isomers is valuable for researchers who may encounter these related compounds as starting materials or impurities.
| Property Comparison of Difluorophenyl-ethanamine HCl Isomers | | :--- | :--- | :--- | :--- | | Compound Name | (R)-1-(2,5-Difluoro...) | (R)-1-(2,3-Difluoro...) | (R)-1-(2,6-Difluoro...) | | CAS Number | 1391449-47-0[12] | 1351580-15-8[13] | 1309598-72-8[14] | | Molecular Formula | C₈H₁₀ClF₂N | C₈H₁₀ClF₂N | C₈H₁₀ClF₂N | | Molecular Weight | 193.62 | 193.62 | 193.62[14] | | Expected ¹⁹F NMR | Two distinct signals, each a multiplet due to H-F and F-F coupling. | Two distinct signals, each a multiplet. | One signal (due to symmetry), likely a triplet of multiplets. | | Potential Challenge | Baseline separation from closely related positional isomers in an achiral HPLC purity method. | Co-elution with other isomers may require specialized HPLC columns or gradient optimization. | Unique steric hindrance around the amine may alter its reactivity and chromatographic behavior. |
Part 4: Stability, Storage, and Handling
The hydrochloride salt form is used to improve the stability and handling characteristics of the parent free amine. However, proper storage is still essential to maintain its quality over time.
-
Stability: Amine hydrochlorides are generally stable under recommended storage conditions but can be hygroscopic. They are incompatible with strong oxidizing agents and strong bases (which would liberate the free amine).[13]
-
Storage Conditions: The material should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[13] Long-term stability studies, guided by ICH Q1 guidelines, are necessary to establish a formal re-test period.[15]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The compound may cause skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated area or fume hood.[13]
Conclusion
A Certificate of Analysis for a high-value chiral intermediate like this compound is a testament to rigorous analytical science. It relies on a suite of orthogonal techniques to build a complete picture of the material's quality. While identity confirmation by NMR and MS is foundational, the critical data point for any drug development professional is the enantiomeric purity, which is most reliably determined by chiral HPLC. By understanding the principles behind these tests, comparing the available methodologies, and appreciating the importance of stability and handling, researchers can confidently use this building block to advance the frontiers of medicinal chemistry.
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Zhu, Y., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. [5]
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A Comparative Guide to Alternative Chiral Amines for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. Chiral amines, a versatile class of organic molecules, have emerged as indispensable tools in the asymmetric synthesis of complex molecular architectures, particularly in the pharmaceutical industry where enantiomeric purity can be the difference between a therapeutic agent and a toxic substance.[1][2] This guide provides an in-depth comparison of alternative chiral amines, moving beyond the traditional workhorses to explore the performance and applications of novel catalytic systems. We will delve into the mechanistic nuances that govern their stereochemical control and provide practical, data-driven insights to inform your selection of the optimal chiral amine for a given synthetic challenge.
The Central Role of Chiral Amines in Asymmetric Catalysis
Chiral amines exert their influence in asymmetric synthesis through various modes of activation.[3][4] In organocatalysis, primary and secondary amines react with carbonyl compounds to form transient chiral enamines or iminium ions.[5][6] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes and ketones, facilitating reactions like the Diels-Alder, Michael, and Friedel-Crafts alkylation reactions, or raises the HOMO (Highest Occupied Molecular Orbital) of aldehydes and ketones, enabling enamine catalysis for reactions such as aldol and Mannich reactions.[5][7] In transition metal catalysis, chiral amines serve as ligands that create a chiral environment around the metal center, directing the stereochemical outcome of reactions like asymmetric hydrogenation.[1][8]
The selection of a chiral amine is a critical decision in the design of an asymmetric synthesis. Factors such as the nature of the substrate, the desired stereochemical outcome, and the reaction conditions all play a crucial role in determining the efficacy of a particular catalyst. This guide will explore the performance of various classes of chiral amines in key asymmetric reactions, supported by experimental data.
I. A Comparative Analysis of Chiral Amine Classes in Key Asymmetric Reactions
The diverse landscape of chiral amines offers a broad toolkit for the synthetic chemist. While classical examples like proline and its derivatives have been extensively studied, a host of alternative structures provide unique steric and electronic properties, often leading to superior performance in specific applications.[9][10]
Asymmetric Michael Addition: A Proving Ground for Chiral Amines
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and a wide array of chiral amines have been developed for this transformation.[3][6] The reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing chiral γ-nitro aldehydes, which are versatile synthetic intermediates. The following table compares the performance of different classes of chiral amines in the reaction between propanal and nitrostyrene.
| Chiral Amine Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 | [6] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 | [6] |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 | [6] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 | [6] |
| Chiral Primary Amino Amide Alcohol | Primary Amine | 12 | 95 | - | 94 | [11] |
Key Insights:
-
L-Proline , a foundational organocatalyst, shows modest reactivity and stereoselectivity in this transformation.[6]
-
Proline derivatives , such as diphenylprolinol and its silyl ether, demonstrate significantly enhanced performance. The increased steric bulk of the diphenylprolinol scaffold effectively shields one face of the enamine intermediate, leading to high enantioselectivity. The silyl ether derivative further boosts reactivity, likely by preventing catalyst inhibition through hydrogen bonding.[6]
-
Chiral primary amino amide alcohols represent a highly effective class of catalysts, affording excellent yields and enantioselectivities in shorter reaction times. The bifunctional nature of these catalysts, possessing both a basic amine site and a hydrogen-bonding amide/alcohol moiety, is thought to contribute to their high efficiency.[9][11]
The catalytic cycle for the chiral amine-catalyzed Michael addition can proceed through two primary pathways: iminium ion activation for the acceptor and enamine activation for the donor.
Caption: Generalized catalytic cycles for Michael addition.
Asymmetric Aldol Reaction: Constructing Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[3][9]
| Chiral Amine Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | - | [3] |
| (S)-2-(Triflylaminomethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 99 | >99:1 | [3] |
| Chiral Primary α-Amino Amide | 4-Nitrobenzaldehyde | Hydroxyacetone | - | - | syn-selective | [9] |
| Cinchona-derived Primary Amine | Anthrone | Cyclic Dienone | High | up to 97 | - | [5] |
Key Insights:
-
While L-proline is a classic catalyst for the aldol reaction, its performance can be moderate.[3]
-
Proline derivatives with enhanced acidity and steric bulk, such as (S)-2-(Triflylaminomethyl)pyrrolidine, can deliver exceptional yields, enantioselectivities, and diastereoselectivities.[3]
-
Chiral primary α-amino amides demonstrate the ability to control diastereoselectivity, favoring the syn-aldol product through a proposed hydrogen-bonding interaction in the transition state.[9]
-
Cinchona-derived primary amines are highly effective for specific substrates, such as the reaction of anthrones, yielding chiral spiro compounds with high enantioselectivity.[5]
This protocol is a representative example of an asymmetric aldol reaction using a proline-derived organocatalyst.
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMF, 5 mL) is added the ketone (5.0 mmol). The use of an excess of the ketone is common to drive the reaction towards product formation.
-
The chiral amine catalyst (e.g., (S)-2-(Triflylaminomethyl)pyrrolidine, 0.1 mmol, 10 mol%) is added to the mixture. The catalyst loading can be optimized to balance reaction rate and cost.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or GC/MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis, and the diastereomeric ratio (dr) is determined by 1H NMR spectroscopy.
Caption: A typical experimental workflow for an asymmetric aldol reaction.
II. Novel and Emerging Chiral Amine Architectures
The field of asymmetric catalysis is continually evolving, with the development of novel chiral amine scaffolds that offer unique reactivity and selectivity.
Axially Chiral Amines
Axially chiral amines, such as derivatives of BINAM (1,1'-binaphthyl-2,2'-diamine) and SPHENAM (2,2',3,3'-tetrahydro-1,1'-spirobi[phenalene]-9,9'-diamine), have shown great promise in asymmetric catalysis.[4][12] Their rigid C2-symmetric backbone provides a well-defined chiral environment, leading to high levels of stereocontrol. These catalysts have been successfully employed as ligands in transition-metal-catalyzed reactions and as organocatalysts.[4][12]
Bicyclic and Spirocyclic Chiral Amines
Bicyclic and spirocyclic chiral amines represent another important class of emerging catalysts.[12][13] Their conformationally restricted structures can lead to enhanced stereoselectivity compared to more flexible acyclic amines. For instance, novel spirocyclic naphthylamines have been designed and synthesized, demonstrating superior performance as backbones for various chiral catalysts and ligands.[12]
Polymeric Chiral Diamines
For applications requiring catalyst recyclability, polymeric chiral diamines offer a compelling solution.[14][15] These catalysts, where the chiral diamine unit is incorporated into a polymer backbone, can be easily separated from the reaction mixture and reused multiple times without significant loss of activity or selectivity. Iridium complexes of polymeric chiral diamines have proven to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones.[14][15]
III. Conclusion and Future Outlook
The strategic selection of a chiral amine catalyst is paramount to the success of an asymmetric synthesis. This guide has provided a comparative overview of various classes of chiral amines, highlighting their performance in key asymmetric reactions with supporting experimental data. While traditional catalysts like L-proline and its derivatives remain valuable tools, the exploration of alternative and novel chiral amine architectures, including axially chiral, bicyclic, spirocyclic, and polymeric amines, is opening new avenues for achieving unprecedented levels of stereocontrol and efficiency.
As our understanding of reaction mechanisms deepens and new synthetic methodologies for chiral amines emerge, the toolkit available to the synthetic chemist will continue to expand. The ongoing development of bifunctional and multifunctional chiral amine catalysts, which can activate both the nucleophile and the electrophile simultaneously, holds particular promise for the future of asymmetric synthesis. By carefully considering the principles and data presented in this guide, researchers can make more informed decisions in their pursuit of enantiomerically pure molecules for a wide range of applications, from drug discovery to materials science.
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Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. MDPI. [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Executive Summary
In the landscape of modern pharmaceutical and agrochemical development, the selection of chiral building blocks is a critical decision point, balancing cost, performance, and the final product's desired properties. This guide provides an in-depth cost-benefit analysis of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a specialized chiral amine. While its upfront cost is significantly higher than non-fluorinated analogues like (R)-1-phenylethylamine, its true value lies in the unique physicochemical properties imparted by the difluorophenyl moiety. This analysis demonstrates that for high-value applications, particularly in medicinal chemistry, the strategic incorporation of fluorine can lead to enhanced biological activity, improved metabolic stability, and better binding affinity, justifying the initial investment. We will compare its utility as a chiral building block and resolving agent against traditional alternatives and modern biocatalytic methods, providing researchers with the data and protocols needed to make informed decisions.
Introduction: The Strategic Value of Fluorinated Chiral Amines
Chiral amines are indispensable components in asymmetric synthesis, serving as foundational scaffolds for a vast number of active pharmaceutical ingredients (APIs). An estimated 40-45% of small-molecule drugs contain a chiral amine fragment. This compound (henceforth DFPEA ) is a prime example of a structurally optimized chiral building block.
The key to its utility lies in the 2,5-difluorophenyl substitution. In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to modulate a molecule's properties:
-
Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme and receptor targets.
-
Lipophilicity & Permeability: Strategic fluorination can enhance a molecule's ability to cross cell membranes.
Therefore, DFPEA is not just a chiral amine; it is a specialized reagent designed to impart these desirable characteristics onto a final drug candidate. This guide will dissect the costs and benefits associated with its use compared to less complex, cheaper alternatives.
Direct Cost Analysis: A Tale of Two Amines
The primary barrier to the widespread use of DFPEA is its cost. A direct comparison with the ubiquitous and structurally similar (R)-1-phenylethylamine (PEA ) highlights this disparity. The hydrochloride salt form of DFPEA is typically used to improve its stability and handling.
| Reagent | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| (R)-1-(2,5-Difluorophenyl)ethanamine HCl | Synthonix | 1 g | $780.00 | $780.00 |
| (R)-1-(2,5-Difluorophenyl)ethanamine HCl | Synthonix | 100 mg | $70.00 | $700.00 |
| (R)-1-(2,5-Difluorophenyl)ethanamine HCl | CymitQuimica | 1 g | €737.00 (~$796) | ~$796.00 |
| (R)-1-phenylethylamine | Synthonix | 1 kg | $190.00 | $0.19 |
| (R)-1-phenylethylamine | Synthonix | 100 g | $50.00 | $0.50 |
| (R)-1-phenylethylamine | Manchester Organics | 500 g | £100.00 (~$126) | ~$0.25 |
Note: Prices are based on publicly available data from January 2026 and are subject to change.[1][2][3][4]
Expert Insight: The cost differential, which can be over 1000-fold on a per-gram basis, is stark. This immediately positions DFPEA as a reagent for late-stage development or for synthesizing high-value compounds where the performance benefits are paramount. The cost of PEA is sufficiently low that it is often used as a chiral resolving agent on an industrial scale, a role for which DFPEA would be prohibitively expensive.
Performance Analysis & Comparison with Alternatives
The justification for DFPEA's cost must come from superior performance or the unique properties it confers. We will evaluate its utility in two primary applications: as a building block in synthesis and as a chiral resolving agent.
Application 1: Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination is a highly efficient, one-pot method for creating chiral amines from prochiral ketones.[5] In this context, DFPEA is used to build more complex chiral molecules.
The Causality Behind the Choice: A researcher would choose DFPEA over PEA when the difluorophenyl group is a required pharmacophore in the final target molecule. The fluorine atoms are not mere spectators; their electron-withdrawing nature can influence the reactivity of the amine and the properties of the resulting product.
Experimental Protocol: Synthesis of a Chiral Secondary Amine
This protocol is a representative, self-validating system for the reductive amination of a generic ketone with DFPEA.
-
Inert Atmosphere: To an oven-dried flask under an argon atmosphere, add the chiral catalyst (e.g., a Ru/chiral phosphine ligand complex, 0.5-1 mol%).
-
Reagent Addition: Add the prochiral ketone (1.0 eq) and this compound (1.1 eq), followed by a suitable solvent (e.g., methanol or TFE).
-
Base Addition: If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine in situ.
-
Reduction: Introduce the reducing agent. For hydrogenation, pressurize the vessel with H₂ gas (pressure and temperature are catalyst-dependent). For transfer hydrogenation, add a hydride source like formic acid.
-
Monitoring & Validation: Monitor the reaction by TLC or LC-MS until consumption of the ketone is complete. The formation of the imine intermediate may be observed.
-
Workup: Quench the reaction, perform an aqueous workup to remove salts, and extract the product with an organic solvent.
-
Purification & Analysis: Purify the product by column chromatography. Validate the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC.
Performance Comparison:
| Parameter | (R)-1-phenylethylamine (PEA) | (R)-1-(2,5-Difluorophenyl)ethanamine (DFPEA) | Rationale / Justification |
| Reactivity | Standard | May be slightly lower | The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine nitrogen, potentially requiring more forcing conditions. |
| Yield | Generally high | Generally high | Modern catalytic systems are robust and typically provide good to excellent yields for a range of amines. |
| Enantioselectivity | High | High | The stereochemical outcome is primarily dictated by the chiral catalyst, not the amine substrate. |
| Product Properties | Standard phenyl group | Difluorophenyl group imparts altered pKa, lipophilicity, and metabolic stability. | This is the core benefit. The product is fundamentally different and tailored for pharmaceutical applications. |
| Cost-Benefit | Low cost, ideal for targets where a simple phenyl group is sufficient. | High cost, justified only when the unique properties of the difluorophenyl moiety are required for biological activity. | The choice is driven entirely by the desired features of the final molecule. |
Application 2: As a Chiral Resolving Agent
Classical resolution relies on reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral base (like DFPEA) to form diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization.[7]
The Causality Behind the Choice: An effective resolving agent must form well-defined, crystalline salts that exhibit a significant solubility difference between the two diastereomers. The rigid, planar structure of the phenyl ring in DFPEA, combined with its specific electronic and steric properties, could make it an effective resolving agent for certain "difficult-to-resolve" racemic acids where common agents like PEA or tartaric acid fail. However, its cost makes it a tool of last resort for this application.
Experimental Protocol: Chiral Resolution of a Racemic Acid
-
Salt Formation: Dissolve the racemic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating. In a separate flask, dissolve (R)-1-(2,5-Difluorophenyl)ethanamine (0.5-1.0 eq) in the same solvent. Expert note: Using a sub-stoichiometric amount of the resolving agent is a common strategy to obtain a smaller amount of very pure salt.
-
Crystallization: Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation & Validation: Collect the crystals by filtration. Wash with a small amount of cold solvent. The enantiomeric purity of the acid in the salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.
-
Recrystallization: If the desired purity is not achieved, recrystallize the salt from a suitable solvent system. This is the self-validating loop; repeat until optical purity is constant.
-
Liberation: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~1-2.
-
Extraction: Extract the liberated, enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate). The chiral amine will remain in the aqueous layer as the hydrochloride salt and can be recovered.
-
Analysis: Confirm the purity and structure of the final product.
The Modern Alternative: Biocatalysis
For producing chiral amines, biocatalysis has emerged as a powerful, green, and often cost-effective alternative. Enzymes like transaminases (ATAs) or amine dehydrogenases (AmDHs) can synthesize chiral amines from prochiral ketones with near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions.
Cost-Benefit vs. DFPEA:
-
Cost: The cost of the enzyme and cofactors must be considered. However, for large-scale production, biocatalytic routes can be more economical than multi-step chemical syntheses of complex chiral amines.
-
Performance: Biocatalysis often provides higher enantioselectivity and operates under much milder conditions (room temperature, neutral pH) than traditional chemical methods.
-
Green Chemistry: It avoids heavy metal catalysts and harsh reagents, generating less waste.
-
Limitation: The primary drawback is substrate scope. While protein engineering has vastly expanded the range of accepted ketones, a specific enzyme may not be available for every desired transformation.
Safety & Handling
Based on Safety Data Sheets (SDS) for DFPEA and similar compounds, the primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Store in a cool, dry place in a tightly sealed container.
The safety profile is comparable to other amine hydrochlorides and does not present unusual handling challenges that would negatively impact its cost-benefit analysis from a safety perspective.
Final Cost-Benefit Synthesis
The decision to use this compound is a clear case of value over cost.
-
High Cost, High Specificity: Its purchase price is prohibitive for use as a general-purpose chiral amine or resolving agent. Its application is reserved for instances where the 2,5-difluorophenyl moiety is a non-negotiable, integral part of the final high-value target molecule, typically a drug candidate.
-
Justification is in the ROI: The benefit is not in the yield or ee% of the reaction in which it is used (which is often comparable to cheaper alternatives), but in the enhanced biological performance of the final product. The investment in the starting material is justified by the potential for creating a more effective, safer, or more stable drug.
-
Viable Alternatives for Simpler Goals:
-
For synthesizing molecules where a simple phenyl group is sufficient, (R)-1-phenylethylamine is the vastly more economical choice.
-
For producing the chiral amine itself, or other similar amines, biocatalysis represents the state-of-the-art in green, efficient synthesis and should be the first consideration for process development.
-
Recommendation for Researchers: Employ this compound in your synthetic route when structure-activity relationship (SAR) studies indicate that fluorination at the 2 and 5 positions is key to achieving the desired therapeutic profile. For all other purposes, more cost-effective traditional or biocatalytic alternatives should be prioritized.
References
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Synthonix, Inc. (R)-1-phenylethanamine - [P68072]. [Link]
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Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]
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Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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CrystEngComm. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]
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ResearchGate. TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines. [Link]
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A Comparative Guide to the Application of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure molecules is paramount. Chiral amines, in particular, serve as indispensable building blocks and directing groups in the asymmetric synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of the applications of (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride, a key chiral amine, with a focus on its role in the synthesis of potent kinase inhibitors. We will objectively compare its utility with alternative chiral amines, supported by available data, and provide detailed experimental context.
The Significance of Fluorinated Chiral Amines in Drug Discovery
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. When combined with a chiral center, as in (R)-1-(2,5-difluorophenyl)ethanamine, these molecules become powerful tools for creating stereochemically defined drug substances with improved pharmacokinetic and pharmacodynamic profiles. The 2,5-difluoro substitution pattern on the phenyl ring is of particular interest as it can modulate electronic properties and influence intermolecular interactions with biological targets.
Application in the Synthesis of TrkA Kinase Inhibitors: A Case Study
A significant application of this compound and its derivatives lies in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making them a key target for oncology drug discovery.[1][2]
The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have emerged as privileged structures in the design of potent and selective kinase inhibitors.[3][4][5][6][7] The chiral amine moiety is typically introduced to occupy a specific pocket in the kinase active site, contributing to both potency and selectivity.
While specific patents detail the use of the closely related (R)-2-(2,5-difluorophenyl)pyrrolidine in the synthesis of Trk kinase inhibitors, the underlying synthetic strategies and the role of the chiral difluorophenyl moiety are highly analogous and provide a strong basis for understanding the utility of this compound.[8]
Comparative Performance of Chiral Amines
The choice of chiral amine can significantly impact the efficiency of a synthetic route and the biological activity of the final compound. Below is a conceptual comparison of key performance indicators for different classes of chiral amines used in the synthesis of kinase inhibitors.
| Chiral Amine Class | Representative Example | Typical Yields | Enantiomeric Excess (ee) | Key Advantages | Potential Limitations |
| Fluorinated Phenylethylamines | (R)-1-(2,5-Difluorophenyl)ethanamine | Good to Excellent | >99% (often from chiral pool) | Enhanced metabolic stability, specific binding interactions. | Higher cost of starting materials. |
| Non-fluorinated Phenylethylamines | (R)-1-Phenylethanamine | Good to Excellent | >99% (often from chiral pool) | Readily available, well-established reactivity. | Potential for metabolic liabilities (aromatic oxidation). |
| Chiral Pyrrolidines | (R)-2-Methylpyrrolidine | Variable | High | Rigid scaffold can impart high stereoselectivity. | Synthesis of substituted pyrrolidines can be complex. |
| Chiral Amino Alcohols | (1R,2S)-Ephedrine | Good | High | Can act as both chiral auxiliary and directing group. | Presence of additional functional groups may require protection. |
Note: The data in this table is representative and actual results will vary depending on the specific reaction and substrates.
The use of a pre-resolved chiral amine like this compound ensures high enantiomeric purity in the final product, which is a critical consideration in pharmaceutical development.
Experimental Protocols: A Generalized Approach
Generalized Protocol for S NAr Reaction with a Dichloropyrimidine Core
This protocol describes the reaction of a chiral amine with a generic 2,4-dichloropyrimidine, a common intermediate in the synthesis of pyrazolopyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloropyrimidine derivative
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2,4-dichloropyrimidine derivative (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
In a separate flask, neutralize this compound (1.1 eq) with DIPEA (1.2 eq) in anhydrous DMF.
-
Add the solution of the free chiral amine to the solution of the dichloropyrimidine derivative dropwise at room temperature.
-
Stir the reaction mixture at room temperature, or heat as necessary (e.g., 60-80 °C), and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted aminopyrimidine.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the starting materials and reagents, leading to undesired byproducts.
-
Non-nucleophilic Base (DIPEA): Neutralizes the hydrochloride salt of the amine without competing as a nucleophile in the S NAr reaction.
-
Polar Aprotic Solvent (DMF): Solubilizes the reactants and facilitates the S NAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
Visualizing the Synthetic Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Step-by-step S NAr experimental workflow.
Conclusion
This compound is a valuable and highly versatile chiral building block in modern drug discovery. Its application in the synthesis of kinase inhibitors, particularly those targeting Trk, highlights the importance of fluorination and stereochemistry in designing next-generation therapeutics. While direct comparative studies with a broad range of chiral amines for a specific reaction are often proprietary, the available literature on analogous structures and general synthetic methodologies provides a strong foundation for its rational application. The provided generalized protocol and workflow diagrams offer a practical starting point for researchers and scientists working to incorporate this and similar chiral amines into their synthetic strategies. As the demand for more potent and selective kinase inhibitors continues to grow, the strategic use of chiral building blocks like this compound will undoubtedly play a crucial role in advancing the field of oncology and beyond.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC - NIH. [Link]
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Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Oriental Journal of Chemistry. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. [Link]
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]
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Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimization - PubMed. [Link]
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Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. - ResearchGate. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. [Link]
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Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PubMed Central. [Link]
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SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. . [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central. [Link]
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An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed. [Link]
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Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. [Link]
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SNAr Reaction of Polyhalogenated Heterocycles - WuXi Biology. [Link]
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Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development | Request PDF - ResearchGate. [Link]
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Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed. [Link]
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A Researcher's Guide to Enantioselective Efficiency: A Comparative Analysis of Leading Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries represent a robust and reliable strategy to command stereocontrol, temporarily imparting their chirality to a prochiral substrate to direct the formation of a desired stereoisomer.[1][2][3] This guide offers a deep, comparative analysis of the enantioselective efficiency of four of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Camphorsultams.
As Senior Application Scientists, our aim is to move beyond a mere recitation of facts. We will delve into the mechanistic underpinnings of stereocontrol for each auxiliary, provide quantitative, experimentally-derived data on their performance, and offer detailed protocols that are both reproducible and illustrative of best practices in the field.
The Logic of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the temporary conversion of a prochiral substrate into a diastereomeric intermediate. Subsequent reactions on this intermediate occur under the stereodirecting influence of the auxiliary, leading to the formation of one diastereomer in preference to the other. The final, crucial step involves the cleavage of the auxiliary, which can often be recovered and recycled, to yield the desired enantiomerically enriched product.[2][3]
The success of this strategy hinges on several factors: the ease of attachment and cleavage of the auxiliary, the level of stereochemical control it exerts, and its commercial availability and cost.[3] This guide will critically evaluate each of these aspects for the selected auxiliaries.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions
Introduced by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, particularly for stereoselective aldol reactions.[4][5][6][] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries are prized for their high diastereoselectivity and the predictability of their stereochemical outcomes.[8]
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans' oxazolidinones stems from the formation of a rigid, chelated transition state.[4] Upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine), the N-acyl oxazolidinone forms a Z-enolate. The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-like six-membered ring transition state.[4][6] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the predictable formation of the syn-aldol product.[6]
Enantioselective Efficiency
Evans' auxiliaries consistently deliver high levels of diastereoselectivity, often exceeding 99:1 d.r. for aldol reactions.[4]
| Reaction | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl oxazolidinone in CH₂Cl₂ at 0 °C is added dibutylboron triflate, followed by the dropwise addition of diisopropylethylamine. The mixture is stirred for 30 minutes.
-
Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde is added dropwise. The mixture is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Auxiliary Cleavage: The crude aldol adduct is dissolved in a mixture of THF and water. Hydrogen peroxide is added, followed by lithium hydroxide.[9][10] The mixture is stirred until the reaction is complete. The desired β-hydroxy acid is obtained after an appropriate workup. The choice of cleavage method is critical for obtaining the desired chiral product in high yield and without compromising its enantiomeric purity.[9]
Myers' Pseudoephedrine Amides: A Versatile Tool for Asymmetric Alkylation
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[11][12][13] Both enantiomers of pseudoephedrine are readily available, providing access to both enantiomers of the desired product.[2][14]
Mechanism of Stereocontrol
The stereochemical outcome of Myers' asymmetric alkylation is controlled by the formation of a Z-enolate, which is chelated to the lithium cation.[12] Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates this key intermediate. The pseudoephedrine backbone, with its specific stereochemistry, effectively blocks one face of the enolate. The electrophile then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity.[2][12]
Enantioselective Efficiency
Myers' pseudoephedrine auxiliary provides excellent diastereoselectivity for the alkylation of a broad range of substrates, including less reactive alkyl halides.[12][13]
| Reaction | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Alkylation | Pseudoephedrine propionamide | Iodomethane | 98% | Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[13] |
| Alkylation | Pseudoephedrine propionamide | Benzyl Bromide | >98% | Myers, A. G., et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[13] |
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation: A solution of the pseudoephedrine amide and anhydrous lithium chloride in THF is cooled to -78 °C. Lithium diisopropylamide (LDA) is then added dropwise, and the mixture is stirred for 1 hour.
-
Alkylation: The alkylating agent is added, and the reaction is allowed to warm to 0 °C and stirred until complete.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Auxiliary Cleavage: The purified amide can be hydrolyzed to the corresponding carboxylic acid by treatment with aqueous acid (e.g., a 1:1 mixture of H₂SO₄ and dioxane/water).[15] The pseudoephedrine auxiliary can be recovered from the aqueous layer.
Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Aldehydes and Ketones
Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[16][17] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are derived from proline and provide access to both enantiomeric products.[17]
Mechanism of Stereocontrol
The stereoselectivity of the Enders' hydrazone alkylation arises from the formation of a rigid, chelated azaenolate.[16][17] Deprotonation of the SAMP or RAMP hydrazone with a strong base like LDA generates a lithium azaenolate with a defined E/Z geometry.[17] The lithium cation is chelated by the nitrogen of the pyrrolidine ring and the oxygen of the methoxymethyl group.[16] This rigidifies the conformation of the azaenolate, and the bulky pyrrolidine ring effectively shields one face, directing the incoming electrophile to the opposite face.[17]
Enantioselective Efficiency
Oppolzer's camphorsultam provides high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
| Reaction | Substrate | Reactant | Diastereomeric Excess (d.e.) | Reference |
| Diels-Alder | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | >98% | Oppolzer, W., et al. Tetrahedron Lett.1984 , 25, 2965-2968. |
| Alkylation | N-Propionyl-(2R)-bornane-10,2-sultam | Benzyl Bromide | >98% | Oppolzer, W., et al. Helv. Chim. Acta1988 , 71, 572-575. |
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Reaction Setup: The N-acryloyl camphorsultam is dissolved in a suitable solvent such as CH₂Cl₂ and cooled to -78 °C.
-
Lewis Acid Addition: A Lewis acid (e.g., TiCl₄ or Et₂AlCl) is added dropwise, and the mixture is stirred for 15-30 minutes.
-
Diene Addition: The diene is added, and the reaction is stirred at low temperature until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated.
-
Auxiliary Cleavage: The resulting N-acyl sultam can be cleaved under various conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid. [18]Reductive cleavage with LiAlH₄ affords the corresponding alcohol. Transesterification is also a viable option. [19]
Comparative Summary and Concluding Remarks
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Each of the auxiliaries discussed in this guide offers a unique set of advantages and is best suited for particular applications.
| Chiral Auxiliary | Typical Applications | Key Advantages | Potential Limitations |
| Evans' Oxazolidinones | Aldol reactions, alkylations, conjugate additions | High and predictable diastereoselectivity, readily available from amino acids. [4][][8] | Can be sensitive to cleavage conditions. [10][20] |
| Myers' Pseudoephedrine Amides | Asymmetric alkylation of carboxylic acids | Inexpensive and available in both enantiomeric forms, broad substrate scope. [12][13][14] | Cleavage sometimes requires strong acidic conditions. [12][15] |
| Enders' SAMP/RAMP Hydrazones | α-Alkylation of aldehydes and ketones | High enantioselectivity, applicable to a wide range of carbonyls. [16][17][21] | Hydrazone formation and cleavage add steps to the synthesis. [16] |
| Oppolzer's Camphorsultam | Diels-Alder reactions, alkylations, conjugate additions | High diastereoselectivity due to rigid structure, thermally stable. [22][23] | Can be more expensive than other auxiliaries. |
Ultimately, the optimal chiral auxiliary for a given transformation will depend on the specific substrate, the desired reaction, and the overall synthetic strategy. By understanding the mechanistic principles that govern their stereodirecting influence and by leveraging the wealth of experimental data available, researchers can confidently select and implement the most appropriate chiral auxiliary to achieve their synthetic goals with high enantioselective efficiency.
References
- A Practical Removal Method of Camphorsultam. Vertex AI Search.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem. Vertex AI Search.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Public
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. Vertex AI Search.
- Myers Asymmetric Alkyl
- evans enolate alkyl
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Ore
- Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Vertex AI Search.
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- An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - NIH. Vertex AI Search.
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- The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. Vertex AI Search.
- The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC - NIH. Vertex AI Search.
- Asymmetric Alkylation of Enol
- Advanced Chiral Auxiliary Synthesis - BOC Sciences. Vertex AI Search.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Vertex AI Search.
- ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Vertex AI Search.
- Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Public
- (−)-d-2,10-camphorsultam - Organic Syntheses Procedure. Vertex AI Search.
- Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary - Benchchem. Vertex AI Search.
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- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchG
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- (PDF)
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society. Vertex AI Search.
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC - PubMed Central. Vertex AI Search.
- Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis - ResearchG
- Oppolzer's sultam - ResearchG
- Asymmetric Synthesis - University of York. Vertex AI Search.
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Comparing analytical techniques for chiral purity of phenylethylamine derivatives
A Comparative Guide to Analytical Techniques for Determining the Chiral Purity of Phenylethylamine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of chiral purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of pharmaceutical compounds. Phenylethylamine derivatives, a cornerstone of many central nervous system (CNS) active drugs, frequently possess one or more stereogenic centers. The enantiomers of these chiral drugs, despite having identical chemical structures, often exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1] For instance, in amphetamine and methamphetamine, the D-enantiomer possesses greater biological activity than the L-enantiomer. Consequently, robust and reliable analytical methods for enantiomeric separation and quantification are critical.
This guide provides an in-depth, objective comparison of the principal analytical techniques employed for assessing the chiral purity of phenylethylamine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the core principles, practical methodologies, and comparative performance of each technique, supported by experimental data and field-proven insights to guide your selection process.
The Landscape of Chiral Separation
The separation of enantiomers, which share identical physical properties in an achiral environment, requires the introduction of a chiral selector. This can be achieved in two primary ways:
-
Direct Methods: The enantiomers are separated by interacting with a chiral stationary phase (CSP) in HPLC, GC, and SFC, or with a chiral selector added to the mobile phase or background electrolyte in HPLC and CE, respectively.[2]
-
Indirect Methods: The enantiomers are first derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column.[2]
Each approach has its own set of advantages and challenges, which we will explore in the context of each specific technique.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[3] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) and its operation under ambient temperatures, which prevents thermal degradation of analytes.
Principle of Chiral Recognition
Separation is achieved through differential, transient interactions between the enantiomers and the chiral stationary phase. The formation of these diastereomeric complexes relies on a combination of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose), protein-based CSPs, and macrocyclic antibiotic CSPs (like vancomycin) are among the most common for separating phenylethylamine derivatives.[1]
Data Presentation: HPLC Performance
| Analyte(s) | Chiral Stationary Phase (CSP) | Mobile Phase | Key Performance Metric(s) | Reference |
| Methamphetamine | Astec CHIROBIOTIC V2 (Vancomycin-based) | Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium Hydroxide | Baseline resolution; LOQ < 12.5 ng/mL | |
| Amphetamine | Astec CHIROBIOTIC V2 (Vancomycin-based) | Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium Hydroxide | High resolution, slightly lower retention than methamphetamine | |
| α-Phenylethylamine | Crown Ether Derivative-Coated Silica Gel | Perchloric acid aqueous solution (pH=1.0)/Acetonitrile (50:50) | Good reproducibility, sensitivity, and accuracy | [4] |
| α-Phenylethylamine (as diastereomers) | Agilent Zorbax C18 (achiral) | Methanol-Phosphate Buffer (58:42, v/v) | LOD: 0.05 mg/L; LOQ: 0.15 mg/L; RSD < 0.5% | [5] |
Experimental Protocol: Direct Chiral HPLC-MS
This protocol details the separation of methamphetamine enantiomers using a macrocyclic antibiotic CSP, a method valued for its high selectivity and compatibility with mass spectrometry.
1. System Preparation:
- HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or tandem MS) detector.
- Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm.
- Rationale: The vancomycin-based CSP provides multiple chiral recognition sites, making it effective for the polar, ionic nature of phenylethylamines.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Methanol.
- Mobile Phase B: 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Water.
- Elution Gradient: 95% A, 5% B.
- Rationale: This polar ionic mobile phase enhances analyte interaction with the CSP and provides volatile additives (acetic acid and ammonium hydroxide) that are compatible with MS detection.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 5 µL.
- Detection: MS/MS with electrospray ionization (ESI) in positive mode. Monitor appropriate precursor/product ion transitions for methamphetamine.
4. Sample Preparation:
- Prepare a stock solution of racemic methamphetamine in methanol.
- Create a series of calibration standards by diluting the stock solution with the mobile phase. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is crucial to remove matrix interference.
5. Data Analysis:
- Integrate the peak areas for the D- and L-enantiomers.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral purity analysis of phenylethylamines by HPLC-MS.
Gas Chromatography (GC)
GC is a powerful technique for chiral analysis, particularly for volatile and thermally stable compounds. For phenylethylamines, which contain polar amine groups, derivatization is almost always necessary to improve volatility and chromatographic performance.
Principle of Chiral Recognition
The most common approach for GC is the indirect method. The amine enantiomers are reacted with a chiral derivatizing agent (CDA), such as N-trifluoroacetyl-L-prolyl chloride (L-TPC or TFAP-Cl), to form diastereomeric amides.[1][6][7] These diastereomers can then be separated on a standard achiral capillary column (e.g., DB-5). Direct separation on a chiral GC column, often based on cyclodextrin derivatives, is also possible but less common for this class of compounds.[2]
Data Presentation: GC Performance
| Analyte(s) | Method | Chiral Derivatizing Agent (CDA) | Column | Key Performance Metric(s) | Reference |
| Methamphetamine | Indirect | N-trifluoroacetyl-L-prolyl chloride (L-TPC) | DB-5 (15 m) | Total method time: 6.3 min | [8] |
| Amphetamine & α-phenylethylamine | Indirect | N-trifluoroacetyl-L-prolyl chloride (L-TPC) | Achiral Capillary | Good separation of diastereomeric pairs | [6] |
| 1-Phenylethylamine | Direct | N-Acetyl Derivatives | Astec® CHIRALDEX™ B-PM (Cyclodextrin-based) | Baseline separation |
Experimental Protocol: Indirect Chiral GC-MS
This protocol describes the widely used L-TPC derivatization method for the analysis of amphetamine enantiomers.
1. System Preparation:
- GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
- Column: A standard non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
- Rationale: An achiral column is sufficient as the separation is based on the different properties of the formed diastereomers.
2. Reagent Preparation:
- Chiral Derivatizing Agent (CDA): Prepare a solution of N-trifluoroacetyl-L-prolyl chloride (L-TPC) in an anhydrous solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- Caution: L-TPC is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment. Impurities in the CDA can lead to analytical errors.[8]
3. Derivatization Procedure:
- Evaporate the solvent from the sample extract containing the phenylethylamine derivative to dryness under a gentle stream of nitrogen.
- Add 50 µL of the L-TPC solution and 10 µL of a base catalyst (e.g., triethylamine) to the dry residue.
- Vortex the mixture and heat at ~60-70°C for 20-30 minutes.
- Cool the reaction mixture to room temperature. The sample is now ready for injection.
- Rationale: The L-TPC reacts with the amine group of both enantiomers to form stable, volatile diastereomeric amides. The base neutralizes the HCl byproduct.
4. Chromatographic Conditions:
- Injector Temperature: 250°C.
- Carrier Gas: Helium, at a constant flow rate (e.g., 1.2 mL/min).
- Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min. (This is an example; the program must be optimized).
- MS Detector: Use electron ionization (EI) and scan a mass range of m/z 50-550 or use selected ion monitoring (SIM) for higher sensitivity.
5. Data Analysis:
- Identify the peaks corresponding to the two diastereomers based on their retention times and mass spectra.
- Calculate the enantiomeric ratio and % ee as described in the HPLC section.
Visualization: Indirect Chiral GC Workflow
Caption: Workflow for indirect chiral purity analysis by GC-MS.
Supercritical Fluid Chromatography (SFC) & Capillary Electrophoresis (CE)
SFC and CE are powerful, albeit less universally adopted, alternatives for chiral separations.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" chromatography technique due to reduced organic solvent consumption. For chiral separations of primary amines, SFC combined with cyclofructan-based CSPs has shown excellent selectivity and improved peak shapes compared to normal-phase HPLC.[9] It offers the speed of gas chromatography with the selectivity of liquid chromatography.
Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in a capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the BGE.[1][10] CE offers extremely high separation efficiency, short analysis times, and minimal sample/solvent consumption. However, achieving the required sensitivity can be a challenge, though coupling with MS (CE-MS) can overcome this. When coupling to MS, volatile chiral selectors are required to prevent contamination of the ion source.[10]
Data Presentation: SFC and CE Performance
| Technique | Analyte(s) | Chiral Selector | Key Performance Metric(s) | Reference |
| SFC | Primary Amines | Isopropyl-derivatized Cyclofructan (CF6-P) | Comparable selectivity and analysis times to HPLC with improved peak symmetry | [9] |
| CE-MS/MS | Amphetamines | Various Cyclodextrins | LOD: 0.8-1.5 ng/mL; LOQ: 2.0-8.0 ng/mL | [10] |
Comparative Summary and Recommendations
| Feature | HPLC | GC (Indirect) | SFC | CE |
| Principle | Direct (CSP) or Indirect | Indirect (CDA) or Direct | Direct (CSP) | Direct (CS in BGE) |
| Universality | Very high; wide range of CSPs available. | High, for volatile/thermostable analytes. | Growing; excellent for amines. | Moderate; best for charged analytes. |
| Sample Prep | Moderate (filtration, dilution); SPE/LLE for complex matrices. | Complex (derivatization required). | Similar to HPLC. | Simple (dilute and inject). |
| Speed | Moderate (can be improved with UHPLC). | Fast. | Very fast. | Very fast. |
| Efficiency | Good to very high (UHPLC). | Very high. | High. | Extremely high. |
| Solvent Use | High (can be reduced with smaller columns). | Low. | Very low ("Green" technique). | Extremely low. |
| Key Advantage | Versatility and wide applicability.[3] | High resolution and speed. | Speed and low solvent use.[9] | High efficiency and minimal sample use.[10] |
| Key Limitation | Higher solvent consumption and cost.[1] | Derivatization step can introduce errors.[1] | Less established, requires specialized equipment. | Lower concentration sensitivity (without MS). |
Recommendations:
-
For routine, high-throughput pharmaceutical QC: Chiral HPLC remains the gold standard due to its robustness, versatility, and the vast library of established methods and available CSPs.
-
For forensic toxicology and trace analysis: Indirect GC-MS is an excellent choice, offering high sensitivity and speed, provided that the derivatization protocol is carefully validated to avoid artifacts.[8]
-
For "green" chemistry initiatives and high-speed screening: SFC is a compelling alternative to normal-phase HPLC, often providing faster and better separations with significantly less organic solvent waste.[9]
-
For research environments with limited sample amounts or for orthogonal method development: CE offers unparalleled efficiency and is extremely economical in terms of sample and reagent consumption.
Conclusion
The selection of an appropriate analytical technique for determining the chiral purity of phenylethylamine derivatives is a critical decision that depends on the specific analytical goals, sample matrix, available instrumentation, and throughput requirements. While HPLC offers the broadest applicability, GC, SFC, and CE provide powerful, and in some cases superior, alternatives. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, empowers researchers and drug development professionals to make informed decisions, ensuring the development of safe, effective, and high-quality chiral pharmaceuticals.
References
- A Guide to Inter-Laboratory Comparison of Chiral Separation Methods for Amphetamines - Benchchem. (URL: )
- [Research progress on chiral separation of amphetamines, ketamine, c
- Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by solid-phase extraction followed by capillary electrophoresis-tandem mass spectrometry - PubMed. (URL: )
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame–ionization - MAPS - Psychedelic Bibliography. (URL: )
- Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chrom
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A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[11]arene Derivative. (URL: )
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
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Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. (URL: [Link])
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- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google P
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Chiral HPLC Separations - Phenomenex. (URL: [Link])
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (URL: [Link])
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[Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed. (URL: [Link])
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Safety Operating Guide
Operational Guide: Proper Disposal of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required to manage this chemical waste stream responsibly, ensuring both personal safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.
This compound and structurally similar amine hydrochlorides are classified as hazardous substances that cause skin, eye, and respiratory irritation.[1][2][3] Therefore, they must not be disposed of in standard trash or poured down the drain.[4][5][6] The presence of a difluorinated phenyl ring indicates high chemical stability, necessitating controlled disposal to prevent environmental release.
Hazard Profile and Immediate Safety Precautions
Before handling or preparing for disposal, it is critical to be fully aware of the compound's hazard profile and to utilize the appropriate Personal Protective Equipment (PPE).
1.1. GHS Hazard Classification
The hazard profile for this class of compound is summarized below. This data is synthesized from Safety Data Sheets (SDS) of structurally analogous chemicals.
| Hazard Class | GHS Code | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Warning |
1.2. Mandatory Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted while wearing the following PPE to mitigate exposure risks:
-
Eye Protection: Wear ANSI-approved safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the EN 374 standard.[7]
-
Body Protection: A standard lab coat is required. For significant quantities or spill cleanup, a chemically resistant apron may be necessary.[1][5]
-
Respiratory Protection: All handling of the solid compound that could generate dust, and all disposal procedures, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[1][5][8]
The Core Principle: Professional Hazardous Waste Disposal
The fundamental directive for disposing of this compound is that it must be managed as regulated hazardous waste .[4] This is not merely a procedural step but a scientifically mandated one.
Causality Behind the Protocol: The presence of carbon-fluorine (C-F) bonds in the molecule contributes to its high thermal stability.[9] Improper disposal could lead to the persistence of this fluorinated organic compound in the environment. The U.S. Environmental Protection Agency (EPA) has identified high-temperature incineration as a promising technology for the destruction of highly stable fluorinated compounds, as the extreme temperatures are necessary to break the C-F bonds.[9][10][11]
Therefore, by segregating this compound as hazardous waste, you are ensuring it is routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) that employs validated destruction technologies like secure chemical landfilling or, more likely, high-temperature incineration.[1][6][12]
Step-by-Step Disposal Protocols
Follow the specific protocol below based on the form of the waste.
Protocol A: Disposal of Unused or Waste Solid Compound
-
Container Selection: Obtain a chemically compatible, sealable container designated for solid hazardous waste. The original container may be used if it is in good condition.[13]
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to control dust.
-
Labeling: Securely affix a "HAZARDOUS WASTE" label to the container.[5][13] The label must clearly state:
-
The full chemical name: "this compound"
-
The CAS Number (if available for this specific isomer).
-
An accurate estimation of the quantity.
-
-
Closure: Tightly seal the container. It must remain closed at all times except when waste is being added.[13]
-
Storage: Move the container to your laboratory's designated Satellite Accumulation Area (SAA).
Protocol B: Disposal of Contaminated Solutions
-
Container Selection: Use a compatible, leak-proof container designated for liquid hazardous waste. Do not use metal containers for potentially corrosive solutions.[13]
-
Collection: Pour the waste solution into the container.
-
Labeling: Affix a "HAZARDOUS WASTE" label. The label must include:
-
Closure and Storage: Securely cap the container and place it in the SAA, ensuring it is segregated from incompatible materials (e.g., strong oxidizers).[5]
Protocol C: Spill & Leak Management
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated and you are wearing full PPE.[1]
-
Containment: Prevent the spill from spreading.
-
Absorption: For a solid spill, gently sweep or vacuum the material.[4][14] For a liquid spill, cover with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[1][7][8] Avoid raising dust.
-
Collection: Carefully scoop the absorbed material and spill debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Labeling and Storage: Label the container as described in Protocol A and move it to the SAA.
Protocol D: Decontamination of Empty Containers
Empty containers must be decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble.[5]
-
Collect Rinsate: Crucially, collect the solvent from all three rinses as hazardous liquid waste.[5] This rinsate must be placed in a labeled hazardous waste container as described in Protocol B. Do not pour the rinsate down the drain. [4][5]
-
Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container.[5]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
